Terephthalic Acid
Description
This compound is a benzenedicarboxylic acid carrying carboxy groups at positions 1 and 4. One of three possible isomers of benzenedicarboxylic acid, the others being phthalic and isophthalic acids. It is a conjugate acid of a terephthalate(1-).
This compound has been reported in Cassia roxburghii, Arabidopsis thaliana, and other organisms with data available.
RN given refers to 1,4-benzenedicarboxylic acid
Structure
3D Structure
Properties
IUPAC Name |
terephthalic acid | |
|---|---|---|
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InChI |
InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12) | |
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InChI Key |
KKEYFWRCBNTPAC-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(=O)O | |
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Molecular Formula |
C8H6O4, Array | |
| Record name | TEREPHTHALIC ACID | |
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Related CAS |
26876-05-1 | |
| Record name | Polyterephthalic acid | |
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DSSTOX Substance ID |
DTXSID6026080 | |
| Record name | Terephthalic acid | |
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Molecular Weight |
166.13 g/mol | |
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Physical Description |
Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder | |
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| Record name | 1,4-Benzenedicarboxylic acid | |
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Boiling Point |
greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes) | |
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Flash Point |
260 °C, 500 °F (260 °C) (Open cup) | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28 | |
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Density |
1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51 | |
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Vapor Pressure |
0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C: | |
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Impurities |
TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX) | |
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Color/Form |
Needles, White crystals or powder | |
CAS No. |
100-21-0, 211863-90-0 | |
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Melting Point |
Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes | |
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Foundational & Exploratory
Synthesis of Terephthalic Acid from p-Xylene: A Technical Guide for Undergraduate Research
Abstract
Terephthalic acid (TPA) is a cornerstone of the polymer industry, serving as a primary monomer for the production of polyethylene (B3416737) terephthalate (B1205515) (PET). The industrial synthesis of TPA is predominantly achieved through the catalytic oxidation of p-xylene (B151628), a process that offers a rich field of study for undergraduate researchers in chemistry and chemical engineering. This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of TPA from p-xylene, with a focus on the widely adopted Amoco process. It includes detailed experimental protocols, a summary of key reaction parameters, and visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of this pivotal industrial process.
Introduction
The synthesis of this compound from p-xylene is a classic example of a liquid-phase aerobic oxidation reaction.[1][2] The overall transformation involves the oxidation of the two methyl groups of p-xylene to carboxylic acid functionalities. While conceptually straightforward, the reaction presents several challenges, including the deactivation of the aromatic ring by the first carboxyl group, making the oxidation of the second methyl group more difficult.[1] The industrial solution to this challenge was the development of the Mid-Century or Amoco process, which utilizes a multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure.[1][2] This process achieves high conversion of p-xylene and high selectivity for this compound.[3][4]
This guide will delve into the specifics of the Amoco process, providing undergraduate researchers with the foundational knowledge to explore this reaction in a laboratory setting. We will cover the reaction mechanism, detailed experimental procedures for both the synthesis of crude this compound (CTA) and its subsequent purification to polymer-grade purified this compound (PTA), and a summary of the critical process variables.
Reaction Mechanism and Signaling Pathway
The oxidation of p-xylene to this compound proceeds through a free-radical chain mechanism.[5] The catalyst system, typically a combination of cobalt (II) acetate (B1210297) and manganese (II) acetate with a bromide source (e.g., hydrobromic acid or sodium bromide), plays a crucial role in initiating and propagating the radical chain.[1][4] The reaction progresses through several key intermediates, including p-tolualdehyde, p-toluic acid, and 4-carboxybenzaldehyde (4-CBA).[3][6]
Caption: Reaction pathway for the oxidation of p-xylene to this compound.
Experimental Protocols
Synthesis of Crude this compound (CTA) via the Amoco Process
This protocol outlines a laboratory-scale synthesis of crude this compound based on the principles of the Amoco process. Caution: This experiment involves high pressure, high temperature, and corrosive chemicals. It must be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. A high-pressure reactor (autoclave) is required.
Materials:
-
p-Xylene
-
Glacial Acetic Acid
-
Cobalt (II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium Bromide (NaBr) or Hydrobromic Acid (HBr)
-
High-pressure reactor (autoclave) with stirrer, gas inlet, pressure gauge, and temperature control
-
Compressed air or oxygen source
Procedure:
-
Reactor Charging: In a glass liner for the autoclave, dissolve cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide in glacial acetic acid. The exact concentrations can be varied to study their effect on the reaction (see Table 1 for typical ranges).
-
Add p-xylene to the catalyst solution. The molar ratio of reactants and catalysts is a critical parameter.
-
Place the sealed glass liner into the high-pressure autoclave.
-
Reaction Setup: Seal the autoclave according to the manufacturer's instructions.
-
Purge the reactor with nitrogen gas to remove air, then pressurize with compressed air or oxygen to the desired initial pressure.[1]
-
Reaction: Begin stirring and heat the reactor to the target temperature (typically between 175-225 °C).[1][2] The pressure will increase as the temperature rises. Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 8-24 hours).[3][4]
-
Cooling and Depressurization: After the reaction time has elapsed, turn off the heating and allow the reactor to cool to room temperature. Once cooled, slowly and carefully vent the excess pressure in a fume hood.
-
Product Isolation: Open the autoclave and remove the glass liner. The crude this compound will have precipitated as a white solid.
-
Filter the reaction mixture to collect the solid CTA.
-
Wash the collected solid with fresh acetic acid to remove soluble impurities, followed by a wash with water.
-
Dry the crude this compound in a vacuum oven.
Purification of Crude this compound (CTA) to Purified this compound (PTA)
The primary impurity in CTA is 4-carboxybenzaldehyde (4-CBA), which acts as a chain terminator in the polymerization process to make PET.[3] The purification process typically involves hydrogenation to reduce 4-CBA to the more soluble p-toluic acid.
Materials:
-
Crude this compound (CTA)
-
Deionized water
-
Palladium on carbon catalyst (Pd/C, typically 5 wt%)
-
Hydrogen gas source
-
High-pressure reactor (autoclave) with stirrer, gas inlet, and temperature control
Procedure:
-
Slurry Preparation: In the glass liner of the autoclave, create a slurry of the crude this compound in deionized water.
-
Add the palladium on carbon catalyst to the slurry.
-
Hydrogenation: Place the liner in the autoclave, seal it, and purge with nitrogen.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reactor to a temperature of approximately 221-316 °C while stirring.[7]
-
Maintain the reaction under hydrogen pressure for a set duration to allow for the reduction of 4-CBA.
-
Crystallization and Isolation: After the reaction, cool the reactor to room temperature. The purified this compound will crystallize out of the solution as it cools.
-
Vent the excess hydrogen pressure carefully.
-
Filter the hot solution to remove the catalyst (caution: Pd/C can be pyrophoric when dry).
-
Allow the filtrate to cool, promoting the crystallization of PTA.
-
Collect the purified this compound crystals by filtration.
-
Wash the crystals with deionized water and dry them in a vacuum oven.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and purification of this compound based on literature values. These parameters can serve as a starting point for undergraduate research projects, allowing for systematic investigation of their influence on yield and purity.
Table 1: Typical Reaction Conditions for p-Xylene Oxidation (Amoco Process)
| Parameter | Value Range | Reference(s) |
| Temperature | 175 - 225 °C | [1][2] |
| Pressure | 15 - 30 bar | [1][2] |
| Solvent | Acetic Acid | [1][2] |
| Catalyst | Co(OAc)₂, Mn(OAc)₂, Bromide Source | [1][4] |
| p-Xylene Conversion | > 98% | [3][8] |
| TPA Selectivity | ~ 95% | [3][4] |
| Reaction Time | 8 - 24 hours | [3][4] |
Table 2: Purification of Crude this compound via Hydrogenation
| Parameter | Value | Reference(s) |
| Temperature | 221 - 316 °C | [7] |
| Catalyst | Palladium on Carbon (Pd/C) | [3][9] |
| Solvent | Water | |
| Impurity Removed | 4-Carboxybenzaldehyde (4-CBA) | [3] |
| Target 4-CBA in PTA | < 25 ppm | [3] |
Experimental Workflow Visualization
The overall process for obtaining purified this compound from p-xylene can be visualized as a two-stage workflow: synthesis of the crude product followed by its purification.
Caption: Experimental workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from p-xylene is a robust and well-characterized process that offers numerous avenues for undergraduate research. By understanding the core principles of the Amoco process and the subsequent purification steps, students can investigate the effects of various reaction parameters on yield and purity, explore alternative catalyst systems, or develop greener synthesis routes. This guide provides the necessary technical foundation for such research endeavors, encouraging a hands-on approach to learning about one of the most important processes in the chemical industry.
References
- 1. p-Xylene Oxidation to this compound: New Trends [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. p-Xylene Oxidation to this compound: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMOCO Commercial Process - 858 Words | 123 Help Me [123helpme.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US5095145A - Preparation of purified this compound from waste polyethylene terephthalate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. LCA Collaboration Server [lcacommons.gov]
A Comprehensive Technical Guide to the History and Discovery of Terephthalic Acid in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The advent of synthetic polymers in the 20th century revolutionized numerous industries, from textiles to packaging. At the heart of one of the most ubiquitous polymers, polyethylene (B3416737) terephthalate (B1205515) (PET), lies terephthalic acid (TPA), an aromatic dicarboxylic acid. This technical guide provides an in-depth exploration of the history and discovery of this compound and its pivotal role in the development of polyester (B1180765) chemistry. The narrative follows the key scientific breakthroughs, from the initial isolation of TPA to the commercialization of PET, and presents detailed experimental methodologies for its synthesis and polymerization.
A Historical Timeline of Discovery
The journey from the initial isolation of this compound to the widespread use of PET spans over a century of chemical innovation.
Caption: A timeline of key milestones in the history of this compound and PET.
The Discovery and Early Synthesis of this compound
Initial Isolation
This compound was first isolated in 1846 by the French chemist Amédée Cailliot.[1] His work, however, did not immediately lead to commercial applications, and TPA remained a laboratory curiosity for nearly a century.
Early Industrial Synthesis Methods
The industrial importance of this compound emerged after World War II with the burgeoning polymer industry.[1] Early production methods were often harsh and produced impure products.
One of the first commercially viable routes involved the oxidation of p-xylene (B151628) with dilute nitric acid at elevated temperatures and pressures.[1][2] This process, however, was hazardous and resulted in TPA contaminated with colored impurities.[2]
Another early method, the Dynamit-Nobel process, utilized a multi-step, solvent-free air oxidation of p-xylene with a cobalt catalyst. This process first oxidized p-xylene to p-toluic acid, which was then esterified with methanol. The resulting methyl p-toluate (B1214165) was further oxidized to monomethyl terephthalate and subsequently esterified to dimethyl terephthalate (DMT).[2] For many years, PET was produced from DMT due to the difficulties in purifying crude this compound.[2]
The Amoco Process for Purified this compound (PTA)
A significant breakthrough in TPA production was the development of the Amoco process in the 1950s. This process allows for the direct, liquid-phase catalytic oxidation of p-xylene to high-purity this compound.
Caption: Simplified workflow of the Amoco process for PTA production.
Experimental Protocol: Amoco Process for PTA Synthesis
The following provides a detailed methodology for the Amoco process:
-
Reaction Mixture Preparation: A feed stream is prepared by mixing p-xylene with acetic acid, which acts as a solvent. A catalyst system, typically composed of cobalt and manganese salts (e.g., acetates) and a bromide source (e.g., hydrobromic acid), is added to the mixture.[2]
-
Oxidation: The liquid feed is continuously pumped into a high-pressure reactor. Compressed air is sparged into the reactor to provide oxygen for the oxidation reaction. The reaction is highly exothermic and is maintained at a temperature of 175-225°C and a pressure of 15-30 bar.[2]
-
Crystallization and Separation: The reactor effluent, a slurry of crude this compound (CTA) in acetic acid, is passed through a series of crystallizers where the pressure is reduced, causing the acetic acid to flash off and the CTA to crystallize. The slurry is then filtered to separate the solid CTA from the acetic acid solvent, which is recycled back to the reactor.
-
Purification: The CTA is purified in a separate step. It is dissolved in hot water under pressure and then subjected to hydrogenation over a palladium catalyst. This step converts the primary impurity, 4-carboxybenzaldehyde (4-CBA), to the more soluble p-toluic acid.[2]
-
Final Product: The purified this compound (PTA) is then recrystallized from the aqueous solution, filtered, and dried to yield a high-purity white powder.
The Discovery of Polyethylene Terephthalate (PET)
The groundwork for the discovery of PET was laid in the 1930s by Wallace Carothers at DuPont, whose fundamental research on polymers, particularly polyesters, was highly influential.[3] However, it was John Rex Whinfield and James Tennant Dickson, working at the Calico Printers' Association in the UK, who synthesized the first commercially viable aromatic polyester, polyethylene terephthalate, in 1941.[3] They were specifically seeking a polyester with a higher melting point and better fiber-forming properties than those previously synthesized by Carothers. Their breakthrough was the use of this compound, which provided the necessary rigidity to the polymer chain.
Caption: The two-stage process for the synthesis of polyethylene terephthalate (PET).
Experimental Protocol: Laboratory Synthesis of PET via Direct Esterification
The following protocol details a laboratory-scale synthesis of PET from this compound and ethylene glycol.
-
Esterification:
-
In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation condenser, charge this compound and ethylene glycol in a molar ratio of approximately 1:1.2.[4]
-
Heat the mixture to around 240-260°C under a nitrogen atmosphere.[4][5] Water is evolved as a byproduct of the esterification reaction and is removed by distillation.
-
This stage results in the formation of a low molecular weight prepolymer, primarily bis(2-hydroxyethyl) terephthalate (BHET).[6]
-
-
Polycondensation:
-
Introduce a polycondensation catalyst, such as antimony trioxide (0.05 wt%), into the reaction mixture.[4][5]
-
Increase the temperature to 270-280°C and gradually apply a high vacuum (below 1 mm Hg).[4]
-
The high temperature and vacuum facilitate the removal of excess ethylene glycol, driving the polymerization reaction forward and increasing the molecular weight of the polymer.
-
Continue the reaction for 2-3 hours, during which the viscosity of the molten polymer will noticeably increase.[4]
-
The reaction is terminated when the desired molecular weight is achieved, which can be monitored by the torque on the stirrer.
-
-
Isolation and Characterization:
-
The molten PET is then extruded from the reactor, cooled, and pelletized.
-
The resulting polymer can be characterized by techniques such as differential scanning calorimetry (DSC) to determine its melting point and glass transition temperature, and viscometry to determine its intrinsic viscosity, which is related to its molecular weight.
-
Quantitative Data
Summarized below are key quantitative properties of early this compound and polyethylene terephthalate (Terylene).
| Property | This compound (Early Production) | Polyethylene Terephthalate (Terylene - Early Fiber) |
| Purity | Variable, often requiring conversion to DMT for purification | N/A |
| Melting Point | Sublimes above 300°C | 250-260°C |
| Density | ~1.5 g/cm³ | 1.38 g/cm³ |
| Solubility | Poorly soluble in water and most organic solvents | Insoluble in most common solvents |
| Tenacity | N/A | 2.8-5.2 g/denier |
| Elongation at Break | N/A | 19-30% |
| Moisture Regain | N/A | 0.4% |
Conclusion
The discovery of this compound and its subsequent polymerization to polyethylene terephthalate stands as a landmark achievement in polymer chemistry. From its obscure origins in the 19th century to its central role in the modern materials landscape, the story of TPA is one of persistent scientific inquiry and industrial innovation. The development of efficient synthesis routes, most notably the Amoco process, transformed TPA from a laboratory chemical into a global commodity, paving the way for the widespread adoption of PET in a vast array of applications. The foundational work of pioneers like Cailliot, Carothers, Whinfield, and Dickson continues to underpin the ongoing development of new and improved polyester materials. This guide has provided a comprehensive overview of this rich history, coupled with detailed experimental protocols to aid researchers in understanding and building upon this important scientific legacy.
References
- 1. p-Xylene Oxidation to this compound: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCA Collaboration Server [lcacommons.gov]
- 3. Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. cameo.mfa.org [cameo.mfa.org]
A Comprehensive Technical Guide to the Fundamental Properties of Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core chemical and physical properties of terephthalic acid (TPA), a compound of significant industrial and research interest. This document details its structural and physicochemical characteristics, spectroscopic profile, and established experimental protocols for their determination.
Chemical and Physical Properties
This compound, systematically named benzene-1,4-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₈H₆O₄. It is a white, crystalline solid that is a key precursor in the production of polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2][3]
Tabulated Physical and Chemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₆O₄ |
| Molar Mass | 166.13 g/mol |
| Appearance | White crystalline powder or needles |
| Density | 1.522 g/cm³ |
| Melting Point | Sublimes at ~300-402°C; melts at 427°C in a sealed tube. |
| Boiling Point | Decomposes upon heating |
| pKa₁ (at 25°C) | 3.51 - 3.54 |
| pKa₂ (at 25°C) | 4.34 - 4.46 |
Table 1: General Physicochemical Properties of this compound
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and purification processes. It is sparingly soluble in water and many common organic solvents at room temperature, but its solubility increases with temperature and in alkaline conditions.[4][5]
| Solvent | Solubility ( g/100 g solvent) at 25°C |
| Water | 0.0017 |
| Methanol (B129727) | 0.1 |
| Ethanol (B145695) | Slightly soluble |
| Glacial Acetic Acid | 0.013 |
| Dimethyl Sulfoxide (DMSO) | 19.0 - 20.0 |
| N,N-Dimethylformamide (DMF) | 6.7 |
| Chloroform | Insoluble |
| Ether | Insoluble |
Table 2: Solubility of this compound in Various Solvents
Spectroscopic Data
The spectroscopic profile of this compound is essential for its identification and characterization.
| Spectroscopic Technique | Key Features |
| FT-IR (KBr Pellet) | Broad O-H stretch (carboxylic acid) ~2500-3300 cm⁻¹, C=O stretch ~1680-1700 cm⁻¹, C=C aromatic stretch ~1600 cm⁻¹, C-O stretch and O-H bend ~1300-1450 cm⁻¹. |
| ¹H NMR (DMSO-d₆) | Aromatic protons (s, 4H) at ~8.0 ppm; Carboxylic acid protons (broad s, 2H) at ~13.2 ppm. |
| ¹³C NMR (DMSO-d₆) | Carboxylic carbon at ~167 ppm; Quaternary aromatic carbon at ~134 ppm; Protonated aromatic carbon at ~129 ppm. |
| UV-Vis (in Ethanol) | Absorption maxima (λmax) at approximately 190 nm, 241 nm, and 285 nm.[5][6] |
Table 3: Key Spectroscopic Data for this compound
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Melting Point
Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.[7][8]
Procedure:
-
A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7]
-
The capillary tube is placed in the heating block of the melting point apparatus.[7]
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected sublimation point (~300°C).[7]
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]
-
The temperature at which the solid begins to sublime and the temperature at which it completely disappears are recorded as the sublimation range. For a melting point determination in a sealed tube, the temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded.[7][8]
Determination of Solubility
Apparatus: High-temperature dissolving tank, high-performance liquid chromatography (HPLC) system, analytical balance.[9]
Procedure (High-Temperature Static Method):
-
A known excess of this compound is added to a known mass of the solvent (e.g., aqueous acetic acid) in a high-temperature, high-pressure dissolving tank.[9]
-
The mixture is heated to the desired temperature and stirred for a sufficient time to ensure equilibrium is reached.
-
A sample of the saturated solution is withdrawn using a heated sampler to prevent precipitation.
-
The sample is cooled and diluted with a suitable solvent.
-
The concentration of this compound in the diluted sample is determined by HPLC with a suitable stationary phase (e.g., C18 column) and mobile phase, using a UV detector for quantification against a standard calibration curve.[9][10]
Determination of pKa by Potentiometric Titration
Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer, burette, standard solutions of NaOH and HCl.[11][12][13]
Procedure:
-
A known mass of this compound is dissolved in a suitable solvent, which may be a mixture of water and an organic co-solvent like methanol due to its low aqueous solubility.[13]
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11][12]
-
The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The two equivalence points, corresponding to the neutralization of the two carboxylic acid groups, are identified from the points of inflection on the curve.
-
The pKa values are determined from the pH at the half-equivalence points.[13]
Spectroscopic Analysis
Apparatus: FT-IR spectrometer.
Procedure (KBr Pellet Method):
-
Approximately 1-2 mg of dry this compound is ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[14]
-
The powder is placed in a pellet press and compressed under high pressure to form a transparent or translucent pellet.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
A background spectrum of air is collected, followed by the spectrum of the sample.
Apparatus: NMR spectrometer.
Procedure (¹H and ¹³C NMR):
-
Approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a small vial.[15][16][17]
-
The solution is transferred to an NMR tube using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any suspended particles.[15][16]
-
The NMR tube is placed in the spectrometer, and the spectra are acquired using appropriate parameters.
Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
Procedure:
-
A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., ethanol or an acidic aqueous solution).[5][6]
-
A series of dilutions are made to obtain solutions of appropriate concentrations.
-
The spectrophotometer is blanked using the pure solvent in a quartz cuvette.
-
The absorbance of each solution is measured across the UV-Vis range (typically 200-400 nm) to determine the absorption maxima (λmax).[5][6]
Synthesis and Reactivity
Industrial Synthesis: The Amoco Process
The primary industrial route for this compound production is the Amoco process, which involves the catalytic oxidation of p-xylene.[18][19][20][21]
Laboratory Synthesis
A common laboratory-scale synthesis involves the oxidation of a p-disubstituted benzene (B151609) derivative, such as p-methylacetophenone, with a strong oxidizing agent like potassium permanganate.[4]
Ionization States
As a dicarboxylic acid, this compound can exist in different ionization states depending on the pH of the solution.
References
- 1. pennwest.edu [pennwest.edu]
- 2. US7196215B2 - Process for the production of purified this compound - Google Patents [patents.google.com]
- 3. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 16. research.reading.ac.uk [research.reading.ac.uk]
- 17. cif.iastate.edu [cif.iastate.edu]
- 18. LCA Collaboration Server [lcacommons.gov]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. mdpi.com [mdpi.com]
terephthalic acid solubility in common organic solvents for experimental design
An In-depth Technical Guide to the Solubility of Terephthalic Acid in Common Organic Solvents for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (TPA) in various common organic solvents. The data presented is crucial for the design of experiments in fields ranging from polymer chemistry to pharmaceutical sciences, where TPA is a key building block and its solubility characteristics govern reaction kinetics, purification processes, and formulation development.
Core Concept: Understanding this compound Solubility
This compound is a dicarboxylic acid with a rigid, symmetrical structure, leading to strong intermolecular hydrogen bonding and π-stacking interactions in its solid state. These forces result in a high melting point and generally low solubility in many common solvents.[1] Overcoming these intermolecular forces is key to dissolving TPA, which often requires the use of polar, hydrogen-bond-accepting solvents and, in many cases, elevated temperatures.[2][3] The solubility of TPA is a critical parameter for its use in the synthesis of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), and in the development of metal-organic frameworks (MOFs) and active pharmaceutical ingredients (APIs).
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent and the temperature. The following table summarizes the quantitative solubility data for TPA in several common organic solvents and water at various temperatures. The data is presented in grams of this compound per 100 grams of solvent.
| Solvent | Temperature (°C) | Solubility (g TPA / 100 g Solvent) |
| Water | 25 | 0.0017 |
| 150 | 0.24 | |
| 200 | 1.7 | |
| Methanol | 25 | 0.1 |
| 150 | 3.1 | |
| N,N-Dimethylformamide (DMF) | 25 | 6.7 - 7.4 |
| Dimethyl Sulfoxide (DMSO) | 25 | 20.0[4] |
| 100 | 29.4[5] | |
| Acetic Acid | 25 | 0.035 |
| 120 | 0.3[6] |
It is evident that polar aprotic solvents like DMSO and DMF are significantly better solvents for TPA at room temperature compared to water, methanol, and acetic acid.[4] The solubility of TPA generally increases with temperature across all solvents.[5][4]
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is essential for reproducible experimental design. The following protocols outline the widely accepted shake-flask method, a reliable technique for measuring the equilibrium solubility of a solid in a liquid.[7][8]
General Shake-Flask Method
This method is based on achieving a saturated solution by agitating an excess of the solid solute with the solvent at a constant temperature until equilibrium is reached.[8]
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.[7]
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[9] This step must be performed quickly to prevent precipitation of the solute upon cooling.
-
Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.[10][11]
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 g of solvent or mol/L.
Specific Protocol for TPA Solubility in an Organic Solvent
This protocol provides a more detailed example for determining the solubility of TPA in a solvent like N,N-dimethylformamide (DMF).
Procedure:
-
Weigh approximately 1 g of pure this compound and 10 g of DMF into a 20 mL glass vial.
-
Seal the vial and place it in an orbital shaker incubator set at 25 °C and 200 rpm.
-
After 48 hours, visually confirm the presence of undissolved TPA.
-
Stop the agitation and allow the vial to stand undisturbed in the incubator for at least 2 hours to allow the solid to settle.
-
Carefully draw 1 mL of the clear supernatant into a pre-warmed 5 mL syringe fitted with a 0.22 µm PTFE filter.
-
Immediately dispense the filtered solution into a pre-weighed 100 mL volumetric flask and record the exact weight of the solution added.
-
Dilute the solution to the mark with the mobile phase to be used for HPLC analysis.
-
Determine the concentration of TPA in the diluted sample by HPLC using a calibrated standard curve.
-
Calculate the original concentration in the saturated solution and express the solubility in g of TPA per 100 g of DMF.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental design and the key steps in the shake-flask solubility determination method.
Caption: Workflow for Experimental Design of TPA Solubility Studies.
Caption: Detailed Steps of the Shake-Flask Method for Solubility.
References
- 1. Terephthalic_acid [chemeurope.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the Solubility of this compound in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility determination and correlation of this compound-Academax [academax.com]
- 11. solubility experimental methods.pptx [slideshare.net]
literature review on the applications of terephthalic acid in material science
An In-depth Technical Guide to the Applications of Terephthalic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TPA), a dicarboxylic acid with the formula C₆H₄(CO₂H)₂, is a cornerstone of modern material science.[1] This white, crystalline solid serves as a fundamental building block for a vast array of materials, primarily due to the rigid, linear structure imparted by its para-substituted benzene (B151609) ring. Its significance spans from high-volume commodity polymers to advanced functional materials. Virtually the entire global supply of this compound is dedicated to producing polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polymer in packaging and textiles.[1] Beyond PET, TPA is a critical organic linker in the synthesis of Metal-Organic Frameworks (MOFs), a class of highly porous materials with extensive applications in gas storage, catalysis, and notably, drug delivery.[2][3][4] This guide provides a technical overview of the primary applications of this compound, detailing the synthesis, properties, and experimental protocols for key TPA-derived materials, with a focus on their relevance to researchers in materials and pharmaceutical sciences.
High-Performance Polymers: Polyethylene Terephthalate (PET)
The most significant application of this compound is as a monomer for the synthesis of polyethylene terephthalate (PET).[1][5][6] PET is a semi-crystalline thermoplastic polyester (B1180765) known for its excellent mechanical strength, thermal stability, chemical resistance, and transparency.[7] These properties have made it a dominant material in food and beverage packaging, synthetic fibers (polyester), and films.[8][9]
The primary industrial synthesis route involves the direct esterification of this compound with ethylene (B1197577) glycol.[10] This step-growth polymerization process forms long polyester chains, resulting in a high-molecular-weight polymer.
Quantitative Data: Mechanical Properties of PET
The mechanical properties of PET make it suitable for a wide range of applications. The data below represents typical values for standard semi-crystalline PET.
| Property | ASTM Test | Value |
| Tensile Strength | D638 | 11,500 psi |
| Flexural Modulus | D790 | 410,000 psi |
| Specific Gravity | D792 | 1.38 |
| Coefficient of Linear Thermal Expansion | D696 | 3.9 x 10⁻⁵ in/in/°F |
| Dielectric Strength | D149 | 400 V/mil |
| Light Transmittance | D1003 | ~90% (amorphous) |
Source:[7], additional data from[11][12]
Experimental Protocol: Synthesis of PET via Direct Esterification
This protocol outlines a laboratory-scale synthesis mimicking the industrial process for producing PET from this compound and ethylene glycol.
Materials:
-
This compound (TPA)
-
Ethylene glycol (EG)
-
Antimony trioxide (Sb₂O₃) catalyst (optional, for polycondensation)
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle and temperature controller
-
Vacuum pump
Methodology:
-
Esterification:
-
Charge the reactor with this compound and an excess of ethylene glycol (e.g., a molar ratio of 1:1.2 to 1:2.2).[10]
-
Begin stirring and purge the system with nitrogen to create an inert atmosphere.
-
Heat the mixture to approximately 240-260°C under a pressure of 3-4 bar.[10]
-
During this stage, water is formed as a byproduct of the esterification reaction and is continuously removed through the condenser.[13]
-
The reaction is typically continued until the formation of a low molecular weight prepolymer, bis(2-hydroxyethyl) terephthalate (BHET), is complete.[14]
-
-
Polycondensation:
-
Add the catalyst (e.g., antimony trioxide) to the reactor containing the BHET prepolymer.
-
Increase the temperature to 270-285°C.
-
Gradually reduce the pressure to below 1 mbar to create a high vacuum.
-
The high temperature and vacuum facilitate the removal of excess ethylene glycol, driving the polymerization reaction forward and increasing the molecular weight of the polymer.
-
The viscosity of the mixture will increase significantly. The reaction is considered complete when the desired viscosity (and thus molecular weight) is achieved.
-
The molten PET is then extruded, cooled, and pelletized.
-
Visualization: PET Synthesis Workflow
The following diagram illustrates the two-stage process of PET production from its monomers.
Advanced Porous Materials: Metal-Organic Frameworks (MOFs)
This compound, also known as 1,4-benzenedicarboxylic acid (BDC), is one of the most widely used organic linkers for the synthesis of Metal-Organic Frameworks (MOFs).[15] MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic ligands (linkers).[2] The rigidity and difunctional nature of TPA allow for the construction of robust, high-surface-area frameworks with tunable pore sizes and functionalities.[2]
These materials have garnered immense interest for applications in gas storage, separation, catalysis, and sensing.[2] For drug development professionals, TPA-based MOFs are particularly promising as nanocarriers for drug delivery due to their high porosity, biocompatibility (in some cases), and the potential for controlled release of therapeutic agents.[2]
Quantitative Data: Properties of Prominent TPA-Based MOFs
Several iconic MOF structures, such as MOF-5, UiO-66, and the MIL series, utilize this compound or its derivatives as the primary linker.
| Property | MOF-5 (IRMOF-1) | UiO-66 | MIL-53(Al) |
| Metal Node | Zn₄O | Zr₆O₄(OH)₄ | Al(OH) |
| Organic Linker | This compound | This compound | This compound |
| Chemical Formula | Zn₄O(C₈H₄O₄)₃ | Zr₆O₄(OH)₄(C₈H₄O₄)₆ | Al(OH)(C₈H₄O₄) |
| Crystal System | Cubic | Face-Centered Cubic | Orthorhombic |
| BET Surface Area (m²/g) | ~260 - 4400 | ~1000 - 1800 | ~80 - 1500 (phase dependent) |
| Pore Volume (cm³/g) | ~0.61 - 1.26 | ~0.40 - 0.90 | Varies ("breathing effect") |
| Thermal Stability (°C) | ~400 | ~500 | ~400 |
Source:[16]
Experimental Protocol: Solvothermal Synthesis of MOF-5 (IRMOF-1)
MOF-5 is a prototypical MOF synthesized from zinc nitrate (B79036) and this compound. The following is a representative solvothermal synthesis protocol.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (B151607) (for activation)
-
Teflon-lined autoclave or sealed glass vial
Methodology:
-
Solution Preparation:
-
Solvothermal Reaction:
-
Isolation and Washing:
-
Activation:
-
To achieve high porosity, the DMF solvent molecules within the pores must be exchanged. Immerse the crystals in a volatile solvent like chloroform for 2-3 days, exchanging the chloroform several times.[19]
-
After solvent exchange, filter the crystals and dry them under a dynamic vacuum at an elevated temperature (e.g., 150°C) to completely remove the solvent and activate the framework. The material is now ready for characterization and use.
-
Visualization: MOF Synthesis and Activation Workflow
This diagram shows the general workflow for synthesizing and activating a TPA-based MOF.
Other Industrial Applications
While PET and MOFs are the dominant applications, this compound is also used as a raw material in other sectors:
-
Polybutylene Terephthalate (PBT): TPA is a monomer for PBT, an engineering thermoplastic used in electronics and automotive components due to its excellent dimensional stability and heat resistance.[5][20]
-
Plasticizers: It is a precursor for terephthalate plasticizers, such as dioctyl terephthalate (DOTP), which are used to increase the flexibility of PVC and other polymers.[1]
-
Coatings and Adhesives: Lower molecular weight polyesters derived from TPA are used in the formulation of powder coatings, water-soluble coatings, and hot-melt adhesives.[9][21]
-
Pharmaceuticals: TPA can be used as a raw material or intermediate in the synthesis of certain drugs.[1][8]
Conclusion and Future Outlook
This compound remains an indispensable chemical in material science. Its role in the production of PET continues to dominate the market, driven by global demand in packaging and textiles.[6] Simultaneously, its function as a premier organic linker in MOF chemistry has opened up new frontiers in advanced materials, with significant potential in catalysis, clean energy, and medicine. Future research is increasingly focused on sustainable production routes for TPA from biomass to create 100% bio-based polyesters, reducing the reliance on petrochemical feedstocks.[22][23][24] For drug development, the continued exploration of new TPA-based MOF structures with enhanced biocompatibility and sophisticated drug release mechanisms represents a promising avenue for creating next-generation therapeutic delivery systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sciforum.net [sciforum.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Key Component in Sustainable Polymer Production_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. curbellplastics.com [curbellplastics.com]
- 8. valcogroup-valves.com [valcogroup-valves.com]
- 9. This compound with 99% Purity for Plasticizer Production - this compound and Purified Terephthalic [tianjinbolin.en.made-in-china.com]
- 10. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 11. mdpi.com [mdpi.com]
- 12. semarakilmu.com.my [semarakilmu.com.my]
- 13. US3497473A - Process for the preparation of polyethylene terephthalate - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. jchemrev.com [jchemrev.com]
- 18. researchgate.net [researchgate.net]
- 19. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 20. echemi.com [echemi.com]
- 21. youtube.com [youtube.com]
- 22. Synthesis of ethylene glycol and this compound from biomass for producing PET - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Synthesis of this compound via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
exploring the isomers of phthalic acid and their properties
An In-depth Technical Guide to the Isomers of Phthalic Acid: Properties, Synthesis, and Applications
Introduction
Phthalic acid, a benzenedicarboxylic acid, exists as three distinct isomers depending on the relative positions of the two carboxyl groups on the benzene (B151609) ring. These isomers—ortho-phthalic acid (benzene-1,2-dicarboxylic acid), isophthalic acid (benzene-1,3-dicarboxylic acid), and terephthalic acid (benzene-1,4-dicarboxylic acid)—exhibit unique physical and chemical properties that dictate their diverse applications in the chemical industry, research, and drug development.[1][2][3][4][5][6] While phthalic acid itself has modest commercial importance, its derivatives, particularly phthalic anhydride (B1165640) and this compound, are produced on a massive scale for the manufacture of polymers, plasticizers, and other valuable chemicals.[1][7][8] This guide provides a comprehensive overview of the properties, synthesis, and characterization of these isomers, with a focus on their relevance to researchers and drug development professionals.
Chemical Structures and Isomerism
The three isomers of phthalic acid share the same chemical formula, C₈H₆O₄, but differ in the substitution pattern of their carboxyl groups on the benzene ring.[1][2][3]
-
Phthalic Acid (ortho-isomer): The carboxyl groups are located on adjacent carbon atoms (1,2-position).
-
Isophthalic Acid (meta-isomer): The carboxyl groups are separated by one carbon atom (1,3-position).[6]
-
This compound (para-isomer): The carboxyl groups are on opposite sides of the benzene ring (1,4-position).[5][7]
Comparative Properties of Phthalic Acid Isomers
The distinct spatial arrangement of the carboxyl groups significantly influences the physical and chemical properties of each isomer. These differences are critical for their separation, purification, and application.
| Property | Phthalic Acid (ortho) | Isophthalic Acid (meta) | This compound (para) |
| IUPAC Name | Benzene-1,2-dicarboxylic acid | Benzene-1,3-dicarboxylic acid | Benzene-1,4-dicarboxylic acid |
| CAS Number | 88-99-3[1] | 121-91-5[6] | 100-21-0[7] |
| Molecular Formula | C₈H₆O₄[1] | C₈H₆O₄[6] | C₈H₆O₄[7] |
| Molar Mass ( g/mol ) | 166.132[2] | 166.13[6] | 166.132[7] |
| Appearance | White solid[1] | White crystalline powder[6] | White crystals or powder[7] |
| Density (g/cm³) | 1.593[2] | 1.526 | 1.519[7] |
| Melting Point (°C) | 207[2] | 345-348 | 300 (sublimes)[7] |
| Boiling Point (°C) | Decomposes | Decomposes | Decomposes[7] |
| Water Solubility ( g/100 mL at 25°C) | 0.6[1] | 0.012 | 0.0017[7] |
| pKa₁ | 2.89[1] | 3.70 | 3.54[9] |
| pKa₂ | 5.51[1] | 4.70 | 4.46[9] |
Discussion of Properties:
-
Acidity (pKa): Phthalic acid is the strongest acid for the first dissociation (lowest pKa₁) due to the proximity of the two carboxyl groups. The ortho-position allows for intramolecular hydrogen bonding in the monoanion, which stabilizes the conjugate base and facilitates the first deprotonation.[10] However, this same hydrogen bond makes the second deprotonation more difficult, resulting in a much higher pKa₂ compared to its isomers.[10]
-
Solubility: The significant difference in water solubility is a key factor in the separation of these isomers. This compound's high symmetry and strong intermolecular hydrogen bonding in its crystal lattice make it the least soluble.
-
Melting Point: Terephthalic and isophthalic acids have significantly higher melting points than phthalic acid, which is attributed to more efficient crystal packing and stronger intermolecular forces. Phthalic acid readily dehydrates to form phthalic anhydride upon heating.[11]
Synthesis and Production
The industrial production methods for phthalic acid isomers are distinct, typically starting from the corresponding xylene isomers.
-
Phthalic Acid (and Anhydride): The primary industrial route is the catalytic vapor-phase oxidation of ortho-xylene or naphthalene, which directly yields phthalic anhydride.[1] The anhydride is then hydrolyzed with hot water to produce phthalic acid.[1]
-
Isophthalic Acid: It is produced by the oxidation of meta-xylene.
-
This compound: The dominant method is the Amoco process, which involves the catalytic air oxidation of para-xylene in acetic acid, using cobalt and manganese salts as catalysts.[7]
Experimental Protocols
Laboratory Synthesis: Oxidation of a Mixed Xylene Feedstock
This protocol describes a general method for synthesizing a mixture of phthalic acid isomers, which can then be separated based on their differential solubilities.
Materials:
-
Mixed xylenes (B1142099)
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add a solution of sodium hydroxide in water.
-
Oxidation: While stirring, add mixed xylenes to the flask. Slowly add potassium permanganate in small portions. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.
-
Reflux: Once all the permanganate is added, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Filtration: After cooling, filter the mixture to remove the manganese dioxide (MnO₂) precipitate. The filtrate contains the sodium salts of the phthalic acids.
-
Precipitation: Cool the filtrate in an ice bath and slowly acidify with concentrated HCl until the solution is strongly acidic (pH < 2). The phthalic acid isomers will precipitate out as a white solid.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Separation Protocol: Fractional Crystallization
This protocol leverages the significant difference in water solubility between the isomers.
Materials:
-
Crude mixture of phthalic acid isomers
-
Distilled water
Procedure:
-
Dissolution: Add the crude isomer mixture to a beaker with a specific volume of distilled water. Heat the mixture to boiling to dissolve the more soluble isomers (phthalic and isophthalic acid), while the much less soluble this compound remains largely undissolved.
-
Hot Filtration: Quickly filter the hot solution to separate the insoluble this compound.
-
Crystallization of Phthalic Acid: Allow the filtrate to cool slowly to room temperature. Phthalic acid, being less soluble than isophthalic acid at lower temperatures, will crystallize out first.
-
Isolation: Collect the phthalic acid crystals by filtration. The remaining filtrate will be enriched with isophthalic acid, which can be recovered by further concentration and cooling.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the substitution pattern of the isomers.
-
Protocol:
-
Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for each isomer, and the ¹³C NMR will show a different number of signals corresponding to the molecular symmetry.
-
Gas Chromatography-Mass Spectrometry (GC-MS) (for ester derivatives):
-
Purpose: To separate and identify the isomers, often after conversion to more volatile ester derivatives.
-
Protocol:
-
Derivatization: Esterify the acid sample (e.g., using methanol (B129727) with an acid catalyst) to form the corresponding dimethyl esters.
-
Injection: Inject a small volume of the esterified sample solution into the GC-MS system.
-
Separation & Detection: The different ester isomers will separate based on their boiling points and column interactions. The mass spectrometer will provide a fragmentation pattern for each peak, confirming its identity. A typical GC program would involve an initial oven temperature followed by a ramp to a higher temperature to ensure elution of all components.[12]
-
Relevance in Drug Development and Research
Phthalic acid and its isomers are significant in the biomedical field, both as building blocks and as molecules of toxicological interest.
Metabolism and Toxicology
Phthalate esters, widely used as plasticizers, are not covalently bound to polymer matrices and can leach into the environment and be ingested by humans.[13][14] In the body, they are metabolized into their corresponding monoesters and ultimately to phthalic acid.[13] This metabolic pathway is a key area of study in toxicology.
References
- 1. Phthalic acid - Wikipedia [en.wikipedia.org]
- 2. Phthalic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. materials.alfachemic.com [materials.alfachemic.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Migration of 16 phthalic acid esters from plastic drug packaging to drugs by GC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Terephthalic Acid as a Monomer for Polyester Synthesis: A Technical Guide
An In-depth Whitepaper on the Core Fundamentals for Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA), a dicarboxylic acid, serves as a fundamental building block in the synthesis of a wide array of polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET).[1] The exceptional thermal and mechanical properties of PET have established it as a cornerstone of the packaging, textile, and biomedical industries. This technical guide provides a comprehensive overview of the fundamental principles governing the use of this compound in polyester (B1180765) synthesis, with a particular focus on the direct esterification pathway with ethylene (B1197577) glycol. It is intended to be a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and related fields.
The synthesis of PET from this compound and ethylene glycol is a two-stage process.[2] The initial stage is a direct esterification reaction, where the two monomers react to form bis(2-hydroxyethyl) terephthalate (BHET) and its oligomers, with water as a byproduct.[3][4] This is followed by a polycondensation stage, where the BHET and oligomers are polymerized at high temperatures and under vacuum to produce high molecular weight PET, eliminating ethylene glycol in the process.
Data Presentation
Purified this compound (PTA) Specifications
The quality of the final polyester is intrinsically linked to the purity of the this compound monomer. Industrial-grade PTA undergoes extensive purification to remove impurities that can hinder the polymerization process or adversely affect the properties of the resulting polymer. The following table summarizes typical specifications for purified this compound used in polyester synthesis.
| Parameter | Specification | Method |
| Appearance | White, free-flowing crystalline powder | Visual Inspection |
| Acid Number | 675 ± 2 mg KOH/g | Auto Titrator |
| Ash | 6 ppm w/w max. | Gravimetric - Ignition at 800°C |
| 4-Carboxybenzaldehyde (4-CBA) | 25 ppm w/w max. | High-Performance Liquid Chromatography (HPLC) |
| p-Toluic Acid | 170 ppm w/w max. | High-Performance Liquid Chromatography (HPLC) |
| Moisture | 0.2% w/w max. | Karl Fischer Titration |
| Total Significant Metals (Co, Cr, Mo, Mn, Ni, Ti) | 4-5 ppm w/w max. | Inductively Coupled Plasma (ICP) |
| Iron (Fe) | 1 ppm w/w max. | Inductively Coupled Plasma (ICP) |
Data sourced from Alpek Polyester product specifications.
Industrial Production of PET from PTA and EG: Process Parameters
The industrial production of PET is a highly optimized process. The following table outlines the typical reaction conditions for the direct esterification and polycondensation stages.
| Parameter | Esterification Stage | Polycondensation Stage |
| Temperature | 240 - 270 °C[3] | 270 - 300 °C |
| Pressure | Atmospheric Pressure | High Vacuum |
| Catalyst | Typically self-catalyzed, but can be accelerated | Antimony compounds (e.g., Antimony Trioxide, Antimony Triacetate)[2], Titanium compounds |
| Catalyst Concentration | - | 15 - 220 ppm (Sb-compound)[2] |
| Byproduct Removed | Water | Ethylene Glycol |
Experimental Protocols
Laboratory-Scale Synthesis of Polyethylene Terephthalate (PET)
This protocol details a two-stage laboratory-scale synthesis of PET from this compound and ethylene glycol.
Materials:
-
This compound (TPA)
-
Ethylene glycol (EG)
-
Antimony(III) oxide (Sb₂O₃) or other suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
Stage 1: Direct Esterification
-
Charge the three-neck round-bottom flask with this compound and a molar excess of ethylene glycol (typically a molar ratio of 1:1.2 to 1:2 of TPA:EG).
-
Add the catalyst, for example, antimony(III) oxide, at a concentration of approximately 0.05 mol% relative to the this compound.
-
Assemble the apparatus with the mechanical stirrer in the central neck, and the distillation condenser on one of the side necks. The third neck can be used for nitrogen inlet.
-
Begin stirring and gently purge the system with nitrogen to create an inert atmosphere.
-
Heat the reaction mixture to approximately 240-260°C.
-
Water will begin to distill off as the esterification reaction proceeds. Continue heating and collecting the water until the theoretical amount has been removed, indicating the completion of the esterification stage. This typically takes 2-4 hours. The product at this stage is primarily bis(2-hydroxyethyl) terephthalate (BHET) and its oligomers.
Stage 2: Polycondensation
-
Increase the temperature of the reaction mixture to 270-280°C.
-
Gradually apply a vacuum to the system, being careful to control the rate of ethylene glycol distillation to prevent excessive foaming.
-
Continue to increase the vacuum to a high level (typically below 1 mmHg).
-
The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds and ethylene glycol is removed. The stirring torque will increase, which can be used to monitor the reaction progress.
-
Maintain these conditions for 2-3 hours, or until the desired molecular weight (and thus viscosity) is achieved.
-
To stop the reaction, remove the heat and introduce nitrogen gas to break the vacuum.
-
The molten PET can then be extruded into a strand, cooled in a water bath, and pelletized for analysis.
Visualizations
Signaling Pathways
Caption: Chemical reaction pathway for the synthesis of PET from TPA and EG.
Experimental Workflow
Caption: Experimental workflow for the laboratory synthesis of PET.
Logical Relationships
Caption: Factors influencing the final properties of PET during synthesis.
References
CAS number and safety data for terephthalic acid in a lab setting
Introduction
Terephthalic acid, with the CAS Number 100-21-0 , is a white, crystalline solid organic compound.[1][2][3] It is a cornerstone in the chemical industry, primarily serving as a precursor for the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous material in clothing and plastic bottles.[2][3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of its properties and safe handling protocols is paramount to ensure a secure laboratory environment. This technical guide provides in-depth safety data, experimental protocols for safe handling, and logical workflows for emergency situations.
Core Safety and Identification Data
Proper identification and a clear understanding of the hazards are the first steps in safely handling any chemical.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1,4-Benzenedicarboxylic Acid, p-Phthalic Acid |
| CAS Number | 100-21-0 |
| Chemical Formula | C₈H₆O₄ |
| Molecular Weight | 166.13 g/mol |
| Appearance | White crystals or powder |
Physical and Chemical Properties
The physical and chemical properties of a substance are critical for its safe storage and handling.
| Property | Value |
| Melting Point | >300 °C (>572 °F); sublimes[2] |
| Boiling Point | Decomposes[2] |
| Flash Point | 260 °C (500 °F) (Open Cup)[1][5] |
| Autoignition Temperature | 495 °C (923 °F)[1][5] |
| Density | 1.519 g/cm³ |
| Solubility in Water | 0.017 g/L at 25 °C[2] |
| Vapor Pressure | <0.01 mmHg @ 20 °C[6] |
Hazard Identification and Safety Ratings
Understanding the potential hazards is crucial for implementing appropriate safety measures. This compound is considered hazardous due to its potential for irritation and the risk of dust explosion.
| Hazard Classification | Description |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[7] |
| NFPA 704 Rating | Health: 1, Flammability: 0, Instability: 0 |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential when working with this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure.
-
Eye Protection : Chemical safety goggles or a full-face shield should be worn, especially when there is a risk of splashing.[8]
-
Hand Protection : Wear impervious gloves to prevent skin contact.[8]
-
Body Protection : A lab coat, apron, or coveralls are necessary to prevent skin contact.[8]
-
Respiratory Protection : If dust is generated and engineering controls are not sufficient, a NIOSH/MSHA approved respirator should be used.[1][6]
Handling Procedures
-
Work in a well-ventilated area, preferably under a fume hood, to minimize inhalation of dust.[1][8]
-
Avoid generating dust.[8]
-
Ground all equipment to prevent static discharge, which could ignite dust.[1][5]
-
Wash hands thoroughly after handling.[8]
Storage Procedures
-
Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[1][8]
-
Store away from incompatible materials such as strong oxidizing agents.[1][9]
Emergency Procedures
In the event of an emergency, follow these established protocols.
First Aid Measures
A clear and logical workflow is critical in responding to an exposure incident.
Fire Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9][10]
-
Specific Hazards : The substance is combustible and may form explosive dust-air mixtures.[10][11] Fire may produce irritating and toxic gases.[9]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Accidental Release Measures
A systematic approach is necessary to safely manage a spill.
Disposal Considerations
-
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8][9]
-
It may be necessary to dispose of it as a hazardous waste.[9]
Toxicological Information
-
Acute Oral Toxicity (LD50) : >6400 mg/kg (Rat)[5]
-
Skin Irritation : Causes skin irritation.[7]
-
Eye Irritation : Causes serious eye irritation.[7]
-
Inhalation : May cause respiratory tract irritation.[7]
-
Carcinogenicity : Not classified as a carcinogen by OSHA or NIOSH.[1][5]
-
Chronic Effects : Repeated or prolonged exposure may cause target organ damage, affecting the blood, kidneys, liver, and bladder.[1][5]
This guide is intended to provide comprehensive safety information for the laboratory use of this compound. Always consult the specific Safety Data Sheet (SDS) for the product you are using and adhere to your institution's safety protocols.
References
- 1. dl.iranchembook.ir [dl.iranchembook.ir]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 100-21-0 [chemicalbook.com]
- 4. TEREPHTALIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. jamorin.com [jamorin.com]
- 9. nj.gov [nj.gov]
- 10. redox.com [redox.com]
- 11. fishersci.pt [fishersci.pt]
The Future of Plastics: A Technical Guide to Bio-Based Terephthalic Acid Production
An In-depth Review of Sustainable Production Methods for a Key Industrial Monomer
The global push towards a circular economy and sustainable manufacturing has intensified the search for renewable alternatives to petroleum-based chemicals. Terephthalic acid (TPA), a primary component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics, textiles, and resins, is a major focus of this transition. Traditionally derived from the oxidation of p-xylene (B151628) from fossil fuels, the production of TPA is a significant contributor to greenhouse gas emissions. This technical guide provides a comprehensive literature review of the emerging bio-based production methods for TPA, offering a detailed examination of the core technologies for researchers, scientists, and professionals in drug development and polymer chemistry.
Core Production Strategies: A Shift from Petrochemicals to Renewables
The production of bio-based this compound (bio-PTA) is primarily being explored through two main avenues: microbial fermentation and chemo-catalytic conversion of biomass. These approaches often intersect in hybrid processes that leverage the strengths of both biological and chemical transformations.
Microbial Fermentation and Biotransformation
Microbial systems offer a promising route to bio-PTA by utilizing renewable feedstocks like glucose, which can be derived from non-food lignocellulosic biomass.[1][2][3] Genetically engineered microorganisms, such as Escherichia coli and Pseudomonas putida, are being developed to convert these sugars into TPA or its immediate precursors.
One notable strategy involves the microbial conversion of glucose to intermediates like muconic acid, p-toluic acid, or p-coumaric acid, which are then further processed into TPA.[4] Another significant advancement is the direct biotransformation of bio-based p-xylene into TPA.[5][6][7] This method has demonstrated high conversion efficiencies, with engineered E. coli achieving a molar yield of 96.7% and engineered P. putida reaching up to 38.25 g/L of TPA from p-xylene with a near-quantitative molar conversion yield of 99.6%.[1][6][8]
Furthermore, research into bacterial consortia has shown the potential for not only degrading TPA but also for producing other valuable by-products, contributing to a more integrated and economically viable biorefinery concept.[9][10]
Chemo-Catalytic Conversion of Biomass
Chemical catalysis provides a direct and often rapid route to bio-PTA from various biomass-derived platform molecules. These methods typically involve reactions such as Diels-Alder cycloadditions, catalytic pyrolysis, and oxidation.
A key pathway involves the use of 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical derived from C6 sugars. HMF and its oxidized derivatives can undergo a Diels-Alder reaction with ethylene (B1197577) to form a precursor that is subsequently converted to TPA.[11][12][13][14][15] Another furan-based approach utilizes furfural, which can be transformed into TPA through a series of oxidation, dehydration, and cycloaddition reactions.[16]
The catalytic pyrolysis of raw biomass, such as sawdust, presents a direct route to bio-based p-xylene, which can then be oxidized to TPA using established industrial processes.[8][17][18] This pathway has shown promising results, with p-xylene yields of up to 23.4% from sawdust and subsequent TPA yields of 72.8%.[8][17]
Muconic acid, which can be produced microbially, is also a key intermediate in chemo-catalytic routes. The cis,cis-isomer of muconic acid is first isomerized to the trans,trans-isomer, which then undergoes a Diels-Alder reaction to form a TPA precursor.[19][20][21] This hybrid approach has led to high overall yields, with the production of diethyl terephthalate from muconic acid reaching 80.6%.[22]
Monoterpenes, naturally occurring hydrocarbons found in plant essential oils, are another renewable feedstock. They can be converted to p-cymene, which is then oxidized to TPA.[2][3]
Quantitative Comparison of Production Methods
The following tables summarize the key quantitative data from the reviewed literature, providing a comparative overview of the different bio-PTA production methods.
| Microbial Production Method | Microorganism | Substrate | Product | Titer (g/L) | Yield (mol%) | Productivity (g/L/h) | Reference(s) |
| Biotransformation | Engineered E. coli | p-Xylene | This compound | 13.3 (from 8.8g pX) | 96.7 | - | [1][6] |
| Biotransformation | Engineered P. putida | p-Xylene | This compound | 38.25 | 99.6 | - | [8] |
| Chemo-Catalytic Production Method | Feedstock | Key Intermediates | Catalyst | Temperature (°C) | Pressure | Yield/Selectivity | Reference(s) |
| Catalytic Pyrolysis & Oxidation | Sawdust | p-Xylene | Ga2O3/SiO2/HZSM-5 (pyrolysis); CoMn2O4@SiO2@Fe3O4 (oxidation) | - | - | 23.4% p-xylene yield; 72.8% TPA yield (82.3% selectivity) | [8][17] |
| Diels-Alder Reaction | 5-(hydroxymethyl)furoic acid (HMFA) & Ethylene | 4-(hydroxymethyl)benzoic acid (HMBA) | Sn-Beta | 190 | - | 31% selectivity @ 61% conversion | [11][13] |
| Diels-Alder Reaction | 2,5-furandicarboxylic acid (FDCA) & Ethylene | This compound | - | 200 | 14 bar | 0.1 mol% yield | [4] |
| Muconic Acid Conversion | Muconic Acid, Ethanol, Ethylene | Diethyl Terephthalate | Silicotungstic acid | 200 | - | 80.6% total yield | [22] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature.
Microbial Production of TPA from p-Xylene using Engineered E. coli
1. Strain and Plasmid Construction:
-
The metabolic pathway for converting p-xylene to TPA is designed, often involving two modules: an upstream pathway for p-xylene to p-toluic acid and a downstream pathway for p-toluic acid to TPA.
-
Genes for the pathway enzymes are cloned into suitable expression vectors under the control of inducible or constitutive promoters.
-
The resulting plasmids are transformed into a suitable E. coli host strain.
2. Culture Conditions:
-
A two-phase partitioning fermentation system is typically employed to overcome the toxicity and low solubility of p-xylene.
-
The aqueous phase consists of a defined mineral medium with a carbon source (e.g., glucose) and necessary nutrients.
-
The organic phase consists of an inert solvent (e.g., dodecane) containing p-xylene.
-
Cells are cultured at 37°C with shaking.
3. TPA Production:
-
Once the culture reaches a desired cell density, the expression of the pathway genes is induced (if using an inducible promoter).
-
p-Xylene is fed into the organic phase.
-
The fermentation is carried out for a specified period, with pH maintained at a neutral level.
4. Analysis:
-
The concentration of TPA in the aqueous phase is determined by High-Performance Liquid Chromatography (HPLC).
Chemo-Catalytic Conversion of HMF Derivatives to TPA Precursors
1. Catalyst Preparation:
-
The solid acid catalyst (e.g., Sn-Beta zeolite) is prepared and characterized.
2. Reaction Setup:
-
A high-pressure batch reactor is charged with the HMF derivative (e.g., 5-(hydroxymethyl)furoic acid), the catalyst, and a solvent (e.g., dioxane).
-
The reactor is sealed and purged with an inert gas.
3. Reaction Conditions:
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 70 bar).
-
The reaction mixture is heated to the target temperature (e.g., 190°C) and stirred for a specific duration (e.g., 6 hours).
4. Product Analysis:
-
After cooling and depressurizing the reactor, the product mixture is filtered to remove the catalyst.
-
The composition of the liquid product is analyzed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key production pathways for bio-based this compound.
Caption: Microbial conversion of p-xylene to this compound.
References
- 1. Synthesis of this compound via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d.lib.msu.edu [d.lib.msu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Remote site-selective C–H activation directed by a catalytic bifunctional template - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved this compound production from p-xylene using metabolically engineered Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microbial Upcycling of Waste PET to Adipic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction of a Heterologous Pathway in Escherichia coli for Terephthalate Assimilation | Sciety [sciety.org]
- 17. scitechdaily.com [scitechdaily.com]
- 18. cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Synthesis of Biobased this compound: Enabling Manufacture of 100% Renewable PET | PDF [slideshare.net]
- 21. biorxiv.org [biorxiv.org]
- 22. WO2015089442A9 - Catalysts and processes for producing p-xylene from biomass - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Terephthalic Acid
Introduction
Terephthalic acid (TPA), a dicarboxylic acid formally known as 1,4-benzenedicarboxylic acid, is a crucial industrial chemical primarily used as a monomer for the production of polyethylene (B3416737) terephthalate (B1205515) (PET).[1] PET is widely utilized in the manufacturing of synthetic fibers, plastic bottles, and films.[2][3] The dominant commercial production route for TPA is the liquid-phase air oxidation of p-xylene (B151628), often referred to as the Amoco process.[4] This industrial method typically employs a catalyst system comprising cobalt and manganese salts with a bromide ion source, operating in an acetic acid solvent at high temperatures (175–225 °C) and pressures (15–30 bar).[1][3]
While highly efficient for large-scale production, these conditions can be challenging to replicate in a standard laboratory setting without specialized high-pressure reactors.[5] Therefore, alternative laboratory-scale syntheses utilizing more common reagents and equipment are often employed by researchers. These methods include oxidation of p-xylene derivatives with strong oxidizing agents like potassium permanganate (B83412) or nitric acid.[3][6]
This document provides a detailed protocol for the laboratory synthesis of this compound based on a well-established procedure from Organic Syntheses, involving a two-step oxidation of p-methylacetophenone.[6] This method is robust, high-yielding, and suitable for typical research laboratory capabilities.
Experimental Protocol: Two-Step Oxidation of p-Methylacetophenone
This protocol details the synthesis of this compound via an initial oxidation with nitric acid followed by a more vigorous oxidation with potassium permanganate.[6]
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
-
The reaction with potassium permanganate can be highly exothermic. The permanganate should be added in portions to control the reaction rate and prevent boiling over.[6]
-
A thorough risk assessment should be completed before beginning any chemical synthesis.
Materials and Equipment:
-
Reagents:
-
p-Methylacetophenone
-
Concentrated Nitric Acid (sp. gr. 1.42)
-
Sodium Hydroxide (B78521) (NaOH)
-
Potassium Permanganate (KMnO₄)
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Deionized Water
-
-
Equipment:
-
3 L three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Evaporating dish
-
Steam bath or oven for drying
-
Part 1: Nitric Acid Oxidation
-
In a 3 L flask placed in a fume hood, combine 250 mL of concentrated nitric acid and 1 L of water.
-
To this solution, add 100 g (0.75 mole) of p-methylacetophenone.
-
Heat the mixture to reflux and maintain reflux for 4 hours.[6]
-
After the reflux period, cool the mixture. A sticky, yellow solid will precipitate.
-
Collect the solid product by vacuum filtration using a large Büchner funnel. Press the solid firmly to remove as much liquid as possible.
-
Wash the collected solid with 300 mL of cold water.[6]
Part 2: Potassium Permanganate Oxidation and Product Isolation
-
Transfer the moist, crude solid from Part 1 into a 3 L three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
Add 1 L of water and 35 g of sodium hydroxide to the flask.
-
Heat the stirred mixture until it is almost boiling.[6]
-
Carefully and in portions of about 20 g , add a total of 300 g (1.9 moles) of potassium permanganate through the third neck of the flask. The addition should be done at a rate that maintains the boiling of the mixture without external heating due to the exothermic nature of the reaction.[6]
-
Once all the potassium permanganate has been added, reflux the mixture for an additional 2 hours.
-
If a purple color from unreacted permanganate persists, add approximately 25 mL of ethanol to quench it.[6]
-
Filter the hot mixture through a Büchner funnel to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide cake by removing it from the funnel, creating a slurry with 500 mL of hot water, and filtering again. This wash helps recover a small additional amount of product.[6]
-
Combine the initial filtrate and the wash water. Heat the combined solution nearly to boiling.
-
Acidify the hot solution by adding a solution of 108 mL of concentrated sulfuric acid in 400 mL of water. This compound will precipitate as a white solid.
-
Cool the mixture to room temperature.
-
Collect the purified this compound by vacuum filtration.
-
Wash the product on the filter with three successive 100 mL portions of cold water.[6]
-
Dry the final product in an evaporating dish on a steam bath or in a drying oven. The expected yield is 105–109 g (84–88%).[6] The product is typically analytically pure without needing further recrystallization.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Parameter | Value | Notes |
| Reactants & Reagents | ||
| p-Methylacetophenone | 100 g (0.75 mol) | Starting Material |
| Conc. Nitric Acid | 250 mL (~4 mol) | Oxidant 1 |
| Sodium Hydroxide | 35 g (0.875 mol) | For creating a basic medium |
| Potassium Permanganate | 300 g (1.9 mol) | Oxidant 2 |
| Conc. Sulfuric Acid | 108 mL | For acidification/precipitation |
| Reaction Conditions | ||
| Nitric Acid Reflux Time | 4 hours | [6] |
| Permanganate Reflux Time | 2 hours | [6] |
| Product Yield | ||
| This compound (mass) | 105 - 109 g | [6] |
| This compound (yield) | 84 - 88% | [6] |
Visualizations
Chemical Reaction Pathway
The synthesis proceeds through a two-step oxidation. The acetyl group of p-methylacetophenone is first oxidized, and subsequently, the methyl group is oxidized to the second carboxylic acid group.
Caption: Reaction pathway for this compound synthesis.
Experimental Workflow
The following diagram outlines the major steps in the laboratory protocol for synthesizing this compound.
Caption: Workflow for the laboratory synthesis of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of this compound via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Xylene Oxidation to this compound: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Terephthalic Acid-Based Metal-Organic Frameworks in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of terephthalic acid-based Metal-Organic Frameworks (MOFs) as drug delivery vehicles. This compound, a readily available and biocompatible linker, is a fundamental building block for a variety of robust and porous MOFs, making them excellent candidates for therapeutic applications.
Introduction to this compound-Based MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. This compound (benzene-1,4-dicarboxylic acid or BDC) is a widely used linear organic linker that, in coordination with various metal ions, forms well-defined and highly porous structures. Notable examples of this compound-based MOFs include the UiO-66 series (zirconium-based), the MIL-53 series (iron, aluminum, chromium-based), and MOF-5 (zinc-based).[1][2] Their high surface area, tunable pore size, and the potential for surface functionalization make them ideal candidates for drug delivery systems, offering high drug loading capacities and controlled release profiles.[3]
Data Presentation: Comparative Properties of this compound-Based MOFs
The following tables summarize key quantitative data for commonly studied this compound-based MOFs.
Table 1: Structural Properties of Selected this compound-Based MOFs
| MOF Name | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| UiO-66(Zr) | Zirconium | ~1000 - 1800 | ~0.40 - 0.90 | ~6 (octahedral cages), ~7.5 (tetrahedral cages) |
| MIL-53(Al) | Aluminum | ~80 - 1500 (phase dependent) | Varies with phase ("breathing") | Bimodal, flexible |
| MIL-53(Fe) | Iron | ~1000 | ~0.5 | ~8.5 |
| MOF-5 (IRMOF-1) | Zinc | ~260 - 4400 | ~0.61 - 1.26 | ~12 |
Data compiled from multiple sources.[1]
Table 2: Drug Loading Capacities of this compound-Based MOFs for Various Drugs
| MOF Carrier | Drug | Drug Loading (wt%) | Loading Method | Reference |
| UiO-66 | Doxorubicin (DOX) | 6.2 | Incubation | [4] |
| UiO-66-NH₂ | Caffeine | 22.4 | Incubation | [4] |
| UiO-66 | Letrozole | 62.21 | Not specified | [5] |
| MIL-53(Fe) | Ibuprofen | ~27.2 (372.2 mg/g) | Immersion | [6] |
| MIL-53(Al) | Doxorubicin (DOX) | 16 | Not specified | [7] |
| MIL-53(Al) | Naproxen | 8.5 | Not specified | [7] |
| MIL-53(Al) | Rhodamine B | 34 | Incubation | [8] |
Experimental Protocols
Protocol for Solvothermal Synthesis of UiO-66(Zr)
This protocol describes a standard solvothermal method for the synthesis of UiO-66(Zr), a highly stable zirconium-based MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.5 g of Zirconium(IV) chloride and 1.1 g of this compound in 100 mL of DMF.[9]
-
To this solution, add 44 mL of acetic acid and 7.5 mL of deionized water.[9]
-
Heat the solution to 120 °C and maintain this temperature for 24 hours with stirring.[4]
-
After 24 hours, cool the mixture to room temperature.
-
Collect the white precipitate by centrifugation.
-
Wash the product repeatedly with DMF and then with methanol to remove unreacted precursors and solvent molecules.
-
Dry the final product at 80 °C under vacuum for 3 hours to obtain the activated UiO-66 catalyst.[9]
Protocol for Drug Loading into UiO-66(Zr)
This protocol outlines a general procedure for loading a model drug, Doxorubicin (DOX), into the synthesized UiO-66(Zr).
Materials:
-
Activated UiO-66(Zr)
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of DOX in deionized water at a concentration of 1 mg/mL.
-
Disperse 16 mg of activated UiO-66(Zr) in 1 mL of the DOX solution.[4]
-
Place the mixture on a shaker and agitate for 6 hours at room temperature under dark conditions to facilitate drug loading.[4]
-
After incubation, centrifuge the mixture to separate the DOX-loaded UiO-66(Zr).
-
Wash the product three times with deionized water to remove any non-encapsulated DOX on the surface.[4]
-
Collect the supernatant and washing solutions to determine the amount of unloaded DOX using UV-Vis spectroscopy at an absorbance maximum of 481 nm.[4]
-
Calculate the drug loading capacity (LC) using the following formula: LC (wt%) = [(Initial mass of DOX - Mass of DOX in supernatant and washes) / Mass of drug-loaded MOF] x 100
-
Store the obtained DOX-loaded MOF at 4 °C in the dark.[4]
Protocol for In Vitro Drug Release Study
This protocol describes how to perform an in vitro drug release study from DOX-loaded UiO-66(Zr) under physiological and acidic conditions.
Materials:
-
DOX-loaded UiO-66(Zr)
-
Phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.0 (endosomal/tumor microenvironment)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Magnetic stirrer and stir bars
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of DOX-loaded UiO-66(Zr) in a specific volume of the release medium (e.g., 10 mL of PBS at pH 7.4 or pH 5.0).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of the same release medium (e.g., 100 mL) and maintain it at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger container.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
Quantify the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer at 481 nm.
-
Calculate the cumulative percentage of drug release at each time point using a standard calibration curve of DOX in the respective PBS solution.
Protocol for Characterization of MOFs
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Procedure: A small amount of the dried MOF powder is placed on a sample holder. The sample is then analyzed using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared with the simulated pattern from the single-crystal data or literature reports.
2. Brunauer-Emmett-Teller (BET) Analysis:
-
Purpose: To determine the specific surface area, pore volume, and pore size distribution of the MOF.
-
Procedure: The MOF sample is degassed under vacuum at an elevated temperature to remove any adsorbed molecules. Nitrogen adsorption-desorption isotherms are then measured at 77 K. The BET equation is applied to the adsorption data to calculate the surface area.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF and to quantify the amount of encapsulated drug.
-
Procedure: A small amount of the MOF sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The weight loss of the sample is recorded as a function of temperature. The decomposition temperature indicates the thermal stability. For drug-loaded MOFs, the weight loss corresponding to the decomposition of the drug can be used to calculate the loading amount.
4. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the morphology, particle size, and surface features of the MOF crystals.
-
Procedure: The MOF powder is mounted on a sample stub using conductive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium). The sample is then imaged in the SEM.
5. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the MOF structure and to confirm the presence of the drug after loading.
-
Procedure: A small amount of the MOF sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The infrared spectrum is recorded, and the characteristic peaks of the terephthalate (B1205515) linker, metal-oxygen bonds, and the encapsulated drug are identified.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. sci-rad.com [sci-rad.com]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 4. Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of UiO-66 loaded Letrozole nano-drug delivery system: enhanced anticancer and apoptosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning Crystal Structures of Iron-Based Metal–Organic Frameworks for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.aus.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Quantification of Terephthalic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA), a dicarboxylic acid, is a crucial industrial chemical primarily used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). Its quantification in various solutions is essential for quality control in manufacturing, monitoring environmental samples, and in biological studies. This document provides a detailed overview of common analytical methods for the quantification of TPA, complete with experimental protocols and comparative data.
Analytical Methods Overview
Several analytical techniques are employed for the quantification of this compound in solution. The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Ultra-High-Performance Liquid Chromatography (UHPLC) with Diode Array Detection (DAD), and fluorescence spectroscopy. Gas chromatography (GC) is also utilized, often requiring a derivatization step.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for TPA analysis due to its robustness and versatility.[1] Reversed-phase HPLC is commonly used to separate TPA from its isomers and other related compounds.[1][2] The separation is typically achieved on C18 columns, and the mobile phase often consists of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile.[3] The inclusion of an acid, such as acetic acid or trifluoroacetic acid, in the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid groups.[2][3] Detection is most commonly performed using a UV detector, with wavelengths around 240-254 nm being optimal for TPA.[2][4][5]
UV-Vis Spectrophotometry can be used as a standalone method for TPA quantification, particularly in simpler matrices where interfering substances are minimal. The maximum absorbance wavelengths for this compound are approximately 190 nm, 241 nm, and 285 nm.[4][5] However, for complex samples, chromatographic separation prior to UV detection is necessary to ensure accuracy.
Fluorescence Spectroscopy offers a sensitive method for TPA detection. This compound itself is not fluorescent, but its hydroxylated product, 2-hydroxythis compound, is highly fluorescent.[6] This method is particularly useful for the indirect quantification of hydroxyl radicals, where TPA is used as a trapping agent.[6] Another approach involves UV irradiation to enhance the fluorescence of TPA for detection.[7]
Gas Chromatography (GC) can also be used for TPA analysis, but it typically requires a derivatization step to convert the non-volatile TPA into a more volatile ester, such as its trimethylsilyl (B98337) derivative.[8] This method is often coupled with mass spectrometry (GC-MS) for enhanced specificity and sensitivity.
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for this compound quantification.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Water | 50–500 ng/mL | - | - | [9] |
| HPLC-UV | Anticoagulant Solutions | - | 2 ppm | - | [2] |
| HPLC-Fluorescence | Fenton Reaction | 2.5–50 µmol/L (H₂O₂) | 5 nmol/L | - | [6] |
| Micellar LC | Industrial TPA Sample | - | 0.180 to 1.53 ppm | 0.549 to 3.45 ppm | [10] |
| LC/MS | Human Urine | 0.05 to 20 mg/mL | - | 30 ng/mL | [11] |
Experimental Protocols
Protocol 1: Quantification of this compound in Aqueous Solution using HPLC-UV
This protocol describes a general method for the quantification of TPA in aqueous samples using reversed-phase HPLC with UV detection.
1. Materials and Reagents
-
This compound (TPA) standard, 99+% purity
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetic acid, glacial, ACS reagent grade
-
Volumetric flasks
-
Pipettes
-
Syringe filters, 0.45 µm
2. Instrument and Conditions
-
HPLC system with a UV-Vis detector
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol:Water:Acetic Acid (e.g., 50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 240 nm
-
Column Temperature: 30 °C
3. Standard Preparation
-
Stock Standard Solution (1000 ppm): Accurately weigh 100 mg of TPA standard and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Sonicate if necessary to dissolve. Bring to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 ppm) by serial dilution of the stock standard solution with the mobile phase.
4. Sample Preparation
-
For clear aqueous samples, filter through a 0.45 µm syringe filter directly into an HPLC vial.
-
For samples with particulate matter, centrifuge prior to filtration.
-
If the expected TPA concentration is high, dilute the sample with the mobile phase to fall within the calibration range.
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol in water) to remove any strongly retained compounds.
6. Data Analysis
-
Identify the TPA peak in the chromatograms based on the retention time of the standards.
-
Integrate the peak area of the TPA peak for both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the TPA standards.
-
Determine the concentration of TPA in the samples by interpolating their peak areas from the calibration curve.
Diagrams
Caption: General workflow for the quantification of this compound.
Caption: Schematic of a typical HPLC system for TPA analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. An HPLC assay of hydroxyl radicals by the hydroxylation reaction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Team:BGU ISRAEL/Protocols - 2016.igem.org [2016.igem.org]
- 8. KR100239318B1 - Method of analyzing organic impurities in this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Micellar liquid chromatography of this compound impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Terephthalic Acid in the Synthesis of Polyethylene Terephthalate (PET)
Affiliation: Google Research
Abstract
Polyethylene (B3416737) terephthalate (B1205515) (PET) is a widely utilized thermoplastic polymer with significant applications in the packaging, textile, and automotive industries. Its synthesis is primarily achieved through the polycondensation of terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). This document provides detailed application notes and experimental protocols for the synthesis of PET from this compound, intended for researchers, scientists, and drug development professionals. The protocols cover both laboratory and industrial scale methodologies, emphasizing the direct esterification route. Key process parameters, including reactant molar ratios, catalyst concentrations, temperature, and pressure, are outlined. Furthermore, this document summarizes the quantitative data on the influence of these parameters on the final properties of the synthesized PET, such as intrinsic viscosity, molecular weight, and thermal characteristics. Standard characterization techniques for the synthesized polymer are also discussed.
Introduction
Polyethylene terephthalate is a polyester (B1180765) formed from the polymerization of ethylene glycol and this compound.[1] The direct esterification of purified this compound (PTA) with ethylene glycol is the most common industrial method for producing PET due to its cost-effectiveness and the high purity of the resulting polymer.[2][3] The synthesis is a two-step process: an initial esterification reaction to form bis(2-hydroxyethyl) terephthalate (BHET) and oligomers, followed by a polycondensation reaction under high vacuum and elevated temperatures to increase the polymer chain length.[2][4] Catalysts, most commonly antimony compounds, are crucial for achieving a high molecular weight polymer in a reasonable timeframe.[5] The properties of the final PET product are highly dependent on the reaction conditions, making precise control of the synthesis process essential.[6]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of PET from this compound and ethylene glycol.
Table 1: Typical Reaction Conditions for PET Synthesis via Direct Esterification
| Parameter | Esterification | Polycondensation | Source(s) |
| Reactant Molar Ratio (EG:TPA) | 1.2:1 - 2.4:1 | - | [3] |
| Temperature | 240 - 270 °C | 260 - 300 °C | [2][3][6] |
| Pressure | 300 - 500 kPa (Atmospheric to moderate pressure) | High Vacuum (< 100 Pa) | [3][6] |
| Catalyst | Self-catalyzed or with polycondensation catalyst | Antimony Trioxide (Sb₂O₃), Titanium compounds, Zinc compounds | [2][7] |
| Catalyst Concentration (Antimony Trioxide) | - | 0.01 - 0.1 wt% (based on TPA) | [7] |
| Reaction Time | 2 - 3 hours | 2.5 - 10 hours | [6] |
Table 2: Influence of Process Parameters on PET Properties
| Parameter Varied | Effect on PET Properties | Source(s) |
| Increased Catalyst Concentration (Sb₂O₃ up to 150 ppm) | Increases the rate of polycondensation, leading to higher intrinsic viscosity and molecular weight. | [5][8] |
| Increased Polycondensation Time | Increases intrinsic viscosity and molecular weight. | [5] |
| Increased Polycondensation Temperature | Increases reaction rate but can also lead to thermal degradation and discoloration. | [6] |
| Higher Vacuum during Polycondensation | More efficient removal of ethylene glycol byproduct, driving the equilibrium towards higher molecular weight polymer. | [2] |
Table 3: Typical Properties of Synthesized PET
| Property | Value | Source(s) |
| Intrinsic Viscosity (IV) | 0.55 - 0.85 dL/g | [8] |
| Number-Average Molecular Weight (Mn) | 20,000 - 30,000 g/mol (can be higher with solid-state polymerization) | [8][9] |
| Melting Temperature (Tm) | > 250 °C | [10] |
| Glass Transition Temperature (Tg) | ~ 67 - 81 °C | [11] |
| Tensile Strength | 50.7 - 66.8 MPa | [11][12] |
| Crystallization Temperature (Tc) | 185.1 - 207.5 °C | [11][12] |
Experimental Protocols
Laboratory Scale Synthesis of PET via Direct Esterification
This protocol describes a typical laboratory-scale synthesis of PET from this compound and ethylene glycol.
Materials:
-
Purified this compound (PTA)
-
Ethylene Glycol (EG)
-
Antimony Trioxide (Sb₂O₃)
-
Nitrogen gas (high purity)
-
Methanol
-
Dichloromethane
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Distillation condenser
-
Receiving flask
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Esterification:
-
Charge the three-neck flask with purified this compound and ethylene glycol in a molar ratio of 1:1.2.
-
Add antimony trioxide catalyst (0.05 wt% based on the weight of TPA).
-
Fit the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a receiving flask.
-
Begin stirring and purge the system with nitrogen gas.
-
Heat the reaction mixture to 240 °C under a slow stream of nitrogen.
-
Water will be produced as a byproduct and collected in the receiving flask.
-
Maintain these conditions for approximately 2-3 hours, or until the theoretical amount of water has been collected.[6]
-
-
Polycondensation:
-
Increase the temperature of the reaction mixture to 260-270 °C.
-
Gradually apply a vacuum to the system, reducing the pressure to below 100 Pa.
-
Excess ethylene glycol will distill off.
-
Continue the reaction under high vacuum for 2.5-3.5 hours.[6] The viscosity of the molten polymer will noticeably increase.
-
To stop the reaction, remove the heat source and break the vacuum with nitrogen gas.
-
Allow the polymer to cool to room temperature. The resulting PET will be a solid, semi-crystalline material.
-
-
Purification and Characterization:
-
The synthesized PET can be purified by dissolving it in a suitable solvent like a phenol/tetrachloroethane mixture and precipitating it in a non-solvent like methanol.
-
The purified polymer should be dried in a vacuum oven.
-
Characterize the final product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical structure and thermal properties.
-
Industrial Scale Synthesis of PET
The industrial production of PET is a continuous process involving several reactors in series.
-
Slurry Preparation: Purified this compound and ethylene glycol are mixed to form a paste or slurry.[13]
-
Esterification: The slurry is fed into one or more esterification reactors where it is heated to approximately 240-270°C at atmospheric or slightly elevated pressure.[2] This stage results in the formation of BHET oligomers with the removal of water.
-
Pre-polycondensation: The oligomer mixture is then transferred to a pre-polycondensation reactor where the temperature is increased and the pressure is reduced to initiate the polymerization and remove more ethylene glycol.
-
Polycondensation: The final stage occurs in a high-vacuum, finisher reactor at temperatures up to 280°C.[2] The high vacuum is essential for removing the ethylene glycol byproduct and driving the polymerization to achieve the desired high molecular weight.
-
Pelletizing: The molten PET is extruded, cooled, and cut into pellets for storage and transportation.
Visualizations
Caption: Chemical reaction pathway for the synthesis of PET.
Caption: Experimental workflow for laboratory PET synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Decoding the Production Process of Polyethylene Terephthalate (PET) [chemanalyst.com]
- 3. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. US2647885A - Production of polyethylene terephthalate using antimony trioxide as polymerization catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Polyethylene Terephthalate (PET) with High Crystallization and Mechanical Properties via Functionalized Graphene Oxide as Nucleation Agent [mdpi.com]
- 12. Synthesis of Polyethylene Terephthalate (PET) with High Crystallization and Mechanical Properties via Functionalized Graphene Oxide as Nucleation Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Characterization of Terephthalic Acid Using FTIR and NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of terephthalic acid using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined are essential for identity confirmation, purity assessment, and structural elucidation, which are critical steps in materials science and drug development.
Application of FTIR and NMR in Material Science and Drug Development
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques widely employed for the characterization of materials.[1][2][3] In the context of drug development, these methods are indispensable for the structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and excipients.[4][5][6] this compound, a key component in the synthesis of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and a building block in various pharmaceutical compounds, requires precise characterization to ensure the quality and performance of the final product.[7]
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] This technique is particularly useful for identifying the characteristic carboxylic acid and aromatic moieties of this compound. NMR spectroscopy, on the other hand, offers detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C).[5][9] It allows for the precise determination of the chemical environment of each atom, confirming the molecular structure and identifying impurities.
FTIR Spectroscopy of this compound
Principle
FTIR spectroscopy measures the vibrations of atoms within a molecule. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond, absorption occurs, resulting in a peak in the FTIR spectrum. The position, shape, and intensity of these peaks are characteristic of the functional groups present.
Expected FTIR Spectral Data
The FTIR spectrum of this compound exhibits several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3104 - 2969 | C-H Stretch | Aromatic Ring |
| ~3000 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| 1692 - 1681 | C=O Stretch | Carboxylic Acid |
| 1587 - 1566 | C=C Stretch | Aromatic Ring |
| 1423 - 1394 | O-H Bend | Carboxylic Acid |
| 940 - 937 | O-H Bend (out-of-plane) | Carboxylic Acid |
| 850 - 650 | C-H Bend (out-of-plane) | Aromatic Ring |
Note: Peak positions can vary slightly depending on the sample preparation method and instrument.[10][11][12][13]
Experimental Protocol: FTIR Analysis
This protocol describes two common methods for solid sample analysis: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.
ATR is a rapid and convenient method that requires minimal sample preparation.[14]
Materials:
-
This compound sample (a few milligrams)
-
Spatula
-
FTIR spectrometer with an ATR accessory
-
Isopropyl alcohol or other suitable solvent for cleaning
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropyl alcohol). Allow the crystal to dry completely. Record a background spectrum.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.
This traditional method involves dispersing the sample in a KBr matrix and pressing it into a thin, transparent pellet.
Materials:
-
This compound sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr) powder (~200 mg), dried
-
Agate mortar and pestle
-
Pellet press and die set
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Grinding: Place a small amount of KBr in a clean agate mortar and grind it to a fine powder. If necessary, dry the KBr under an infrared lamp to remove any moisture.
-
Mixing: Add the this compound sample to the KBr in the mortar (a sample-to-KBr ratio of approximately 1:100 is recommended). Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the spectrum.
-
Analysis: Analyze the resulting spectrum for the characteristic peaks of this compound.
NMR Spectroscopy of this compound
Principle
NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical environment of a nucleus influences its absorption frequency, resulting in a chemical shift. This allows for the differentiation of atoms within a molecule.
Expected NMR Spectral Data
The ¹H NMR spectrum of this compound is simple due to the molecule's symmetry.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 4H | Aromatic Protons (H-2, H-3, H-5, H-6) |
| ~13.0 | Broad Singlet | 2H | Carboxylic Acid Protons (-COOH) |
Note: The chemical shift of the acidic proton can be broad and its position is highly dependent on the solvent and concentration. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆.[15][16]
The ¹³C NMR spectrum also reflects the symmetry of the this compound molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic Carbon (-COOH) |
| ~134 | Quaternary Aromatic Carbon (C-1, C-4) |
| ~130 | Aromatic Carbon (C-2, C-3, C-5, C-6) |
Note: Chemical shifts can vary slightly based on the solvent and instrument frequency.[17][18]
Experimental Protocol: NMR Analysis
Materials:
-
This compound sample (10-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and transfer it into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube. This compound has low solubility in many common NMR solvents, but is reasonably soluble in DMSO.[19]
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the mixture to dissolve the sample completely.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the NMR magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. This will typically require a longer acquisition time than the ¹H spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using FTIR and NMR spectroscopy.
Caption: Workflow for this compound Characterization.
References
- 1. Spectroscopy Applications: Advancing Materials Science Innovation | Lab Manager [labmanager.com]
- 2. fiveable.me [fiveable.me]
- 3. Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmro.in [cmro.in]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. measurlabs.com [measurlabs.com]
- 10. brainly.com [brainly.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. spectrabase.com [spectrabase.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. spectrabase.com [spectrabase.com]
- 19. quora.com [quora.com]
Application Notes and Protocols for the Derivatization of Terephthalic Acid for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA), a dicarboxylic acid, is a crucial precursor in the production of polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET). Its analysis is vital for quality control, environmental monitoring, and in various research applications. Due to its low volatility and high polarity, direct analysis of this compound by gas chromatography (GC) is challenging, often resulting in poor peak shape and thermal decomposition. Derivatization is a necessary sample preparation step to convert TPA into a more volatile and thermally stable derivative suitable for GC analysis.
This document provides detailed application notes and experimental protocols for two common derivatization methods for this compound: Esterification to form dimethyl terephthalate (DMT) and Silylation to form a bis(trimethylsilyl) derivative.
Derivatization Methods
Two primary derivatization techniques are widely employed for the GC analysis of this compound:
-
Esterification: This method involves the reaction of the carboxylic acid groups of TPA with an alcohol in the presence of a catalyst to form a more volatile ester. A common and effective method is the formation of dimethyl terephthalate (DMT) using Boron Trifluoride-Methanol (BF3-Methanol).
-
Silylation: This technique replaces the active hydrogen atoms of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.
The choice between these methods may depend on the sample matrix, available reagents, and the specific requirements of the analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC analysis of this compound after derivatization. It is important to note that these values are illustrative and can vary depending on the specific instrumentation, method parameters, and sample matrix. Method validation is crucial for accurate quantification in your specific application.
| Parameter | Esterification (as Dimethyl Terephthalate) | Silylation (as Bis(TMS)-Terephthalate) | Reference |
| Limit of Detection (LOD) | 0.05 - 1 µg/L | 0.1 - 1.3 µg/L | [1][2] |
| Limit of Quantification (LOQ) | 0.15 - 3 µg/L | 0.3 - 4.2 µg/L | [1][2] |
| Linearity (R²) | > 0.99 | > 0.99 | [3] |
| Concentration Range | 0.02 - 2 mg/L | 1 - 500 µg/L | [3] |
| Typical Recovery | 85 - 105% | 90 - 110% | [3] |
| Derivatization Yield | > 95% | > 98% | [4] |
Experimental Workflows and Chemical Reactions
The following diagrams illustrate the experimental workflow for this compound derivatization and the chemical reactions involved.
Caption: General experimental workflow for the derivatization of this compound for GC analysis.
Caption: Chemical reactions for the esterification and silylation of this compound.
Experimental Protocols
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the conversion of this compound to dimethyl terephthalate (DMT).
Materials:
-
This compound standard or sample extract
-
Boron trifluoride-methanol solution (14% w/v)
-
Methanol (B129727) (anhydrous, GC grade)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap vials with PTFE-lined septa (2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the this compound standard or the dried sample extract into a 2 mL screw-cap vial.
-
If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen before proceeding.
-
-
Derivatization Reaction:
-
Extraction:
-
Allow the vial to cool to room temperature.
-
Add 500 µL of hexane to the vial.
-
Add 500 µL of saturated NaCl solution to the vial.
-
Vortex vigorously for 1 minute to extract the dimethyl terephthalate into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
-
Cleanup and Collection:
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-FID or GC-MS analysis.
-
Protocol 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol details the conversion of this compound to its bis(trimethylsilyl) derivative.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine (B92270) (anhydrous, GC grade) or other suitable solvent (e.g., acetonitrile, DMF)
-
Screw-cap vials with PTFE-lined septa (2 mL)
-
Heating block or water bath
-
Vortex mixer
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the this compound standard or the dried sample extract into a 2 mL screw-cap vial.
-
Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.
-
-
Derivatization Reaction:
-
Add 200 µL of anhydrous pyridine to the vial to dissolve the sample. Gentle heating may be required.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial in a heating block or water bath at 70°C for 60 minutes.[5]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample can be directly injected into the GC system. If necessary, the sample can be diluted with a suitable solvent like hexane.
-
GC and GC-MS Parameters
The following are suggested starting parameters for the GC analysis of derivatized this compound. Optimization will be required for your specific instrument and column.
Gas Chromatography (GC) - FID/MS:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector (FID): 300°C.
-
Detector (MS):
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: m/z 40-450.
-
Troubleshooting
-
Poor Peak Shape/Tailing: This may indicate incomplete derivatization or active sites in the GC system.
-
Ensure the sample is completely dry before adding the derivatization reagent.
-
Increase the reaction time or temperature.
-
Use a higher ratio of derivatization reagent to sample.
-
Check for and address any active sites in the GC inlet or column.
-
-
Low Recovery: This can be due to incomplete extraction or degradation of the derivative.
-
Ensure vigorous mixing during the extraction step.
-
Check the pH of the aqueous phase during extraction if applicable.
-
Analyze the derivatized samples as soon as possible, as some derivatives may have limited stability.
-
-
Extraneous Peaks: These may arise from the derivatization reagent, byproducts, or contaminants.
-
Run a reagent blank to identify any peaks originating from the derivatization reagents.
-
Ensure all glassware and solvents are clean and of high purity.
-
Conclusion
The derivatization of this compound is a critical step for its successful analysis by gas chromatography. Both esterification with BF3-methanol and silylation with BSTFA are effective methods for producing volatile and thermally stable derivatives. The choice of method will depend on the specific analytical requirements and laboratory resources. The protocols provided here serve as a detailed guide for researchers to perform these derivatization procedures. For accurate and reliable quantitative results, it is essential to perform a thorough method validation for your specific application and sample matrix.
References
Solvothermal Synthesis of MOF-5 Using Terephthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of Metal-Organic Framework-5 (MOF-5), a material with significant potential in various fields, including drug delivery. MOF-5 is a highly porous crystalline material constructed from zinc oxide clusters and terephthalic acid linkers, exhibiting a large surface area and tunable pore size.[1][2][3][4]
Applications in Drug Delivery
The unique structural properties of MOF-5 make it an excellent candidate for drug delivery applications. Its high porosity and large surface area allow for efficient loading of therapeutic agents.[5][6][7] The tunable nature of MOFs allows for the modification of pore size and surface chemistry, which can be leveraged to control drug release kinetics.[5][7] Studies have shown that functionalizing the organic linkers of MOF-5 can effectively adjust its drug delivery behavior, paving the way for personalized medicine.[5][7] Furthermore, MOF-5 has demonstrated good biocompatibility and the ability to carry high drug payloads.[6][8]
Experimental Protocols
The following protocols are based on established solvothermal synthesis methods for MOF-5.
Materials
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound (1,4-benzenedicarboxylic acid, H₂BDC)
-
N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Chloroform (B151607) (for washing)
-
Ethanol (for washing)
Protocol 1: Standard Solvothermal Synthesis
This protocol is a widely used method for producing high-quality MOF-5 crystals.
-
Precursor Solution Preparation: In a typical synthesis, dissolve zinc nitrate hexahydrate and this compound in DMF.[1][9][10] A common molar ratio of metal salt to linker is 3:1.[11]
-
Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave.[1]
-
Heating: Heat the autoclave in an oven at a specific temperature for a designated period. Common conditions include 105°C for 24 hours or 120°C for 24 hours.[9][10]
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Product Isolation: Collect the crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals sequentially with DMF and chloroform to remove unreacted precursors and solvent molecules trapped within the pores.
-
Drying: Dry the final product under vacuum at an elevated temperature (e.g., 150°C) to activate the MOF by removing the guest solvent molecules.[1]
Protocol 2: Modified Solvothermal Synthesis with pH Control
This method involves the addition of a base to control the deprotonation of the this compound, which can influence crystal growth.
-
Precursor Solution Preparation: Dissolve zinc nitrate hexahydrate and this compound in DMF.
-
Base Addition: Add a small amount of a base, such as triethylamine (B128534) (TEA), to the solution. This will cause an immediate precipitation of a zinc-terephthalate intermediate.[12]
-
Filtration: Filter the white precipitate and use the clear filtrate for the subsequent solvothermal reaction.
-
Heating: Heat the filtrate in a sealed vessel at a temperature ranging from 90°C to 110°C for 24-48 hours.[12]
-
Product Isolation and Purification: Follow steps 4-7 from Protocol 1.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported solvothermal syntheses of MOF-5.
Table 1: Reaction Parameters for Solvothermal Synthesis of MOF-5
| Zinc Source | Linker | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Metal:Linker) | Reference |
| Zn(NO₃)₂·6H₂O | This compound | DMF | 105 | 144 | - | [9][10] |
| Zn(NO₃)₂·6H₂O | This compound | DMF | 120 | 24 | - | [9][10] |
| Zn(NO₃)₂·6H₂O | This compound | DMF | 140 | 12 | - | [9][10] |
| Zn(NO₃)₂·4H₂O | This compound | DEF | 105 | 1.5 | 3:1 | [11] |
| Zinc Acetate | This compound | NMP | 50 | 12 | - | [13] |
| Zn(NO₃)₂·6H₂O | This compound | DEF | 105 | 24 | - | [13] |
Table 2: Physicochemical Properties of Synthesized MOF-5
| Synthesis Method | Langmuir Surface Area (m²/g) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| Microwave-assisted | 3008 | - | - | - | [14] |
| Microwave-assisted | 3208 | - | 1.26 | - | [1] |
| Microwave-assisted | 2880 | - | 1.06 | - | [1] |
| Solvothermal | 2700 | - | - | 400 | [13] |
| Solvothermal | 1563 | - | - | 400 | [13] |
| Solvothermal | 2522 | - | - | 400 | [13] |
| Solvothermal | - | 260 - 4400 | 0.92 - 1.04 | 400 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of MOF-5.
Caption: General workflow for the solvothermal synthesis of MOF-5.
Logical Relationship of Synthesis Parameters
This diagram shows the relationship between key synthesis parameters and the resulting properties of MOF-5.
Caption: Influence of synthesis parameters on MOF-5 properties.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. CN104148019A - Preparation method for MOF-5 metal-organic frameworks - Google Patents [patents.google.com]
- 13. CN103333182A - Method for preparing MOF-5 - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Terephthalic Acid and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of terephthalic acid (TPA) and its common impurities using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for quality control during TPA production and for the analysis of TPA in various matrices.
Introduction
This compound is a high-volume industrial chemical primarily used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters. The purity of TPA is critical, as impurities can adversely affect the polymerization process and the quality of the final polymer product.[1][2] Common impurities include intermediates and by-products from the p-xylene (B151628) oxidation process, such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid (p-TOL).[1][2][3][4][5] HPLC is a widely used analytical technique for the separation and quantification of TPA and its impurities due to its sensitivity, specificity, and robustness.[1][2][3][4][5]
Application Note 1: Reversed-Phase HPLC for the Determination of 4-CBA and p-Toluic Acid in Purified this compound (Based on ASTM D7884)
This method is a robust approach for the routine quality control of purified this compound, focusing on the key impurities 4-carboxybenzaldehyde (4-CBA) and p-toluic acid (p-TOL). The presence of these impurities is undesirable as they can hinder the polymerization process and cause coloration in the final polymer.[1][2][3][4]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Methanol (B129727), Water, and Phosphoric Acid |
| Detection | UV at 240 nm[6] or 250 nm[7] |
| Flow Rate | 0.1 to 2.0 mL/min[3] |
| Injection Volume | 20 µL |
| Temperature | Ambient |
Quantitative Data Summary:
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Applicable Range |
| 4-Carboxybenzaldehyde (4-CBA) | 0.1 mg/kg | 2 mg/kg[2][4][5] | 2 to 500 mg/kg[2][4][5] |
| p-Toluic Acid (p-TOL) | 0.5 mg/kg | 10 mg/kg[2][4][5] | 10 to 500 mg/kg[2][4][5] |
Application Note 2: Anion-Exchange HPLC for the Simultaneous Analysis of Benzoic Acid, p-Toluic Acid, and this compound
This method is suitable for analyzing residual amounts of benzoic acid and p-toluic acid in the presence of a large excess of this compound.[8] Anion-exchange chromatography provides an alternative selectivity to reversed-phase methods, which can be advantageous for separating these acidic compounds.[8]
Chromatographic Conditions:
| Parameter | Value |
| Column | Thermo Scientific™ Hypersil GOLD™ AX |
| Mobile Phase | Ternary mobile phase with a phosphate (B84403) buffer gradient. A low buffer concentration (5 mM) is used initially to separate benzoic and p-toluic acid, followed by a step to a higher concentration (100 mM) to elute this compound.[8] |
| Detection | UV at 230 nm |
| Flow Rate | Not Specified |
| Injection Volume | Not Specified |
| Temperature | Not Specified |
Quantitative Data Summary:
| Analyte | Retention Time (approx.) |
| p-Toluic Acid | ~4 minutes |
| Benzoic Acid | ~4.5 minutes |
| This compound | ~8 minutes[8] |
Experimental Protocol: Reversed-Phase HPLC Analysis of 4-CBA and p-TOL in TPA
This protocol provides a step-by-step guide for the determination of 4-CBA and p-TOL in purified TPA based on the principles of the ASTM D7884 standard test method.
1. Reagents and Materials
-
Ammonium (B1175870) Hydroxide (B78521) (25-28%)
-
Phosphoric Acid (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
4-Carboxybenzaldehyde (4-CBA) standard
-
p-Toluic Acid (p-TOL) standard
-
Purified this compound (PTA) sample
-
Volumetric flasks (50 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation
-
Stock Solutions (e.g., 400 µg/mL): Accurately weigh and dissolve an appropriate amount of 4-CBA and p-TOL standards in methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with water to achieve concentrations that bracket the expected sample concentrations.
3. Sample Preparation
-
Accurately weigh approximately 0.5 g of the PTA sample into a 50 mL volumetric flask.[9]
-
Add 5 mL of ammonium hydroxide solution to the flask and mix to dissolve the TPA sample. Gentle heating in a water bath (40-50°C) can aid dissolution.[9]
-
Once dissolved, allow the solution to cool to room temperature.[9]
-
Dilute the solution to the 50 mL mark with deionized water.[9]
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Record the peak areas for 4-CBA and p-TOL.
5. Data Analysis
-
Generate a linear calibration curve for both 4-CBA and p-TOL by plotting peak area versus concentration.
-
Determine the concentration of 4-CBA and p-TOL in the sample solutions from the calibration curve.
-
Calculate the amount of each impurity in the original PTA sample in mg/kg.
Visualizations
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. scribd.com [scribd.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Terephthalic Acid Recovery from PET Waste
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the recovery of terephthalic acid (TPA), a valuable monomer, from polyethylene (B3416737) terephthalate (B1205515) (PET) waste. The methodologies outlined herein are central to sustainable chemistry research, offering environmentally friendly alternatives to the de novo synthesis of TPA and contributing to a circular economy. The recovered high-purity TPA can be utilized as a precursor in the synthesis of metal-organic frameworks (MOFs), active pharmaceutical ingredients (APIs), and other high-value chemicals.
Introduction
Polyethylene terephthalate (PET) is a widely used polymer in packaging and textiles, leading to significant plastic waste. Chemical recycling of PET into its constituent monomers, this compound (TPA) and ethylene (B1197577) glycol (EG), presents a sustainable route to valorize this waste stream. Various hydrolysis methods, including alkaline, neutral, and hydrothermal approaches, have been developed to efficiently depolymerize PET. This document details these methods, providing quantitative data, step-by-step protocols, and visual workflows to guide researchers in recovering high-purity TPA for their specific applications.
Data Presentation: TPA Recovery from PET Waste
The following tables summarize quantitative data from various studies on TPA recovery from PET waste, highlighting the effects of different reaction conditions on yield and purity.
Table 1: Alkaline Hydrolysis of PET for TPA Recovery
| PET Source | Catalyst/Solvent | Temperature (°C) | Time (h) | TPA Yield (%) | Purity (%) | Reference |
| Post-consumer bottles | NaOH / Water-Ethanol (20:80) | 80 | 1 | 99.5 | High | [1] |
| Post-consumer bottles | NaOH (20-30%) / Ethylene Glycol | 110 | 4 | - | High | [1] |
| PET resin | 10% NaOH / Water-Ethanol (20:80) | 110 | 0.5 | 89 | - | [2] |
| Waste PET | NaOH / n-propanol-water (60:40) | 70 | 0.75 | 71.3 | - | [1] |
| Post-consumer bottles | KOH / Water | 150 | 1-5 | 71.04 (before purification) | 96.76 (after purification) | [3] |
| Mixed PET waste | NaOH (20-30%) / Ethanol (B145695) | 80 | 2 | 94 (conversion) | Comparable to commercial TPA | [4][5] |
| Mixed PET waste | NaOH (20-30%) / Ethylene Glycol | 110 | 6 | 75-80 (conversion) | Comparable to commercial TPA | [4][5] |
Table 2: Neutral and Hydrothermal Hydrolysis of PET for TPA Recovery
| PET Source | Method | Temperature (°C) | Time (min) | TPA Yield (%) | Purity (%) | Reference |
| Post-consumer sparkling water bottles | Hydrothermal | 250 | 90 | 81.05 | - | [1] |
| Post-consumer PET | Fast Hydrolysis (non-catalytic) | 510-540 | 1.25 | >90 | - | [6] |
| Waste PET bottles | Uncatalyzed Neutral Hydrolysis | - | 360-1440 | 86-98 | High | [7] |
| Waste polyester (B1180765) textiles | Neutral Hydrolysis | - | - | 95.1 | 99.9 | [8] |
| PET pellets | Hydrolysis with Polypropylene | 250 | 30 | 75 | - | [9] |
| PET pellets | Hydrolysis with Cellulose | 250 | 30 | 55 | - | [9] |
| PET chips from water bottle | Hydrolysis with Polypropylene | 250 | 15 | 66 | - | [9] |
| PET chips from water bottle | Hydrolysis with Cellulose | 250 | 15 | 69.4 | - | [9] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of PET Waste using NaOH and Ethanol/Water
This protocol describes a highly efficient method for recovering TPA from PET waste at a relatively low temperature.[1]
Materials:
-
Post-consumer PET flakes (washed and dried)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl, for acidification)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter or pH paper
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution with a water-to-ethanol ratio of 20:80.
-
PET to NaOH Ratio: Add PET flakes and NaOH to the flask, maintaining a PET to NaOH ratio of 1:4 by weight.
-
Hydrolysis: Heat the mixture to 80°C with continuous stirring under reflux for 1 hour. The PET will depolymerize into disodium (B8443419) terephthalate (DST).
-
Filtration of Impurities: After the reaction, if solid impurities (like other plastics) are present, they can be removed by filtration while the solution is hot.[1]
-
Precipitation of TPA: Cool the reaction mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of 3 to precipitate the this compound.[10]
-
Isolation of TPA: Collect the white precipitate of TPA by vacuum filtration.
-
Washing and Purification: Wash the collected TPA with distilled water (3 x 20 mL) and then with ethanol (2 x 20 mL) to remove any residual salts and ethylene glycol.[10]
-
Drying: Dry the purified TPA in an oven at 60°C for 24 hours.[10]
Protocol 2: Hydrothermal Hydrolysis of PET Waste
This protocol outlines the recovery of TPA from PET waste using water at elevated temperature and pressure, avoiding the use of harsh chemicals.[1]
Materials:
-
Post-consumer PET flakes (washed and dried)
-
Deionized water
Equipment:
-
High-pressure autoclave reactor with temperature and pressure controls
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Loading: Place the PET flakes and deionized water into the autoclave reactor.
-
Hydrolysis: Seal the reactor and heat it to a temperature range of 220–270°C. The autogenous pressure will be in the range of 25–90 bar. Maintain these conditions for a residence time of 30–90 minutes. The optimal conditions for maximum TPA yield were found to be 250°C for 90 minutes.[1]
-
Cooling and Depressurization: After the reaction, safely cool the reactor to room temperature and slowly release the pressure.
-
Isolation of TPA: The solid product in the reactor is primarily TPA. Collect the solid material by filtration.
-
Washing: Wash the collected TPA with deionized water to remove any soluble impurities.
-
Drying: Dry the purified TPA in a drying oven.
Visualizations
Chemical Pathway of PET Hydrolysis
References
- 1. researchgate.net [researchgate.net]
- 2. doshisha.repo.nii.ac.jp [doshisha.repo.nii.ac.jp]
- 3. Recycling and purification of waste plastics into this compound by alkaline hydrolysis - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Simple But Tricky: Investigations of Terephthalic Acid Purity Obtained from Mixed PET Waste - figshare - Figshare [figshare.com]
- 6. Fast hydrolysis for chemical recycling of polyethylene terephthalate (PET) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00034J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recovery of high-quality this compound from waste polyester textiles via a neutral hydrolysis method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application of Terephthalic Acid in the Synthesis of High-Performance Engineering Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terephthalic acid (TPA), a readily available dicarboxylic acid, serves as a fundamental building block in the synthesis of a wide array of high-performance engineering polymers. Its rigid aromatic structure imparts thermal stability, mechanical strength, and chemical resistance to the resulting polymers, making them suitable for demanding applications in automotive, electronics, aerospace, and biomedical fields. This document provides detailed application notes and protocols for the synthesis of several key engineering polymers derived from this compound, including polyethylene (B3416737) terephthalate (B1205515) (PET), polybutylene terephthalate (PBT), polytrimethylene terephthalate (PTT), polycyclohexylenedimethylene terephthalate (PCT), aromatic polyamides (aramids), and liquid crystal polymers (LCPs).
Data Summary of Engineering Polymers Synthesized from this compound
The following table summarizes key quantitative data for various engineering polymers synthesized using this compound, facilitating easy comparison of their properties.
| Property | Polyethylene Terephthalate (PET) | Polybutylene Terephthalate (PBT) | Polytrimethylene Terephthalate (PTT) | Polycyclohexylenedimethylene Terephthalate (PCT) | Aromatic Polyamide (PPTA - Kevlar®) |
| Thermal Properties | |||||
| Melting Temperature (Tm) (°C) | ~255[1] | ~224[2] | ~227 | ~285[3] | Decomposes >500 |
| Glass Transition Temperature (Tg) (°C) | ~70[1] | 22 - 43 | ~72[4] | - | 237 - 254[5] |
| Heat Deflection Temperature (°C) | - | - | - | 256–262 (at 1.8 MPa)[6] | - |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | 24.8 - 36.3[1] | - | - | 99–120[6] | - |
| Flexural Modulus (GPa) | 2.10 - 3.37[1] | - | - | 5.9–9.6[6] | - |
| Physical Properties | |||||
| Density (g/cm³) | - | 1.31 - 1.32[2] | 1.35[2] | - | - |
Experimental Protocols
Synthesis of Polyethylene Terephthalate (PET) via Direct Esterification
This protocol describes the laboratory-scale synthesis of PET from this compound and ethylene (B1197577) glycol.
Materials:
-
Purified this compound (TPA)
-
Ethylene Glycol (EG)
-
Antimony trioxide (Sb₂O₃) or Titanium-based catalyst[7]
-
Phosphoric acid or other stabilizers
Equipment:
-
Reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge the reaction vessel with a molar excess of ethylene glycol to this compound (typically a molar ratio of 1.2-2.0 to 1).
-
Catalyst Addition: Add the catalyst, such as antimony trioxide, to the mixture.
-
Esterification: Heat the mixture to approximately 180-220°C under a nitrogen atmosphere. Water will be formed as a byproduct and should be continuously removed by distillation. This stage is typically carried out at atmospheric pressure.
-
Pre-polycondensation: After the removal of the theoretical amount of water, add a stabilizer like phosphoric acid. Gradually increase the temperature to 220-250°C and reduce the pressure to initiate the removal of excess ethylene glycol.
-
Polycondensation: Increase the temperature further to 260-300°C and apply a high vacuum (below 1 mmHg).[7] The viscosity of the reaction mixture will increase as the polymerization proceeds. Continue the reaction until the desired molecular weight is achieved, which can be monitored by the stirrer torque.
-
Extrusion and Quenching: Extrude the molten PET polymer from the reactor and quench it in cold water to form amorphous strands. These strands can then be pelletized for further processing.
Synthesis of Polybutylene Terephthalate (PBT) via Direct Esterification[8][9]
This protocol outlines the synthesis of PBT using this compound and 1,4-butanediol (B3395766).
Materials:
-
This compound (TPA)
-
1,4-Butanediol (BDO)
-
Titanium-based catalyst (e.g., tetrabutyl titanate)[8]
Equipment:
-
Reaction kettle with a mechanical stirrer, nitrogen inlet, and a condenser for byproduct removal
-
Heating source
-
Vacuum system
Procedure:
-
Reactor Charging: Introduce this compound and 1,4-butanediol into the reactor. A molar ratio of BDO to TPA of 1.5:1 is typically used.[8]
-
Catalyst Introduction: Add the titanium-based catalyst to the monomer slurry.
-
Esterification: Heat the reactor to 180-240°C under a nitrogen blanket.[9] The esterification reaction produces water, which is continuously distilled off.
-
Polycondensation: Once the esterification is complete (indicated by the cessation of water distillation), increase the temperature to 240-260°C and gradually apply a vacuum to less than 1 mmHg.[9] Excess 1,4-butanediol is removed during this stage, driving the polymerization to a high molecular weight.
-
Product Recovery: Once the desired viscosity is reached, the molten PBT is extruded, cooled, and pelletized.
Synthesis of Aromatic Polyamide (PPTA) via Low-Temperature Solution Polycondensation[5]
This protocol describes the synthesis of poly(p-phenylene terephthalamide) (PPTA) from p-phenylenediamine (B122844) and terephthaloyl chloride.
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl Chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)
-
Calcium chloride (CaCl₂) or Lithium chloride (LiCl) (dried)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Low-temperature cooling bath
Procedure:
-
Solvent and Salt Preparation: In the reactor, dissolve the dried salt (e.g., CaCl₂) in the anhydrous amide solvent (e.g., NMP) under a nitrogen atmosphere.
-
Diamine Dissolution: Cool the solution to 0-5°C using the cooling bath and add the p-phenylenediamine with stirring until it completely dissolves.
-
Acid Chloride Addition: Slowly add the terephthaloyl chloride to the cooled diamine solution. The addition should be done portion-wise to control the reaction exotherm.
-
Polymerization: A significant increase in viscosity will be observed as the polymerization proceeds. Continue stirring at a low temperature for several hours to achieve a high molecular weight.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent like water or methanol.
-
Purification: Thoroughly wash the precipitated polymer with water and then with a solvent like ethanol (B145695) to remove any unreacted monomers and salts.
-
Drying: Dry the final PPTA polymer under vacuum at an elevated temperature.
Visualizations
Synthesis Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathways and experimental workflows for the production of various engineering polymers from this compound.
Caption: Synthesis pathway for Polyethylene Terephthalate (PET).
References
- 1. researchgate.net [researchgate.net]
- 2. PET - PBT - PETP - PTT - Thermoplastic polyester - Holm & Holm A/S [holm-holm.com]
- 3. Polycyclohexylenedimethylene terephthalate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. youtube.com [youtube.com]
- 8. US4656241A - Method for producing polybutylene terephthalate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for high-yield terephthalic acid synthesis
Welcome to the technical support center for the optimization of terephthalic acid (TPA) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the synthesis of high-purity this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most prevalent industrial method for this compound synthesis is the Amoco process.[1][2] This process involves the liquid-phase air oxidation of p-xylene (B151628) in the presence of a catalyst system.[1][2]
Q2: What are the typical components of the catalyst system used in the Amoco process?
A2: The catalyst system typically consists of cobalt and manganese salts, with a bromide source, often in the form of sodium bromide, hydrogen bromide, or tetrabromoethane.[1] Bromine acts as a regenerative source of free radicals, which is crucial for the oxidation reaction.[1]
Q3: What is the primary solvent used in the industrial synthesis of this compound?
A3: Acetic acid is the most common solvent used in the large-scale production of this compound via the oxidation of p-xylene.[1][2]
Q4: What are the major impurities encountered in crude this compound (CTA)?
A4: The most common and problematic impurity is 4-carboxybenzaldehyde (4-CBA).[1][2][3] Other impurities can include p-toluic acid and colored byproducts.[3][4] The presence of 4-CBA is particularly undesirable as it can act as a chain terminator during polymerization processes like PET production.[5][6]
Q5: Why is the purity of this compound critical for its applications?
A5: High-purity this compound, often referred to as purified this compound (PTA), is essential for the production of high-molecular-weight polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT).[2][6] Impurities can negatively affect the polymerization process, leading to discoloration, reduced molecular weight, and poor mechanical properties of the final polymer product.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I troubleshoot this?
A: Low yield in this compound synthesis can stem from several factors. Below is a step-by-step guide to diagnose and address the issue.
Potential Causes & Solutions:
-
Incomplete Oxidation: The oxidation of p-xylene to this compound proceeds through intermediates like p-toluic acid.[1][2] Incomplete oxidation is a common reason for low yields.
-
Solution:
-
Increase Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration.
-
Optimize Temperature and Pressure: Higher temperatures and pressures generally favor more complete oxidation, but excessive conditions can lead to side reactions.[1] Refer to the data tables for recommended ranges.
-
Ensure Adequate Oxidant Supply: A continuous and sufficient supply of air or oxygen is crucial for the oxidation process.[7]
-
-
-
Catalyst Inactivity or Insufficient Amount: The catalyst plays a vital role in the free radical mechanism of the reaction.[1]
-
Solution:
-
Verify Catalyst Concentration: Ensure the correct molar ratios of cobalt, manganese, and bromide sources are used.
-
Check Catalyst Quality: Use fresh, high-purity catalyst components. Deactivated or contaminated catalysts will be ineffective.
-
-
-
Poor Mass Transfer: Inefficient mixing of the gas (air/oxygen) and liquid phases can limit the reaction rate.
-
Side Reactions: Undesirable side reactions, such as the decarboxylation of this compound to benzoic acid, can reduce the yield.[1]
-
Solution:
-
Moderate Reaction Temperature: While high temperatures can increase the reaction rate, they can also promote side reactions. Fine-tuning the temperature is key.
-
Solvent Purity: Impurities in the acetic acid solvent can sometimes contribute to side reactions.
-
-
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: High Levels of Impurities in the Product
Q: My synthesized this compound is contaminated with significant amounts of 4-carboxybenzaldehyde (4-CBA) and other impurities. How can I improve the purity of my product?
A: High impurity levels, especially of 4-CBA, are a common challenge. The following guide will help you identify the source of impurities and implement effective purification strategies.
Potential Causes & Solutions:
-
Incomplete Oxidation of Intermediates: 4-CBA is an intermediate in the oxidation of p-xylene to this compound.[1] Its presence indicates that the reaction has not gone to completion.
-
Solution:
-
Optimize Reaction Conditions: Similar to addressing low yield, increasing reaction time, temperature, and/or pressure can promote the conversion of 4-CBA to TPA.
-
Catalyst Composition: The ratio of cobalt to manganese in the catalyst can influence the oxidation of intermediates. Some studies suggest that a higher manganese concentration can be beneficial.
-
-
-
Co-precipitation of Impurities: Due to the low solubility of this compound in acetic acid, impurities can co-precipitate with the product as it forms.[8]
-
Solution:
-
Post-synthesis Purification: Crude this compound (CTA) often requires a separate purification step to produce purified this compound (PTA).[4]
-
Hydrogenation: A common industrial purification method involves dissolving the CTA in water at high temperature and pressure and then hydrogenating the solution over a palladium catalyst.[7][8] This process converts 4-CBA to p-toluic acid, which is more soluble in the mother liquor and can be separated during crystallization.[7]
-
Recrystallization: For lab-scale synthesis, recrystallization from a suitable solvent can significantly improve purity.[9]
-
-
-
Formation of Colored Impurities: Over-oxidation or side reactions can lead to the formation of colored byproducts.
-
Solution:
-
Activated Carbon Treatment: During the purification process, treating the dissolved CTA solution with activated carbon can help remove colored impurities.[5]
-
-
Workflow for Product Purification:
Caption: General workflow for the purification of crude this compound.
Data Presentation
Table 1: Typical Reaction Conditions for p-Xylene Oxidation (Amoco Process)
| Parameter | Typical Range | Reference |
| Temperature | 175 - 225 °C | [2] |
| Pressure | 15 - 30 atm (1.5 - 3.0 MPa) | [2][7] |
| Catalyst Concentration | ||
| Cobalt (II) acetate (B1210297) | Varies, often in combination with Mn | [10] |
| Manganese (II) acetate | Varies, often in combination with Co | [10] |
| Bromide Source (e.g., HBr, NaBr) | Varies | [1] |
| Reactant & Solvent | ||
| p-Xylene | Substrate | [2] |
| Acetic Acid | Solvent | [1][2] |
| Oxidant | Air or Oxygen | [7] |
Table 2: Comparison of Different this compound Synthesis Methods
| Method | Starting Material | Oxidant | Catalyst | Typical Yield | Reference |
| Amoco Process | p-Xylene | Air | Co/Mn/Br | High (industrially viable) | [1] |
| Nitric Acid Oxidation | p-Xylene | Nitric Acid | None | - | [1] |
| Permanganate (B83412) Oxidation | p-Toluic Acid | Potassium Permanganate | None | ~90% | |
| Dichromate Oxidation | p-Xylene | Potassium/Sodium Dichromate | None | ~4g from 10g p-xylene | |
| Hydrothermal Liquefaction | PET waste | Water (subcritical) | None | >76% | [11] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound via Permanganate Oxidation of p-Toluic Acid
This protocol is adapted from established laboratory procedures and provides a method for synthesizing this compound on a smaller scale.
Materials:
-
p-Toluic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium permanganate (KMnO₄)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (B145695) (optional, for destroying excess permanganate)
-
Deionized water
-
Reflux apparatus
-
Heating mantle
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of p-toluic acid in 600 mL of a 1% sodium hydroxide solution.
-
Oxidation: Gently heat the solution to reflux using a heating mantle. While refluxing, slowly add a 5% aqueous solution of potassium permanganate. Continue adding the permanganate solution until the purple color persists, indicating an excess of the oxidizing agent. This will require approximately 500 mL of the permanganate solution.
-
Reflux: Continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.
-
Quenching Excess Permanganate (Optional): If a purple color remains, add a small amount of ethanol to the hot solution until the color disappears. This reduces the excess permanganate to manganese dioxide.
-
Filtration of Manganese Dioxide: While the solution is still hot, filter it through a Büchner funnel to remove the precipitated manganese dioxide. Wash the manganese dioxide cake with a small amount of hot water to recover any adsorbed product.
-
Precipitation of this compound: Transfer the hot filtrate to a large beaker. While stirring, carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper. This compound will precipitate as a white solid.
-
Isolation and Purification: Allow the mixture to cool to room temperature. Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.
-
Drying: Dry the purified this compound in an oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: General Procedure for High-Pressure Oxidation of p-Xylene
This protocol outlines the general steps for a high-pressure oxidation reaction, similar to the industrial Amoco process, but on a laboratory scale. This procedure requires specialized high-pressure equipment and should only be performed by trained personnel in a properly equipped facility.[7]
Materials & Equipment:
-
High-pressure reactor (e.g., Parr reactor) equipped with a gas inlet, outlet, stirrer, and temperature and pressure controls.
-
p-Xylene
-
Glacial acetic acid
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Compressed air or oxygen source
-
Nitrogen source (for inerting and pressure testing)
Procedure:
-
Reactor Loading: In a fume hood, carefully load the high-pressure reactor with the specified amounts of p-xylene, glacial acetic acid, cobalt (II) acetate, manganese (II) acetate, and sodium bromide.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor several times with nitrogen to remove any residual air.
-
Pressurization and Leak Test: Pressurize the reactor with nitrogen to the desired reaction pressure and perform a leak test to ensure the system is sealed.
-
Heating: Begin heating the reactor to the target reaction temperature while stirring.
-
Initiation of Oxidation: Once the desired temperature is reached, switch the gas feed from nitrogen to compressed air or oxygen at a controlled flow rate. The reaction is exothermic, so monitor the temperature closely and adjust the heating as necessary to maintain the setpoint.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration, with continuous stirring.
-
Cooling and Depressurization: After the reaction time is complete, stop the oxidant flow and cool the reactor to room temperature. Once cooled, slowly and carefully vent the excess pressure.
-
Product Recovery: Open the reactor and collect the slurry containing the precipitated crude this compound.
-
Isolation: Separate the solid product from the acetic acid solvent by filtration. Wash the product with fresh acetic acid and then with water.
-
Drying: Dry the crude this compound in a vacuum oven.
-
Purification: The resulting crude this compound will likely require further purification as described in the troubleshooting section for high impurity levels.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound:Properties,Mechanism,Application_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. US5698734A - Process for the production of purified this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceasia.org [scienceasia.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Terephthalic Acid (CTA)
Welcome to the Technical Support Center for the purification of crude terephthalic acid (CTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of CTA synthesized in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound (CTA) from p-xylene (B151628) oxidation?
A1: The primary impurities in CTA produced from the liquid-phase oxidation of p-xylene include:
-
4-Carboxybenzaldehyde (4-CBA): An intermediate from the incomplete oxidation of p-xylene. It is a particularly problematic impurity as it can act as a chain-stopper during polyesterification.[1]
-
p-Toluic Acid: Another intermediate of p-xylene oxidation. While less detrimental than 4-CBA, it can still affect the molecular weight of the final polymer.[2]
-
Benzoic Acid: A byproduct formed from the decarbonylation of 4-CBA.[3]
-
Color-Forming Precursors: These are often complex aromatic compounds like benzil, fluorenone, and anthraquinone (B42736) derivatives that impart a yellow or off-white color to the CTA.[4]
-
Catalyst Residues: Traces of the oxidation catalysts, typically cobalt and manganese salts, may remain in the crude product.
Q2: What is the primary strategy for purifying crude this compound?
A2: The most common industrial practice for purifying CTA is a two-step process:
-
Catalytic Hydrogenation: The crude this compound is dissolved in a solvent (typically water) at high temperature and pressure and treated with hydrogen gas in the presence of a catalyst (commonly palladium on a carbon support). This step selectively converts the 4-carboxybenzaldehyde (4-CBA) impurity to the more soluble p-toluic acid.[5] Color-forming impurities are also hydrogenated to colorless compounds.[6]
-
Crystallization: The purified this compound (PTA) is then recovered by cooling the solution, which causes the less soluble this compound to crystallize, while the more soluble impurities, such as p-toluic acid, remain in the mother liquor.[5]
Troubleshooting Guides
Issue 1: High 4-Carboxybenzaldehyde (4-CBA) Content in Purified this compound (PTA)
Question: After performing the hydrogenation and crystallization steps, the analysis of my purified this compound still shows a high concentration of 4-CBA (above the acceptable limit of 25 ppm for polymerization). What could be the cause and how can I resolve this?[7]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrogenation Reaction | Optimize Reaction Conditions: - Temperature: Ensure the reaction temperature is within the optimal range of approximately 260-320°C.[2]- Pressure: Maintain a hydrogen pressure of about 1100-1300 psig to ensure sufficient hydrogen is available for the reaction.[2]- Reaction Time: Increase the reaction time. In some batch processes, a reaction time of up to 8 hours may be necessary for complete conversion.[2] |
| Catalyst Deactivation or Insufficient Amount | Check the Catalyst: - Catalyst Loading: Ensure the correct amount of catalyst is used. For a batch reaction, this could be in the range of 0.3-0.5 wt% of Pd on the support relative to the CTA.[3]- Catalyst Activity: The catalyst may be poisoned by impurities in the feedstock or solvent.[8] Consider using a fresh batch of catalyst. Common poisons for palladium catalysts include sulfur compounds and carbon monoxide.[3][9]- Catalyst Dispersion: Ensure good mixing to keep the catalyst suspended in the reaction mixture. |
| Poor Mass Transfer of Hydrogen | Improve Gas-Liquid Contact: - Agitation: Increase the stirring speed to improve the dispersion of hydrogen gas in the liquid phase.[10] |
Issue 2: Poor Color of Purified this compound (Yellowish or Off-White)
Question: My purified this compound has a noticeable yellow tint, making it unsuitable for polymerization. What is causing this discoloration and how can I improve the color?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Color-Forming Impurities | Enhance Purification: - Hydrogenation: The hydrogenation step is crucial for converting colored impurities (like fluorenones) to colorless compounds.[6] Ensure the hydrogenation conditions are optimal (see Issue 1).- Activated Charcoal Treatment: After dissolving the crude or purified this compound, add activated charcoal to the hot solution to adsorb color bodies. Filter the hot solution to remove the charcoal before crystallization.[7] |
| Thermal Degradation | Control Temperature: - Avoid excessively high temperatures during dissolution and purification, as this can lead to the formation of colored degradation products. |
| Contamination from Equipment | Ensure Cleanliness: - Corrosion of the reactor can introduce metal ions that may impart color. Ensure the reactor is made of a suitable material (e.g., titanium or Hastelloy C for industrial processes) and is thoroughly cleaned.[5] |
Issue 3: Problems During Crystallization
Question: I am encountering issues during the crystallization of my purified this compound, such as the formation of very fine crystals, low yield, or the product "oiling out." How can I troubleshoot these problems?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of Fine Crystals | Control Cooling Rate: - A rapid cooling rate can lead to fast nucleation and the formation of small crystals, which can be difficult to filter and may trap impurities.[11] Employ a slower, controlled cooling process. |
| Low Yield | Optimize Solvent Volume and Temperature: - Too much solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[12] Use the minimum amount of hot solvent required to fully dissolve the solid.[12]- Insufficient cooling: Ensure the solution is cooled to a low enough temperature to maximize crystal recovery.[13] |
| "Oiling Out" (Formation of a liquid phase instead of solid crystals) | Adjust Solvent and Cooling: - This occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the melting point of the solute.[11] To remedy this, add more solvent to the hot solution to ensure the this compound fully dissolves before cooling.[11] A slower cooling rate can also help prevent oiling out.[11] |
Quantitative Data Summary
Table 1: Typical Impurity Levels in Crude and Purified this compound
| Impurity | Concentration in CTA (ppm) | Concentration in PTA (ppm) |
| 4-Carboxybenzaldehyde (4-CBA) | 2,100 - 10,000 | < 25 |
| p-Toluic Acid | Varies | < 150 |
| Benzoic Acid | 60 - 300 | 5 - 7 |
Data compiled from multiple sources.[3][4][14]
Table 2: Effect of Hydrogenation Conditions on 4-CBA Removal (Batch Process)
| Batch | Reaction Time (hours) | Temperature (°C) | Pressure (psig) | Final 4-CBA (ppm) |
| 1 | 4 | 285 | 1200 | 500 |
| 2 | 6 | 285 | 1200 | ~60 |
| 3 | 8 | 285 | 1200 | On-spec (<25) |
| 4 | 8 | 285 | 1200 | 5.2 |
| 5 | 8 | 285 | 1200 | 6.8 |
Data adapted from a study on optimizing hydrogenation conditions.[2]
Experimental Protocols
Protocol 1: Laboratory-Scale Purification of Crude this compound by Hydrogenation and Crystallization
Materials:
-
Crude this compound (CTA)
-
Deionized Water
-
Palladium on Activated Carbon Catalyst (Pd/C, 0.5 wt% Pd)
-
High-Purity Hydrogen Gas (99%+)
-
High-Pressure Stirred Autoclave (e.g., Parr reactor)
Procedure:
-
Feed Preparation:
-
In a high-pressure autoclave, prepare a slurry of CTA in deionized water. A typical concentration is around 13.5 wt% CTA. For example, add 125 g of CTA to 800 mL of deionized water.[2]
-
Add the Pd/C catalyst. A typical catalyst loading is 0.1-0.5% of the weight of CTA.
-
-
Hydrogenation:
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1200 psig).[2]
-
Begin stirring (e.g., 320 rpm) and heat the reactor to the target temperature (e.g., 285°C).[2]
-
Maintain these conditions for the desired reaction time (e.g., 8 hours for complete conversion in a batch setup).[2]
-
-
Crystallization:
-
After the reaction is complete, stop the hydrogen flow and cool the reactor.
-
For controlled crystallization, lower the temperature of the solution to about 160°C without rapid depressurization.[10]
-
-
Filtration and Washing:
-
Transfer the resulting slurry to a filtration unit.
-
Filter the hot slurry (e.g., at 140-160°C) to separate the purified this compound crystals from the mother liquor.[2]
-
Wash the filter cake with hot deionized water to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified this compound crystals in a vacuum oven to remove residual water.
-
Protocol 2: Removal of Color Impurities using Activated Charcoal
-
Dissolution:
-
In a suitable flask, dissolve the colored this compound in a minimum amount of hot solvent (e.g., deionized water at high temperature, or an organic solvent like N,N-dimethylacetamide if recrystallizing from a non-aqueous system).[7]
-
-
Charcoal Treatment:
-
To the hot solution, add a small amount of activated charcoal (approximately 1-2% of the weight of the this compound).
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated filter funnel containing filter paper to remove the activated charcoal. This step should be done rapidly to prevent premature crystallization of the this compound.
-
-
Crystallization and Isolation:
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Visualizations
Caption: Workflow for the purification of crude this compound.
References
- 1. US4791226A - Catalyst and process for purification of crude this compound - Google Patents [patents.google.com]
- 2. US7692039B2 - Process for preparing purified this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0222499A1 - Purification of this compound to relatively low levels of 4-carboxybenzaldehyde and catalyst therefor - Google Patents [patents.google.com]
- 5. CTA Drying, CTA Crystallization, PTA Market, Purified this compound - Fibre2Fashion [fibre2fashion.com]
- 6. EP0222500A1 - Purification of crude this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5200557A - Process for preparation of crude this compound suitable for reduction to prepare purified this compound - Google Patents [patents.google.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. EP1671938A1 - Process for preparing purified this compound - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
identifying and minimizing impurities in terephthalic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with terephthalic acid (TPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound (CTA)?
A1: The most common impurities in crude this compound (CTA), typically produced by the oxidation of p-xylene (B151628), are byproducts of incomplete oxidation and side reactions. These include:
-
4-Carboxybenzaldehyde (4-CBA): An intermediate product from the incomplete oxidation of p-xylene.[1][2] It is a problematic impurity that can impart color to the final polymer.[3]
-
p-Toluic Acid (p-TOL): Another intermediate in the oxidation of p-xylene to this compound.[4] Like 4-CBA, it can act as a chain terminator during polymerization.[3]
-
Benzoic Acid (BZ): Forms due to the decarboxylation of this compound.[5] Its presence can lead to lower product yields.[5]
-
Hydroxymethylbenzoic Acid: Another byproduct of incomplete p-xylene oxidation.[6]
-
Catalyst Residues: Metals from the catalyst system, such as cobalt and manganese, can remain in the crude product.[7]
-
Other Aromatic Compounds: Derivatives of diphenyl, fluorenone, and anthraquinone (B42736) can also be present as a result of side reactions.[3][8]
Q2: Why is it crucial to minimize impurities in this compound?
A2: Minimizing impurities in this compound, especially for the production of polyethylene (B3416737) terephthalate (B1205515) (PET), is critical for several reasons:
-
Impact on Polymerization: Monoprotic acids like p-toluic acid and benzoic acid can terminate the polymer chain growth, leading to a lower molecular weight of the resulting polyester (B1180765).[3]
-
Coloration of the Final Product: Impurities such as 4-carboxybenzaldehyde are thermally unstable and can cause undesirable coloration in the polymer.[3][9]
-
Process Efficiency: Some impurities can slow down the polymerization process.[3]
-
Product Quality: The presence of impurities can affect the quality of the final product, for instance, by contributing to fiber breaks in polyester production.[10]
Q3: What are the primary methods for purifying crude this compound?
A3: The purification of crude this compound (CTA) to produce purified this compound (PTA) typically involves several steps:
-
Dissolution: The CTA is dissolved in a solvent, commonly water at elevated temperatures and pressures.[11][12]
-
Hydrogenation: The aqueous solution of CTA is subjected to hydrogenation to reduce impurities like 4-CBA to the more easily removable p-toluic acid.[9][11] This is often done over a palladium catalyst.[11]
-
Crystallization: The purified this compound is then recovered by crystallization from the solution.[11][12]
-
Separation and Washing: The PTA crystals are separated from the mother liquor and washed to remove any remaining impurities.[12]
-
Drying: The final step is drying the PTA crystals.[12]
Other purification techniques include recrystallization from various solvents like acetic acid and treatment with activated carbon to remove colored impurities.[7][13]
Troubleshooting Guide
Problem 1: High levels of 4-carboxybenzaldehyde (4-CBA) in the final product.
| Possible Cause | Suggested Solution |
| Incomplete oxidation of p-xylene. | Optimize reaction conditions such as temperature, pressure, and catalyst concentration to ensure complete oxidation. |
| Insufficient hydrogenation during purification. | Increase the efficiency of the hydrogenation step by adjusting temperature, pressure, hydrogen flow rate, or catalyst activity. Ensure the catalyst is not deactivated. |
| Ineffective crystallization. | Control the cooling rate during crystallization to minimize the co-crystallization of 4-CBA with TPA. |
Problem 2: Presence of colored impurities in the purified this compound.
| Possible Cause | Suggested Solution |
| Formation of highly colored byproducts like hydroxyl derivatives of TPA.[14] | Introduce an activated carbon treatment step to adsorb colored impurities.[13][14] |
| Presence of metallic impurities from the catalyst. | Optimize the separation and washing steps to effectively remove catalyst residues. Consider an acidic wash to remove metal ions. |
| Thermal degradation of impurities. | Ensure that the temperature during purification and drying is carefully controlled to prevent the degradation of thermally unstable impurities. |
Problem 3: Low yield of purified this compound.
| Possible Cause | Suggested Solution |
| Loss of product due to decarboxylation to benzoic acid.[5] | Optimize the oxidation reaction conditions to minimize side reactions. |
| Inefficient recovery during crystallization and filtration. | Adjust the crystallization temperature and pH to maximize the precipitation of TPA. Ensure efficient solid-liquid separation. |
| Loss of TPA during washing steps. | Use an appropriate washing solvent and volume to remove impurities without dissolving a significant amount of the product. |
Data Presentation
Table 1: Typical Impurity Levels in Crude vs. Purified this compound
| Impurity | Concentration in CTA (ppm) | Concentration in PTA (ppm) |
| 4-Carboxybenzaldehyde (4-CBA) | 60 - 300[6][15] | 5 - 7[6][15] |
| p-Toluic Acid (p-TOL) | Varies | < 500[10] |
| Benzoic Acid (BZ) | 60 - 300[6][15] | 5 - 7[6][15] |
Table 2: Effectiveness of a Recrystallization Purification Method
| Impurity | Initial Concentration in CTA | Concentration after Recrystallization | Removal Efficiency |
| 4-Carboxybenzaldehyde | 0.44% | 0.0018% | 99.8%[7] |
| p-Toluic Acid | Not specified | 0.003% | 99.4%[7] |
Experimental Protocols
1. Identification and Quantification of Impurities by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the analysis of 4-CBA and p-TOL in TPA.
-
Objective: To separate and quantify 4-carboxybenzaldehyde and p-toluic acid in a this compound sample.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a UV detector and a C18 reverse-phase column.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
4-CBA and p-TOL standards
-
-
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the TPA sample and dissolve it in a suitable solvent, such as a dilute aqueous solution of sodium hydroxide.[3]
-
Mobile Phase Preparation: Prepare a mobile phase, which is often a mixture of an aqueous acidic solution and an organic solvent like acetonitrile.[16] A gradient elution may be necessary for optimal separation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[17]
-
Mobile Phase: A gradient of aqueous acid (e.g., 0.1% TFA in water) and acetonitrile.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength suitable for the analytes (e.g., 250 nm).[16]
-
Injection Volume: 10-20 µL.
-
-
Calibration: Prepare a series of standard solutions of 4-CBA and p-TOL of known concentrations. Inject these standards into the HPLC to generate a calibration curve.
-
Analysis: Inject the prepared sample solution into the HPLC. Identify the peaks corresponding to 4-CBA and p-TOL based on their retention times compared to the standards.
-
Quantification: Determine the concentration of each impurity in the sample by comparing the peak areas to the calibration curve.
-
2. Purification of Crude this compound by Recrystallization
-
Objective: To reduce the levels of impurities in crude TPA.
-
Materials:
-
Crude this compound
-
Solvent (e.g., acetic acid, water, or a mixed solvent system of a lower alkanoic acid anhydride (B1165640) and a lower alkanoic acid).[7]
-
Heating and stirring apparatus
-
Filtration equipment
-
-
Procedure:
-
Dissolution: Dissolve the crude TPA in the chosen solvent at an elevated temperature with stirring.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to allow the purified TPA to crystallize. The cooling rate can influence crystal size and purity.
-
Filtration: Separate the crystallized TPA from the mother liquor by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified TPA crystals, for example, under vacuum at an elevated temperature.[7]
-
Visualizations
References
- 1. 4-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. US3592847A - Process for the purification of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO1993024441A1 - Process for the production of purified this compound - Google Patents [patents.google.com]
- 10. store.astm.org [store.astm.org]
- 11. US5698734A - Process for the production of purified this compound - Google Patents [patents.google.com]
- 12. Introduction to Purified this compound (PTA) Process [jgc-indonesia.com]
- 13. US3465035A - Process for purifying this compound - Google Patents [patents.google.com]
- 14. dl.begellhouse.com [dl.begellhouse.com]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Micellar liquid chromatography of this compound impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of Terephthalic Acid for Uniform Particle Size
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of terephthalic acid (TPA). The focus is on achieving a uniform particle size distribution, a critical quality attribute for downstream processing and product performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the particle size of this compound during crystallization?
A1: The main factors that control the final particle size and distribution of TPA crystals include:
-
Supersaturation: The driving force for both nucleation and crystal growth.
-
pH of the solution: Affects the solubility of TPA and thus the supersaturation level.[1][2]
-
Reactant Concentration: Higher concentrations can lead to rapid nucleation and smaller crystals.[1][2]
-
Temperature: Influences solubility, nucleation, and growth kinetics.
-
Cooling Rate: A critical parameter in cooling crystallization that affects the rate of supersaturation generation.[3]
-
Agitation/Stirring Rate: Affects mass transfer and can influence nucleation rates and crystal breakage.
-
Solvent Choice: The solvent system significantly impacts the solubility of TPA.
-
Presence of Impurities: Can inhibit or promote crystal growth and alter crystal habit.[4]
-
Residence Time: The time particles spend in the crystallizer, allowing for crystal growth.
Q2: How does pH impact the particle size of TPA crystals?
A2: The pH of the crystallization medium has a significant effect on the particle size of this compound. Generally, lower pH values during precipitation from a salt solution (like disodium (B8443419) terephthalate) lead to larger crystals. For instance, in a reactive crystallization process, mean crystal sizes of 10.34 µm, 9.42 µm, and 6.03 µm were observed at pH values of 3, 4, and 5, respectively.[1][2] This is because a lower pH can lead to a more controlled rate of precipitation, favoring crystal growth over rapid nucleation.
Q3: What is the effect of reactant concentration on the final particle size?
A3: Reactant concentration is inversely related to the final crystal size. Higher reactant concentrations lead to a higher degree of supersaturation, which promotes rapid nucleation, resulting in a larger number of small crystals.[1][5] Conversely, lower reactant concentrations reduce the nucleation rate, allowing existing crystals more time to grow, which results in a larger average particle size. For example, experiments have shown that reactant concentrations of 0.1 M and 0.3 M resulted in mean crystal sizes of 3.09 µm and 3.24 µm, while a higher concentration of 0.5 M produced larger crystals with a mean size of 7.57 µm in a specific reactive crystallization setup.[1][2]
Q4: Can impurities affect the crystallization process?
A4: Yes, impurities can significantly impact TPA crystallization. They can act as growth inhibitors or promoters, altering the crystal habit (shape) and the particle size distribution.[4] Some impurities may be incorporated into the crystal lattice, affecting purity, while others can adsorb onto crystal surfaces, hindering growth. For instance, p-toluic acid is a common impurity in TPA production that can be difficult to separate due to its structural similarity to TPA.[6]
Troubleshooting Guides
Issue: The resulting TPA particles are too small.
This is a common issue often caused by rapid nucleation. The following table outlines potential causes and suggested actions to increase the final particle size.
| Potential Cause | Parameter to Adjust | Suggested Action | Expected Outcome |
| High Supersaturation | Reactant Concentration | Decrease the concentration of the this compound salt solution or the acid used for precipitation. | Slower nucleation rate, favoring crystal growth and leading to larger particles.[1][5] |
| Cooling Rate (for cooling crystallization) | Decrease the cooling rate. A slower cooling profile reduces the rate of supersaturation generation.[3] | Fewer nuclei are formed, allowing existing crystals to grow larger. | |
| Incorrect pH | pH of the solution | For reactive crystallization, lower the final pH of the solution (e.g., from 5 to 3).[1][2] | Increased crystal size due to more controlled precipitation. |
| High Agitation Speed | Stirring Rate | Reduce the agitation speed. High shear can lead to secondary nucleation and crystal breakage. | Reduced nucleation and less particle attrition, resulting in larger crystals. |
| Solvent Effects | Solvent Composition | In some systems, adding a co-solvent can modify the solubility and supersaturation profile. | Altered nucleation and growth kinetics, potentially leading to larger particles. |
Issue: The particle size distribution is too broad (not uniform).
A wide particle size distribution can be caused by inconsistent nucleation, crystal agglomeration, or breakage.
| Potential Cause | Parameter to Adjust | Suggested Action | Expected Outcome |
| Uncontrolled Nucleation | Seeding | Introduce seed crystals of a uniform size at the beginning of the crystallization process. | Provides a template for controlled crystal growth, narrowing the size distribution. |
| Temperature Profile | Implement a more controlled and gradual cooling or anti-solvent addition profile. | More uniform generation of supersaturation, leading to a narrower nucleation window. | |
| Agglomeration | Agitation | Optimize the agitation speed. Both insufficient and excessive agitation can promote agglomeration. | Improved suspension of crystals, reducing the likelihood of them sticking together. |
| Slurry Concentration | Decrease the concentration of solid particles in the crystallizer. | Lower probability of crystal-crystal collisions and subsequent agglomeration. | |
| Crystal Breakage | Agitation | Reduce the stirrer speed or use a lower-shear impeller design. | Minimized impact on crystals, reducing the formation of fine particles from breakage. |
Experimental Protocols
Protocol: Reactive Crystallization of this compound for Uniform Particle Size
This protocol describes a general procedure for the reactive crystallization of TPA from a disodium terephthalate (B1205515) solution by acidification, aiming for a uniform particle size.
Materials:
-
Crude this compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Jacketed glass reactor with an overhead stirrer and pH probe
-
Temperature controller
-
Acid dosing pump
Procedure:
-
Preparation of Disodium Terephthalate Solution:
-
Dissolve a known amount of crude this compound in a stoichiometric amount of sodium hydroxide solution in the jacketed reactor to form disodium terephthalate.
-
Heat the solution to a desired temperature (e.g., 80°C) to ensure complete dissolution.
-
-
Crystallization:
-
Set the desired crystallization temperature by circulating water through the reactor jacket.
-
Begin stirring the solution at a constant, moderate speed.
-
Slowly add a solution of sulfuric acid at a constant rate using the dosing pump to gradually lower the pH.
-
Monitor the pH continuously. The rate of acid addition should be controlled to maintain a slow and steady decrease in pH.
-
Continue acid addition until the target pH (e.g., pH 3-4) is reached, at which point this compound will have precipitated.[1][2]
-
-
Aging:
-
Once the target pH is reached, stop the acid addition and allow the crystal slurry to stir at the crystallization temperature for a defined period (e.g., 1-2 hours). This "aging" step can help to improve crystal perfection and uniformity.
-
-
Isolation and Drying:
-
Filter the slurry to collect the TPA crystals.
-
Wash the filter cake with deionized water to remove any remaining soluble impurities.
-
Dry the crystals in an oven at an appropriate temperature (e.g., 110°C) until a constant weight is achieved.
-
-
Characterization:
-
Analyze the particle size and distribution of the dried TPA crystals using techniques such as laser diffraction or microscopy.
-
Visualizations
Caption: Troubleshooting workflow for non-uniform TPA particle size.
Caption: Key parameters influencing TPA crystal attributes.
References
Technical Support Center: Efficient Recovery of Terephthalic Acid from PET Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the recovery of terephthalic acid (TPA) from polyethylene (B3416737) terephthalate (B1205515) (PET) hydrolysis.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process of TPA recovery.
Issue 1: Low TPA Yield
Q1: My TPA yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low TPA yield can stem from several factors related to reaction conditions and the hydrolysis method employed. Here are the primary causes and troubleshooting steps:
-
Incomplete Depolymerization: The PET may not be fully breaking down into its constituent monomers.
-
Solution: Optimize reaction time and temperature. For most hydrolysis methods, higher temperatures and longer reaction times can increase TPA yield, but be aware of potential TPA decomposition under excessively harsh conditions.[1][2][3][4] For instance, in neutral hydrolysis, increasing the reaction time from 6 to 24 hours can significantly improve the TPA yield from approximately 86% to 98%.[5][6] In fast hydrolysis, yields exceeding 90% can be achieved in as little as 75-95 seconds at optimized high temperatures (e.g., 510-540°C).[1][2][4]
-
-
Suboptimal PET/Water Ratio: The ratio of PET to water is crucial for efficient hydrolysis.
-
Insufficient Mixing: Poor mixing can lead to localized temperature and reactant concentration gradients, hindering the reaction.
-
Solution: Ensure adequate and continuous stirring throughout the hydrolysis process.
-
-
PET Particle Size: Larger PET particles have a smaller surface area, which can slow down the reaction rate.
-
Solution: Reduce the particle size of the PET feedstock by shredding or grinding it into smaller flakes or powder.[7]
-
Issue 2: TPA Purity Issues
Q2: The recovered TPA is discolored and contains impurities. What are the common impurities and how can I purify my product?
A2: Impurities in the final TPA product can negatively impact its suitability for repolymerization. Common impurities include byproducts from the hydrolysis reaction and residual starting materials.
-
Common Impurities: These can include phthalic acid, isophthalic acid, benzoic acid, and bis(2-hydroxyethyl)terephthalate.[1][2] Incomplete oxidation of p-xylene (B151628) during virgin TPA production can also lead to impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[8]
-
Purification Methods:
-
Recrystallization: This is a common and effective method for purifying TPA. A method involves dissolving the crude TPA in a sodium hydroxide (B78521) solution, treating it with activated charcoal, followed by precipitation and recrystallization in a solvent like dimethylacetamide (DMAC).[9]
-
Washing: Washing the recovered TPA with water and acetone (B3395972) can help remove excess acid (like HCl used for precipitation) and other soluble impurities.[10]
-
Sublimation: Reduced-pressure sublimation has been shown to be effective in purifying TPA, yielding a product with up to 99.9% purity.[11]
-
Acidification: After alkaline hydrolysis, the resulting disodium (B8443419) terephthalate salt can be acidified (e.g., with sulfuric or hydrochloric acid) to precipitate high-purity TPA.[9][10]
-
Issue 3: Reaction Byproduct Formation
Q3: I have identified several byproducts in my reaction mixture. How can I minimize their formation?
A3: Byproduct formation is often a result of side reactions or decomposition under certain conditions.
-
TPA Decomposition: At very high temperatures and long reaction times, TPA itself can decompose.[1][2] For example, in fast hydrolysis, increasing the set point temperature beyond an optimal point can lead to a decrease in TPA yield due to decomposition.[12]
-
Solution: Carefully control the reaction temperature and time to find an optimal balance that maximizes TPA yield while minimizing its degradation.
-
-
Side Reactions: The presence of other substances or contaminants in the PET waste can lead to the formation of various byproducts.
-
Solution: Ensure the PET feedstock is as clean as possible. Pre-washing the PET can help remove some surface contaminants.
-
Frequently Asked Questions (FAQs)
Q4: What are the different types of hydrolysis for PET, and how do they compare?
A4: The main types of PET hydrolysis are neutral, alkaline, acidic, and enzymatic hydrolysis.
-
Neutral Hydrolysis: This method uses water at high temperatures (190–400 °C) and pressures (1–35 MPa) to depolymerize PET.[12] It is considered environmentally friendly as it avoids the use of harsh chemicals.[11] However, it can require long reaction times.[5][6]
-
Alkaline Hydrolysis: This process uses a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to break down PET.[10][13] It can be performed at lower temperatures compared to neutral hydrolysis (e.g., 80°C with a co-solvent).[14]
-
Acidic Hydrolysis: Strong acids like sulfuric acid are used as catalysts.[3] This method can be efficient but may require corrosion-resistant equipment and can be costly.[13]
-
Enzymatic Hydrolysis: This is a greener approach that uses enzymes, such as cutinases, to depolymerize PET under mild conditions.[15][16] While environmentally friendly, the cost of enzymes and longer reaction times can be a drawback.
-
Fast Hydrolysis: This is a non-isothermal, non-catalytic method that involves rapid heating (5–10 °C s⁻¹) to achieve high TPA yields (>90%) in very short reaction times (75–95 seconds).[1][2][4]
Q5: What analytical techniques are used to determine the purity of the recovered TPA?
A5: Several analytical methods can be employed to assess the purity of TPA:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate and quantify TPA and its impurities.[1][10]
-
Gas Chromatography (GC): GC can be used, often after a derivatization step (e.g., esterification), to analyze for organic impurities.[17]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps to identify the functional groups present in the sample, confirming the presence of TPA and the absence of other polymeric material.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to determine the chemical structure and purity of the recovered TPA.[7]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the TPA, which is an indicator of its purity.[7]
-
Capillary Electrophoresis: This technique can be used for the simultaneous analysis of TPA and its common impurities.[8]
Data Presentation
Table 1: Comparison of Different PET Hydrolysis Methods for TPA Recovery
| Hydrolysis Method | Catalyst/Medium | Temperature (°C) | Time | TPA Yield (%) | Purity (%) | Reference |
| Neutral Hydrolysis | Water | 200 | 24 h | ~98 | High | [5][6] |
| Fast Hydrolysis | Water | 510 - 540 | 75 - 95 s | >90 | - | [1][2][4] |
| Alkaline Hydrolysis | NaOH/Cyrene (co-solvent) | 80 | 18 min | 98.2 | - | [14] |
| Alkaline Hydrolysis | KOH | 150 | 1 - 5 h | - | 96.76 (after purification) | [10] |
| Acidic Hydrolysis | Sulfuric Acid (80% v/v) | 100 | 30 min | 85.03 - 99.20 | 95 - 98 | [3] |
| Acid-Catalyzed Hydrolysis | TPA (self-catalysis) | 220 | 180 min | 95.5 | 99 | [18] |
| Subcritical CO₂–H₂O | Carbonic Acid (in situ) | 200 | 100 min | 85.0 | High | [19] |
| Enzymatic Hydrolysis | Humicola insolens cutinase | - | 72 h | >95 (recoverable) | >90 | [15][16][20] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of PET
-
Preparation: Shred post-consumer PET bottles into small flakes (e.g., < 5 mm).
-
Reaction Setup: In a sealed autoclave reactor, add the PET flakes, an aqueous solution of potassium hydroxide (KOH), and a co-solvent if desired.
-
Hydrolysis: Heat the reactor to the desired temperature (e.g., 150°C) and maintain it for a specified time (e.g., 1-5 hours) with continuous stirring.
-
Cooling and Filtration: After the reaction, cool the mixture to room temperature. The product, dipotassium (B57713) terephthalate, will be in the solution. Filter the solution to remove any unreacted PET.
-
Acidification: Slowly add a strong acid, such as hydrochloric acid (HCl), to the filtrate to precipitate the this compound (TPA).
-
Purification: Filter the precipitated TPA and wash it with deionized water and acetone to remove any residual acid and other soluble impurities.
-
Drying: Dry the purified TPA in an oven at a suitable temperature.
Protocol 2: Analysis of TPA Purity by HPLC
-
Sample Preparation: Accurately weigh a small amount of the recovered TPA and dissolve it in a suitable solvent, such as a dilute sodium hydroxide solution.[21] Adjust the pH to 6-7 with a mineral acid.[21]
-
Standard Preparation: Prepare standard solutions of pure TPA and known potential impurities at various concentrations.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: Use a UV detector set at a wavelength where TPA and its impurities absorb, typically around 240 nm.[1]
-
Analysis: Inject the prepared sample and standards into the HPLC system. Identify and quantify the TPA and any impurities by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: General workflow for TPA recovery from PET hydrolysis.
Caption: Troubleshooting logic for low TPA yield.
References
- 1. Fast hydrolysis for chemical recycling of polyethylene terephthalate (PET) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00034J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast hydrolysis for chemical recycling of polyethylene terephthalate (PET) - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Recycling and purification of waste plastics into this compound by alkaline hydrolysis - American Chemical Society [acs.digitellinc.com]
- 11. Recovery of high-quality this compound from waste polyester textiles via a neutral hydrolysis method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of PET depolymerization for enhanced this compound recovery from commercial PET and post consumer PET-… [ouci.dntb.gov.ua]
- 15. There and Back Again: Recovery of this compound from Enzymatically Hydrolyzed Polyesters for Resynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. upliftproject.eu [upliftproject.eu]
- 17. KR100239318B1 - Method of analyzing organic impurities in this compound - Google Patents [patents.google.com]
- 18. Hydrolysis of waste polyethylene terephthalate catalyzed by easily recyclable this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Subcritical CO2–H2O hydrolysis of polyethylene terephthalate as a sustainable chemical recycling platform - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. CN101063670A - HPLC analytical method for fine this compound products and produced residue - Google Patents [patents.google.com]
Technical Support Center: Mitigating 4-Carboxybenzaldehyde (4-CBA) Formation During p-Xylene Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of 4-carboxybenzaldehyde (4-CBA) formation during the oxidation of p-xylene (B151628) to terephthalic acid (TA).
Frequently Asked Questions (FAQs)
Q1: What is 4-carboxybenzaldehyde (4-CBA) and why is it a problem in p-xylene oxidation?
A1: 4-Carboxybenzaldehyde (4-CBA) is a critical intermediate in the oxidation of p-xylene to this compound. However, it is also a major impurity in the final product. Its presence is problematic because it acts as a chain terminator during the polymerization of this compound to produce polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). This can lead to polymers with lower molecular weight and inferior physical properties. Moreover, 4-CBA is structurally similar to this compound, which makes its separation by simple physical means like crystallization difficult.[1] The acceptable level of 4-CBA in purified this compound (PTA) is typically less than 25 parts per million (ppm).[1][2]
Q2: What is the primary industrial method for p-xylene oxidation, and how does it contribute to 4-CBA formation?
A2: The dominant industrial method for p-xylene oxidation is the AMOCO process.[1][3] This process involves the liquid-phase air oxidation of p-xylene in an acetic acid solvent, using a catalyst system composed of cobalt and manganese salts, with a bromine-containing promoter.[2][3] The reaction is carried out at high temperatures (175–225 °C) and pressures (15–30 bar).[2] 4-CBA is a naturally formed intermediate in this reaction pathway. The oxidation of p-xylene proceeds in a stepwise manner, and the oxidation of the aldehyde group in 4-CBA to a carboxylic acid is a rate-limiting step.[4][5] Incomplete oxidation leads to the presence of 4-CBA in the crude this compound (CTA) product.
Q3: What is the most common strategy to mitigate 4-CBA contamination?
A3: The most widely used strategy is a two-step process. First, the p-xylene is oxidized to produce crude this compound (CTA), which contains 4-CBA as a major impurity. The CTA is then subjected to a purification step.[3] This purification is typically achieved through catalytic hydrogenation.[2] The CTA is dissolved in hot water and treated with hydrogen gas in the presence of a catalyst, usually palladium on a carbon support (Pd/C).[2] This process selectively reduces the aldehyde group of 4-CBA to a methyl group, converting it to p-toluic acid. p-Toluic acid has a higher solubility in the mother liquor and is more easily separated from the purified this compound (PTA) during crystallization.
Q4: Are there alternative methods to reduce 4-CBA levels?
A4: Yes, researchers are exploring alternative methods to either prevent the formation of 4-CBA during oxidation or to purify the crude product more efficiently. Some of these methods include:
-
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, catalyst concentration, and residence time can help to maximize the conversion of 4-CBA to this compound during the initial oxidation.
-
Alternative Catalysts and Promoters: Research is ongoing to develop more efficient catalyst systems that can facilitate the complete oxidation of p-xylene to this compound with minimal formation of byproducts like 4-CBA.[1]
-
Advanced Purification Techniques: Methods like recrystallization from different solvents and crystal aging have been investigated to improve the purity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during p-xylene oxidation experiments related to high 4-CBA levels.
Issue 1: The final purified this compound (PTA) has a 4-CBA concentration significantly above the desired 25 ppm.
-
Potential Cause A: Inefficient Oxidation. The initial oxidation of p-xylene may not have proceeded to completion, leaving a high concentration of 4-CBA in the crude this compound (CTA).
-
Solution:
-
Review Oxidation Parameters: Verify that the reaction temperature, pressure, and residence time are within the optimal range for your catalyst system. The typical industrial range for the AMOCO process is 175–225 °C and 15–30 bar.[2]
-
Check Catalyst and Promoter Concentrations: Ensure the correct loading of the Co/Mn/Br catalyst. The ratio of these components is crucial for catalytic activity.
-
Oxygen Supply: Inadequate oxygen supply can lead to incomplete oxidation. Check the airflow or oxygen partial pressure in your reactor.
-
-
-
Potential Cause B: Ineffective Hydrogenation. The purification step may not be efficiently converting 4-CBA to p-toluic acid.
-
Solution:
-
Catalyst Activity: The hydrogenation catalyst (e.g., Pd/C) may be deactivated. Consider replacing the catalyst or performing a regeneration procedure if applicable. Catalyst deactivation can be caused by poisoning, coking, or thermal degradation.[6][7]
-
Hydrogen Pressure and Temperature: Ensure that the hydrogen pressure and reaction temperature during hydrogenation are optimal. A typical laboratory-scale hydrogenation can be performed at around 250 °C with a hydrogen pressure of 200 psig.[8]
-
Reaction Time: The hydrogenation reaction may require more time for completion.
-
-
-
Potential Cause C: Co-crystallization. Due to its structural similarity, 4-CBA can co-crystallize with this compound, making it difficult to remove.[1]
-
Solution:
-
Optimize Crystallization Conditions: Control the cooling rate during crystallization. A slower cooling rate can sometimes lead to the formation of purer crystals.
-
Washing: Ensure thorough washing of the crystallized PTA to remove residual mother liquor containing dissolved impurities.
-
-
Issue 2: The p-xylene oxidation reaction is slow, and the conversion to this compound is low, resulting in a high proportion of intermediates like 4-CBA.
-
Potential Cause A: Catalyst Deactivation. The Co/Mn/Br catalyst in the oxidation step may have lost its activity.
-
Solution:
-
Catalyst Source and Purity: Use high-purity catalyst components. Impurities in the catalyst salts can inhibit the reaction.
-
Water Content: The concentration of water in the acetic acid solvent can affect catalyst activity. While some water is produced during the reaction, excessively high or low initial water content can be detrimental. Some studies suggest an optimal water content exists for the reaction system.[9][10][11]
-
-
-
Potential Cause B: Improper Bromine Concentration. The bromide promoter plays a critical role in the reaction mechanism.
-
Solution:
-
Optimize Bromide Level: The Br/metal ratio is a key parameter. A low ratio may not be sufficient to activate the catalyst effectively, while an excessively high ratio can lead to the formation of undesired brominated byproducts.[12]
-
-
Issue 3: Reproducibility of low 4-CBA levels is poor between experiments.
-
Potential Cause A: Inconsistent Reaction Conditions. Minor variations in reaction parameters can have a significant impact on the final product purity.
-
Solution:
-
Precise Control: Implement strict control over all reaction parameters, including temperature, pressure, stirring rate, and reactant feed rates.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) before introducing oxygen to prevent premature and uncontrolled oxidation.
-
-
-
Potential Cause B: Variability in Feedstock Purity. The purity of the p-xylene and acetic acid can affect the reaction.
-
Solution:
-
Use High-Purity Reagents: Utilize reagents of a consistent, high purity for all experiments.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on mitigating 4-CBA formation.
Table 1: Effect of Reaction Conditions on p-Xylene Oxidation and 4-CBA Formation
| Parameter | Condition | p-Xylene Conversion (%) | This compound Selectivity (%) | 4-CBA Selectivity (%) | Reference |
| Catalyst Dosage (mol/mol PX) | [13] | ||||
| Cobalt Acetate (B1210297) | 0.08 | ~95 | ~83 | ~10 | |
| 0.10 | ~97 | ~83 | ~8 | ||
| Reaction Temperature (°C) | [13] | ||||
| 80 | ~96 | ~80 | ~12 | ||
| 110 | ~96 | ~78 | ~13 | ||
| Ozone Concentration (mg/l) | [13] | ||||
| 12.0 | ~85 | ~75 | ~15 | ||
| 63.0 | ~76 | ~84 | Not specified | ||
| Water Content in Acetic Acid | Increasing water content | Decreases for p-xylene and p-tolualdehyde oxidation | Increases for p-toluic acid and 4-CBA oxidation | Increases for p-toluic acid and 4-CBA oxidation | [9][10][11] |
Table 2: Effectiveness of Hydrogenation for 4-CBA Removal
| Catalyst | Initial 4-CBA (ppm) | Final 4-CBA (ppm) | Reduction Efficiency (%) | Reference |
| Pd/C | 7900 | < 100 | > 98.7 | [8] |
| 0.3 wt.% Pd/FMWCNT | 2100 | Not specified, but >99% removal | > 99 | [14] |
Experimental Protocols
1. Laboratory-Scale p-Xylene Oxidation (Based on the AMOCO Process Principles)
-
Materials: p-xylene, acetic acid (glacial), cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, hydrobromic acid (48%).
-
Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and pressure gauge.
-
Procedure:
-
Charge the autoclave with acetic acid, cobalt acetate, manganese acetate, and hydrobromic acid.
-
Seal the reactor and purge with nitrogen gas to remove any air.
-
Pressurize the reactor with nitrogen to a desired initial pressure.
-
Heat the reactor to the desired reaction temperature (e.g., 175-225 °C) with stirring.
-
Once the temperature is stable, introduce a continuous flow of compressed air or an oxygen/nitrogen mixture to maintain the desired reaction pressure (e.g., 15-30 bar).
-
Start the continuous feed of p-xylene into the reactor at a controlled rate.
-
Maintain the reaction for the desired residence time (e.g., 1-3 hours).
-
After the reaction, cool the reactor to room temperature.
-
Vent the excess pressure and collect the crude this compound (CTA) slurry.
-
Filter the slurry, wash the solid CTA with fresh acetic acid, and then with water.
-
Dry the CTA product in a vacuum oven.
-
2. Laboratory-Scale Hydrogenation of Crude this compound (CTA)
-
Materials: Crude this compound (CTA), deionized water, 5% Palladium on activated carbon (Pd/C) catalyst, hydrogen gas.
-
Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and pressure gauge.
-
Procedure:
-
Charge the autoclave with CTA, deionized water, and the Pd/C catalyst.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 200 psig).[8]
-
Heat the reactor to the desired temperature (e.g., 250 °C) with vigorous stirring.[8]
-
Maintain the reaction at temperature and pressure for a specified time (e.g., 1-3 hours).
-
After the reaction, cool the reactor to below 100 °C.
-
Vent the excess hydrogen pressure.
-
Filter the hot solution to remove the catalyst.
-
Cool the filtrate to induce crystallization of the purified this compound (PTA).
-
Filter the PTA crystals, wash with deionized water, and dry in a vacuum oven.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Control Step Analysis of <italic>p</italic>-Xylene Oxidation Process-Academax [us.academax.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. scispace.com [scispace.com]
- 8. US4791226A - Catalyst and process for purification of crude this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Water Content on the Kinetics of p-Xylene Liquid-Phase Catalytic Oxidation to this compound (2005) | Qinbo Wang | 53 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scienceasia.org [scienceasia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Terephthalic Acid Synthesis in High-Temperature Water
Welcome to the technical support center for the synthesis of terephthalic acid (TPA) in high-temperature water (HTW). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this environmentally benign alternative to the conventional acetic acid-based process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in high-temperature water.
Q1: My this compound yield is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors. Here are some key areas to investigate:
-
Suboptimal Temperature: The reaction is highly temperature-dependent. A maximum yield of approximately 49 ± 8% has been reported at 300 °C.[1] Operating at significantly lower or higher temperatures can decrease the yield.
-
Incorrect Oxidant-to-p-Xylene Ratio: The ratio of oxidant to p-xylene (B151628) is crucial. Decreasing this ratio, either by increasing the initial p-xylene concentration or decreasing the oxidant concentration, can lead to lower TPA yields.[1]
-
Catalyst Selection and Concentration: The choice and concentration of the catalyst are critical. Manganese bromide has been shown to be an effective catalyst in high-temperature water.[1] Insufficient catalyst concentration can slow down the reaction rate.
-
Inadequate Mixing: Poor mixing in the reactor can lead to localized reagent depletion and temperature gradients, resulting in incomplete reaction and lower yields. Ensure your reactor's stirring mechanism is functioning optimally.[2]
Q2: I am observing a high level of impurities, particularly 4-carboxybenzaldehyde (4-CBA), in my crude TPA. How can I minimize these?
A2: The presence of impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid is a common issue. Here are some strategies to manage them:
-
Optimize Reaction Time: Insufficient reaction time can lead to the accumulation of intermediate products like 4-CBA. Ensure the reaction is allowed to proceed to completion.
-
Purification via Recrystallization: A highly effective method for removing impurities is to dissolve the crude TPA in water at a high temperature (around 250-300 °C) and then cool the solution to crystallize the pure TPA.[2][3] The impurities tend to remain in the mother liquor.
-
Hydrogenation during Purification: For very high purity requirements, the crude TPA can be dissolved in water at elevated temperatures and treated with hydrogen in the presence of a catalyst (e.g., palladium). This process converts 4-CBA to p-toluic acid, which is more soluble in water and can be more easily separated.[4]
Q3: The this compound is precipitating in my reactor during the synthesis. How can I prevent this?
A3: this compound has low solubility in water at lower temperatures.[3] To prevent premature precipitation during the reaction, it is essential to maintain the reaction temperature above the solubility limit for the concentration of TPA being produced. The solubility of TPA in water increases significantly with temperature. For instance, at 300 °C, the solubility is high enough to keep the product dissolved during the synthesis.[3]
Q4: What is the role of a co-solvent, and should I consider using one?
A4: While high-temperature water is the primary solvent, co-solvents can be used to modify the reaction environment. For instance, in the conventional AMOCO process, acetic acid is the solvent.[5] In the context of HTW synthesis, the primary goal is to leverage the properties of water as a green solvent. The addition of co-solvents would add complexity to the system and may not be necessary for achieving good yields, as demonstrated by studies using only water.[1][6] However, for specific applications like purification, co-solvents such as N-methyl pyrrolidone have been mentioned.[7]
Data Presentation: Synthesis of this compound in High-Temperature Water
The following table summarizes key quantitative data from experimental studies on the synthesis of this compound in high-temperature water.
| Parameter | Value | Catalyst | Oxidant | TPA Yield (%) | Reference |
| Temperature | 300 °C | Manganese Bromide | Hydrogen Peroxide | 49 ± 8 | [1] |
| Temperature Range | 250 - 350 °C | Various (MnBr₂, CoBr₂, etc.) | Hydrogen Peroxide | Variable | [1] |
| p-Xylene Concentration | High (0.4 mol L⁻¹) | Not specified | Oxygen | >70 | [8] |
Experimental Protocols
Synthesis of this compound via Partial Oxidation of p-Xylene in High-Temperature Water
This protocol is based on the exploratory study of TPA synthesis in high-temperature liquid water.[1]
Materials:
-
p-xylene
-
Deionized water
-
Manganese bromide (catalyst)
-
Hydrogen peroxide (oxidant)
-
High-pressure, high-temperature batch reactor (e.g., Parr reactor)[2] with stirring mechanism
Procedure:
-
Load the specified amounts of p-xylene, deionized water, and manganese bromide into the batch reactor.
-
Seal the reactor and ensure it is properly assembled according to the manufacturer's instructions.
-
Pressurize the reactor with an inert gas (e.g., nitrogen) and check for leaks.
-
Begin heating the reactor to the desired temperature (e.g., 300 °C) with stirring.
-
Once the target temperature is reached, introduce the hydrogen peroxide oxidant into the reactor.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 60 minutes).[1]
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor and collect the product mixture.
-
Separate the solid crude this compound from the liquid phase by filtration.
-
Wash the solid product with deionized water and dry.
Purification of Crude this compound by Recrystallization in High-Temperature Water
This protocol is a general guide for the purification of crude TPA.[2][3]
Materials:
-
Crude this compound
-
Deionized water
-
High-pressure vessel capable of reaching at least 250 °C
Procedure:
-
Place the crude this compound and deionized water into the high-pressure vessel.
-
Seal the vessel and begin heating to a temperature where the TPA completely dissolves (e.g., ~250 °C).[2]
-
Once the TPA is fully dissolved, slowly cool the vessel.
-
As the solution cools, pure this compound will crystallize out.
-
Allow the solution to cool to a temperature where the majority of the TPA has precipitated but impurities remain in the solution.
-
Filter the hot solution to separate the purified TPA crystals from the mother liquor.
-
Wash the crystals with hot deionized water and then dry to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound in high-temperature water.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Studies on the Solubility of this compound in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving this compound Synthesis in High-Temperature Water [acswebcontent.acs.org]
- 7. US6013835A - Method and apparatus for preparing purified this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Terephthalic Acid (TPA) Purity through pH Adjustment in Enzymatic Recycling
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing terephthalic acid (TPA) purity from the enzymatic recycling of polyethylene (B3416737) terephthalate (B1205515) (PET). The following troubleshooting guides and FAQs directly address common issues related to pH adjustment during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the enzymatic recycling of PET and the subsequent purification of TPA.
Question: Why is the purity of my recovered TPA low, with significant amounts of intermediates like MHET and BHET present?
Answer:
Low TPA purity with the presence of mono(2-hydroxyethyl) terephthalate (MHET) or bis(2-hydroxyethyl) terephthalate (BHET) is a common issue often linked to incomplete enzymatic hydrolysis. The pH of the reaction medium is a critical factor.
-
Potential Cause 1: pH Drift During Hydrolysis. The enzymatic breakdown of PET produces TPA, which is an acid. As TPA accumulates, it naturally lowers the pH of the reaction medium.[1] This pH reduction can inhibit the activity of the enzymes, particularly the enzyme responsible for converting MHET to TPA, leading to the accumulation of this intermediate.[2]
-
Potential Cause 2: Suboptimal pH for Enzyme Synergy. If you are using a dual-enzyme system, the chosen pH might not be optimal for both enzymes. For instance, the enzyme efficient at breaking down PET into MHET may have a different optimal pH than the enzyme that converts MHET to TPA.[1]
-
Solution: Implement a pH Control Strategy.
-
pH Buffering: Use a buffer system that can maintain the optimal pH for your specific enzyme(s) throughout the reaction.
-
Automated pH Regulation: For longer or larger-scale reactions, use a pH controller that automatically adds a base (e.g., NaOH) to neutralize the TPA as it is formed, thus maintaining a constant pH.[3]
-
Staged pH Adjustment: Some advanced strategies involve a pH shift. For example, with certain lipases like CALB, acidic conditions (e.g., pH 5) favor the complete hydrolysis to TPA, whereas neutral or alkaline conditions (e.g., pH 7-9) can cause MHET to accumulate as the final product.[4]
-
Question: The yield of my precipitated TPA is lower than expected. What could be the cause?
Answer:
Low TPA yield is almost always related to its solubility, which is highly dependent on pH.[5]
-
Potential Cause: Incomplete Precipitation due to Insufficient Acidification. this compound is soluble in neutral to alkaline solutions due to the deprotonation of its carboxylic acid groups.[5] To induce precipitation, the pH must be lowered significantly to protonate these groups and reduce solubility. If the final pH of your solution is not acidic enough, a substantial amount of TPA will remain dissolved.
-
Solution: Optimize the Acidification Step.
-
Target pH: Lower the pH of the hydrolysate to a range of 3.0-4.0 to ensure maximum precipitation of TPA.[6][7]
-
Verification: Always measure the final pH of the supernatant after precipitation and filtration to confirm that the target pH was reached and maintained.
-
Temperature Control: TPA solubility is also temperature-dependent, increasing with higher temperatures.[5] Cooling the solution after acidification and before filtration can further decrease solubility and improve the yield.
-
Question: My precipitated TPA consists of very fine particles, making it difficult to filter and handle. How can I improve the crystal size?
Answer:
The formation of fine particles is typically due to rapid precipitation, which favors nucleation over crystal growth.
-
Potential Cause 1: Rapid pH Change. Adding a concentrated acid too quickly causes a rapid, localized drop in pH, leading to sudden, high supersaturation and the formation of many small crystals.[8][9]
-
Potential Cause 2: Precipitation Temperature. Lower temperatures can increase the rate of nucleation relative to growth, resulting in smaller crystals.[10]
-
Solution: Control Precipitation Conditions.
-
Slow Acid Addition: Add the acid slowly and with vigorous stirring to ensure a gradual and uniform pH decrease throughout the solution. This promotes the growth of existing crystals rather than the formation of new nuclei.
-
Elevated Temperature: Performing the precipitation at a higher temperature (e.g., up to 90°C) can increase TPA solubility, reduce the level of supersaturation, and promote the growth of larger crystals, which are easier to filter.[10]
-
Choice of Acid: The acid used for precipitation can influence crystal size. Studies have shown that using a weaker acid like acetic acid at elevated temperatures can lead to significantly larger TPA crystals compared to strong acids like sulfuric acid.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter in the enzymatic recycling of PET?
A1: The pH is crucial for two main reasons:
-
Enzyme Activity: Enzymes have an optimal pH range in which they exhibit maximum activity. For PET-hydrolyzing enzymes, which are often active in a neutral to alkaline range, the production of acidic TPA can lower the pH and reduce their efficiency, especially in the final conversion step of MHET to TPA.[1][2]
-
TPA Solubility and Recovery: TPA is a dicarboxylic acid, and its solubility in water is highly pH-dependent. It is soluble in alkaline conditions where its carboxylic groups are ionized but becomes sparingly soluble under acidic conditions.[5] This property is exploited to recover the TPA from the solution by precipitation after the enzymatic reaction is complete.[6]
Q2: What is the optimal pH for the enzymatic hydrolysis step?
A2: The optimal pH depends on the specific enzyme being used. Many cutinases, a common type of enzyme for PET degradation, are highly active at an alkaline pH.[1] However, as the reaction proceeds, the formation of TPA will cause the medium to become acidic.[1] Therefore, it is essential to maintain the pH within the enzyme's optimal range, for instance, by adding a base during the reaction to neutralize the acid produced.[3]
Q3: At what pH should I precipitate TPA to achieve the highest purity and yield?
A3: To achieve high recovery, the solution containing the depolymerization products should be acidified. A pH value of approximately 3 is commonly used to ensure that the vast majority of the TPA precipitates out of the solution.[6] This acidic environment ensures that the carboxylic acid groups on the TPA molecule are fully protonated, minimizing its solubility in the aqueous medium.
Q4: Does the type of acid used for pH adjustment impact the final TPA product?
A4: Yes, the choice of acid can affect the physical properties of the precipitated TPA. Strong acids like sulfuric or hydrochloric acid are effective at lowering the pH. However, the rate of addition and the resulting supersaturation can lead to very fine crystals.[8] Using weaker acids, such as acetic acid, can sometimes result in larger crystals, which improves filterability and handling of the final product.[10]
Data Presentation
Table 1: Effect of Reaction pH on Hydrolysis Products of BHET by Lipase (B570770) CALB
Data synthesized from findings reported in mechanistic studies.[4]
| Reaction pH | Primary Product | Observation |
| 5.0 (Acidic) | TPA | Complete hydrolysis of both ester bonds is favored, leading to the formation of this compound. |
| 9.0 (Alkaline) | MHET | Hydrolysis of only one ester bond is favored, causing the intermediate MHET to accumulate as the final product. |
Table 2: Influence of Final Precipitation pH on TPA Properties
Data synthesized from studies on reactive crystallization.[6]
| Final pH | Mean Crystal Size (μm) | Qualitative Yield Observation |
| 5.0 | 6.03 | Lower yield, significant TPA remains in solution. |
| 4.0 | 9.42 | Good yield, improved precipitation. |
| 3.0 | 10.34 | High yield, near-complete precipitation. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of PET with pH Control
-
Reaction Setup: Prepare a suspension of micronized PET waste in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer) in a temperature-controlled reaction vessel. A typical starting pH is often around 7.3-8.0, depending on the enzyme.
-
Enzyme Addition: Add the PET-hydrolyzing enzyme (or enzyme cocktail) to the reaction mixture.
-
pH Monitoring and Control: Continuously monitor the pH of the reaction mixture using a calibrated pH probe.
-
pH Adjustment: As the hydrolysis proceeds and TPA is generated, the pH will drop. Maintain the target pH by the controlled, dropwise addition of a dilute base solution (e.g., 1 M NaOH) using an automated titrator or by careful manual addition.
-
Incubation: Continue the reaction under constant stirring at the optimal temperature for the enzyme (e.g., 50-70°C) for the desired duration (e.g., 24-72 hours).[11]
-
Termination: Stop the reaction by heating the mixture to denature the enzyme (e.g., 95°C for 15 minutes) and then cooling to room temperature.
-
Separation: Centrifuge or filter the mixture to remove any unreacted PET solids. The supernatant contains the soluble TPA salt (e.g., disodium (B8443419) terephthalate) and other products.
Protocol 2: TPA Precipitation and Purification via pH Adjustment
-
Transfer Hydrolysate: Place the supernatant from Protocol 1 into a clean vessel equipped with a magnetic stirrer.
-
Heating (Optional): For improved crystal growth, gently heat the solution to 65-90°C.[10]
-
Acidification: While stirring vigorously, slowly add an acid (e.g., 2 M HCl or 1 M H₂SO₄) to the solution.[12] Monitor the pH continuously.
-
Target pH: Continue adding acid until the pH of the solution reaches approximately 3.0. A white precipitate of TPA will form.[6]
-
Crystallization: Once the target pH is reached, stop adding acid but continue stirring for a period (e.g., 30-60 minutes) to allow for crystal growth.
-
Cooling: Slowly cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Isolation: Isolate the precipitated TPA by vacuum filtration.
-
Washing: Wash the TPA cake on the filter with deionized water until the washings are neutral (pH ~7) to remove residual salts and acid.[12]
-
Drying: Dry the purified TPA in a vacuum oven to obtain a fine white powder.
-
Purity Analysis: Assess the purity of the final TPA product using techniques such as NMR, DSC, or HPLC.[13]
Visualizations
Caption: Experimental workflow for TPA production.
Caption: pH influence on TPA purity and yield.
References
- 1. Frontiers | Enzymatic Remediation of Polyethylene Terephthalate (PET)–Based Polymers for Effective Management of Plastic Wastes: An Overview [frontiersin.org]
- 2. High this compound purity: Effective polyethylene terephthalate degradation process based on pH regulation with dual-function hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2020094646A1 - Method for the enzymatic degradation of polyethylene terephthalate - Google Patents [patents.google.com]
- 4. Mechanistic studies of a lipase unveil effect of pH on hydrolysis products of small PET modules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic post-consumer poly(ethylene terephthalate) (PET) depolymerization using commercial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic depolymerization of highly crystalline polyethylene terephthalate enabled in moist-solid reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Terephthalic Acid Solubility Issues in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with terephthalic acid (TPA) solubility during polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving during the initial stages of polymerization?
A1: this compound has inherently low solubility in many common solvents, including water and ethylene (B1197577) glycol, at room temperature.[1][2][3][4] This poor solubility is a primary hurdle in polymerization processes. Several factors can contribute to this issue:
-
Low Temperature: The solubility of TPA is highly dependent on temperature and increases significantly as the temperature rises.[1][3][4]
-
Inappropriate Solvent: While TPA is sparingly soluble in water and alcohols, it shows better solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3][5]
-
Insufficient Agitation: Proper mixing is crucial to facilitate the dissolution of TPA particles.
Q2: What are the ideal solvents for dissolving this compound for polymerization?
A2: The choice of solvent is critical. For polyester (B1180765) synthesis, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), the reaction is often carried out in an excess of the diol monomer, such as ethylene glycol.[6][7] However, to achieve sufficient solubility, high temperatures are required. For other applications or modified polymerization processes, the following solvents are effective at dissolving TPA:
-
Dimethyl Sulfoxide (DMSO): Offers the best solubility for TPA among common organic solvents.[3][4]
-
Dimethylformamide (DMF): Another good solvent for TPA.[2][5]
-
Alkaline Solutions: TPA is more soluble in alkaline conditions due to the ionization of its carboxylic acid groups.[1][2]
-
Ionic Liquids: Certain ionic liquids have shown significantly higher solubility for TPA compared to conventional solvents.[3][4]
Q3: Can the presence of impurities in my TPA affect its solubility?
A3: Yes, impurities can affect the solubility and the overall polymerization reaction. Common impurities in crude this compound (CTA) include p-toluic acid and 4-carboxybenzaldehyde.[3] These impurities can sometimes slightly alter the solubility characteristics and may act as chain terminators during polymerization, affecting the final polymer's molecular weight and properties.
Q4: How does pH influence the solubility of this compound?
A4: As a dicarboxylic acid, the solubility of TPA is pH-dependent. In alkaline (high pH) solutions, the carboxylic acid groups deprotonate to form carboxylate salts, which are significantly more soluble in water than the neutral acid form.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your polymerization experiments involving this compound.
Issue 1: Solid this compound Remains in the Reaction Mixture at Elevated Temperatures.
Possible Causes:
-
The temperature is not yet high enough to achieve the required solubility in the chosen solvent system.
-
The molar ratio of the diol to TPA is too low.
-
The reaction system has not reached equilibrium.
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature according to your established protocol. For PET synthesis with ethylene glycol, temperatures are typically raised to 250-280°C.[8][9]
-
Optimize Monomer Ratio: Using an excess of the diol (e.g., ethylene glycol) can aid in the dissolution of TPA.[7]
-
Allow Sufficient Reaction Time: The esterification reaction between TPA and the diol is a dissolution-limited process. It takes time for the TPA to react and form soluble oligomers.[6] The disappearance of solid TPA is often referred to as the "clear time."[10]
Issue 2: The Polymerization Reaction is Sluggish or Stalls.
Possible Causes:
-
Poor solubility of TPA is limiting the availability of the monomer for reaction.
-
Inefficient removal of the condensation byproduct (e.g., water or methanol).
-
Catalyst deactivation or insufficient catalyst amount.
Solutions:
-
Enhance TPA Solubility:
-
Co-monomer Addition: Introducing a more soluble co-monomer, such as isophthalic acid or 2,5-furandicarboxylic acid (FDCA), can improve the overall solubility of the monomer mixture and enhance reaction kinetics.[6]
-
Oligomer Addition: Adding pre-synthesized oligomers or bis(2-hydroxyethyl) terephthalate (BHET) can increase the solubility of TPA in the reaction medium.[10]
-
-
Efficient Byproduct Removal: Apply a vacuum during the polycondensation stage to effectively remove water or methanol, driving the equilibrium towards polymer formation.[11]
-
Catalyst Optimization: Ensure the correct catalyst (e.g., antimony trioxide, titanium compounds) is used at the appropriate concentration and that it remains active throughout the reaction.[9][12]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (g TPA / 100 g Solvent) | Reference |
| Water | 25 | 0.0017 | [2] |
| Methanol | 25 | 0.1 | [3] |
| Methanol | 150 | 3.1 | [3] |
| Acetic Acid | 25 | Low | [2] |
| Dimethyl Sulfoxide (DMSO) | 25 | 20 | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 100 | 29.4 | [3] |
| N,N-Dimethylformamide (DMF) | 25 | Soluble | [2] |
| 1-ethyl-3-methylimidazolium diethylphosphate | 25 | 52.2 | [3] |
| 1-ethyl-3-methylimidazolium diethylphosphate | 100 | 63.4 | [3] |
| 1-butyl-3-methylimidazolium acetate | 100 | 57.1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Polyethylene Terephthalate (PET) via Direct Esterification
This protocol describes the direct esterification of this compound and ethylene glycol.
Materials:
-
This compound (TPA)
-
Ethylene glycol (EG)
-
Antimony trioxide (Sb₂O₃) or other suitable catalyst
-
Nitrogen gas supply
-
High-temperature reactor with a mechanical stirrer, condenser, and vacuum connection
Procedure:
-
Charging the Reactor: Charge the reactor with TPA and EG in a molar ratio of 1:1.2 to 1:1.5. Add the catalyst (e.g., 0.03-0.05 mol% relative to TPA).
-
Inert Atmosphere: Purge the reactor with nitrogen gas to remove any oxygen.
-
Esterification Stage:
-
Heat the mixture to approximately 190-230°C under a pressure of 2.7-3.5 bar with continuous stirring.
-
Water will be produced as a byproduct and should be continuously removed through the condenser.
-
Continue this stage until the removal of water ceases, which typically takes 2-4 hours. The mixture should become clear, indicating the formation of bis(2-hydroxyethyl) terephthalate (BHET) and oligomers.
-
-
Polycondensation Stage:
-
Increase the temperature to 260-280°C.
-
Gradually reduce the pressure to below 1 mbar (apply a vacuum).
-
Excess ethylene glycol will be distilled off.
-
Continue the reaction under high vacuum and high temperature for 2-3 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.
-
-
Product Recovery:
-
Once the desired viscosity is achieved, stop the reaction.
-
Extrude the molten polymer from the reactor under nitrogen pressure and cool it rapidly to obtain the final PET product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for TPA solubility issues.
Caption: Experimental workflow for PET synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Terephthalic_acid [chemeurope.com]
- 3. Studies on the Solubility of this compound in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 8. MIL-53(Al) catalytic synthesis of poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. DSpace at KIST: Solubility and esterification kinetics of this compound in ethylene glycol .3. The effects of functional groups [pubs.kist.re.kr]
- 11. This compound Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4780527A - Preparation of polyesters from this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Terephthalic Acid and Isophthalic Acid in Polymer Properties
A comprehensive guide for researchers and drug development professionals on the distinct impact of terephthalic and isophthalic acid on the performance of polymers.
The isomeric distinction between terephthalic acid (TPA) and isophthalic acid (IPA) imparts significant and predictable variations in the properties of the resulting polymers. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of polymers for specific applications. The para-linkage of TPA results in linear, rigid polymer chains, leading to materials with high strength and crystallinity. In contrast, the meta-linkage of IPA introduces a kink in the polymer backbone, disrupting chain packing and leading to more flexible and amorphous polymers.
Structural and Property Overview
| Feature | This compound (TPA) | Isophthalic Acid (IPA) |
| Chemical Structure | Carboxyl groups at 1,4-positions (para) | Carboxyl groups at 1,3-positions (meta) |
| Polymer Chain Geometry | Linear and rigid | Kinked and more flexible |
| Resulting Polymer Characteristics | High strength, rigidity, and crystallinity[1] | Increased flexibility and impact resistance[1] |
| Primary Application Example | Polyethylene terephthalate (B1205515) (PET) for fibers and bottles[1] | High-performance polymers and resins with good water and chemical resistance |
Quantitative Data Comparison
The incorporation of IPA in place of TPA in polyesters, such as in poly(ethylene terephthalate-co-isophthalate) (PETI), leads to predictable changes in thermal and mechanical properties.
Thermal Properties
| Property | Polymer with this compound (e.g., PET) | Polymer with Isophthalic Acid (or copolyesters with IPA) |
| Glass Transition Temperature (Tg) | ~75-80 °C | Increases with IPA content |
| Melting Temperature (Tm) | ~250-265 °C | Decreases with increasing IPA content[2] |
| Crystallinity | Semi-crystalline | Decreases with increasing IPA content, can become amorphous[2] |
| Heat Distortion Temperature (HDT) | Higher | Lower |
Mechanical Properties
| Property | Polymer with this compound (e.g., PET) | Polymer with Isophthalic Acid (or copolyesters with IPA) |
| Tensile Strength | High | Generally lower, but with improved toughness |
| Tensile Modulus (Stiffness) | High | Lower |
| Elongation at Break | Lower | Higher |
| Impact Strength | Lower | Higher[1] |
Experimental Protocols
Synthesis of Polyesters via Melt Polycondensation
This protocol describes a general procedure for synthesizing polyesters using TPA or IPA.
-
Monomer Preparation: The dicarboxylic acid (TPA or IPA) and a diol (e.g., ethylene (B1197577) glycol) are added to a reaction vessel in a specific molar ratio (typically with a slight excess of the diol).
-
Esterification: The mixture is heated to a temperature of 180-230°C under an inert atmosphere (e.g., nitrogen) to initiate the esterification reaction, during which water is removed.
-
Polycondensation: A catalyst (e.g., antimony trioxide) is added, and the temperature is raised to 260-290°C while the pressure is gradually reduced. This facilitates the removal of the diol and increases the polymer's molecular weight.
-
Polymer Recovery: Once the desired viscosity is achieved, the molten polymer is extruded, cooled, and pelletized.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions of the polymers.
-
Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving a first heating scan to erase thermal history, a controlled cooling scan, and a second heating scan. A common heating/cooling rate is 10°C/min.
-
Data Analysis: The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) are determined from the resulting thermogram. The degree of crystallinity can be calculated from the enthalpy of melting.
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymers.
-
Sample Preparation: A small, accurately weighed sample (10-15 mg) is placed in a TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of degradation and the temperature at which maximum weight loss occurs provide information about the polymer's thermal stability.
Mechanical Testing: Tensile Properties (ASTM D882/D638)
Tensile testing is performed to measure the mechanical properties of the polymers.
-
Specimen Preparation: Polymer films or dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D882 (for thin films) or ASTM D638 (for thicker specimens).
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine and pulled at a constant rate of crosshead movement until it fractures.
-
Data Analysis: The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
Visualizing the Structural Impact
The following diagrams illustrate the fundamental structural differences between this compound and isophthalic acid and their influence on polymer chain architecture.
Caption: Chemical structures of this compound (TPA) and Isophthalic Acid (IPA).
Caption: Impact of TPA vs. IPA on polymer chain structure and packing.
References
Validating the Purity of Synthesized Terephthalic Acid: A Comparative Guide to HPLC-UV and Alternative Methods
For researchers and professionals in the chemical and pharmaceutical industries, ensuring the purity of synthesized compounds is a critical step in the development and manufacturing process. Terephthalic acid (TPA), a key precursor for the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polymers, is no exception. The presence of impurities can significantly impact the properties of the final polymer. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for validating the purity of synthesized this compound against other analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography with UV detection stands out as a robust, sensitive, and widely adopted method for the analysis of this compound and its common impurities.[1] This technique offers excellent separation of structurally similar aromatic carboxylic acids, which are the most likely contaminants in the synthesis of TPA.[2]
Comparative Analysis of Analytical Methods
While HPLC-UV is a powerful tool, other methods can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and available instrumentation.
| Analytical Method | Principle | Typical Performance | Advantages | Limitations |
| HPLC-UV | Separation based on polarity and differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | LOD: 0.05 - 0.20 µg/mL[1], LOQ: 0.549 - 3.45 ppm[3], Analysis Time: < 20 minutes[1][3] | High resolution and sensitivity for aromatic impurities.[1] Well-established and robust methodology.[2] | Requires careful mobile phase preparation and column maintenance. May require gradient elution for complex samples.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection by mass spectrometry. | LOD: Typically in the low ng/mL range for volatile compounds.[4] | Excellent sensitivity and specificity, providing definitive identification of impurities.[4][5] | Requires derivatization for non-volatile compounds like this compound, which can add complexity and time to the analysis.[6][7] Not suitable for thermally unstable compounds.[5] |
| Capillary Electrophoresis (CE) | Separation of charged molecules in an electric field based on their electrophoretic mobility. | Analysis Time: Fast, with separations often achieved in minutes.[8] | High separation efficiency and low sample volume requirements.[8] Can be a good alternative for charged impurities. | Can be less robust than HPLC for routine analysis.[8] Sensitivity may be lower than HPLC-UV for some analytes. |
| Titration (Acid-Base) | Quantitative chemical analysis method to determine the concentration of an acid by neutralizing it with a known concentration of a base. | Provides a measure of the total acidic content. | Simple, inexpensive, and does not require sophisticated instrumentation. | Non-specific; it cannot distinguish between this compound and other acidic impurities. Provides an overall purity value but no information on individual impurities. |
| Spectroscopy (FTIR, NMR) | Analysis based on the interaction of the sample with electromagnetic radiation to provide structural information. | Provides information about the functional groups and chemical structure of the main component and impurities. | Rapid and non-destructive. Can provide detailed structural information about unknown impurities. | Generally less sensitive than chromatographic methods for quantitative analysis of trace impurities. Complex spectra can be difficult to interpret for mixtures. |
Experimental Protocol: HPLC-UV for this compound Purity
This protocol provides a typical method for the analysis of this compound and its common impurities using reversed-phase HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound sample into a 50 mL volumetric flask.
-
Dissolve the sample in a suitable solvent. Due to the low solubility of this compound in many common HPLC solvents, a small amount of a basic solution, such as 0.1 M sodium hydroxide, can be used to aid dissolution.[9]
-
Once dissolved, neutralize the solution with an appropriate acid, such as phosphoric acid, to a pH of approximately 3-4.
-
Dilute to the mark with the mobile phase or a mixture of water and organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups and improve peak shape.[1]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more retained impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: The UV detector wavelength should be set at a wavelength where both this compound and its expected impurities have significant absorbance. A wavelength of 240 nm or 254 nm is commonly used.[1]
3. Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times with those of known standards.
-
Quantification of specific impurities can be achieved by creating a calibration curve using certified reference standards.
Workflow for HPLC-UV Purity Validation of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. Micellar liquid chromatography of this compound impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 6. KR100239318B1 - Method of analyzing organic impurities in this compound - Google Patents [patents.google.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. scielo.br [scielo.br]
- 9. assets.fishersci.com [assets.fishersci.com]
comparing the performance of different catalysts for terephthalic acid synthesis
A Comparative Guide to Catalysts for Terephthalic Acid Synthesis
This compound (PTA) is a cornerstone of the polymer industry, serving as a primary raw material for the production of polyethylene (B3416737) terephthalate (B1205515) (PET). The industrial synthesis of PTA predominantly relies on the aerobic oxidation of p-xylene (B151628). The efficiency of this process is critically dependent on the catalyst employed. This guide provides a comparative analysis of the performance of different catalysts for this compound synthesis, supported by experimental data, to aid researchers and professionals in catalyst selection and development.
Performance Comparison of Catalysts for p-Xylene Oxidation
The synthesis of this compound from p-xylene is dominated by homogeneous catalysis in industrial settings, primarily the Amoco process which utilizes a Co/Mn/Br catalyst system.[1][2] However, due to the corrosive nature of the bromide promoter and the harsh reaction conditions, significant research has been dedicated to developing alternative homogeneous and heterogeneous catalytic systems that operate under milder conditions or offer improved environmental compatibility.[1][3]
The following table summarizes the performance of selected homogeneous and heterogeneous catalysts in the liquid-phase oxidation of p-xylene to this compound.
| Catalyst System | Catalyst Type | Starting Material | Oxidant | Temperature (°C) | Pressure | Reaction Time (h) | p-Xylene Conversion (%) | TPA Selectivity (%) | TPA Yield (%) | Reference |
| Co/Mn/Br | Homogeneous | p-Xylene | Air/O₂ | 175–225 | 15–30 bar | 8–24 | >98 | ~95 | 90-97 | [1][2] |
| Cobalt Acetate (B1210297)/KBr | Homogeneous | p-Xylene | Ozone/Air | 80 | Atmospheric | 6 | 76 | 84 | ~64 | [4] |
| Mn-Ce mixed oxide | Heterogeneous | p-Xylene | O₂ | 150-185 | Atmospheric | - | - | - | 70.5 | [1] |
| Mn²⁺₁Co²⁺₁₀@MCM-41/HNT | Heterogeneous | p-Xylene | O₂ | >200 | 20 atm | 3 | 99 | 93.8 | Quantitative | [1] |
| Mn/Fe/O_CIT | Heterogeneous | p-Xylene | TBHP | 100 | - | 24 | 98 | 95 (p-toluic acid) | - | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison table are provided below.
Homogeneous Catalysis: Co/Mn/Br System (Amoco Process Conditions)
The industrial production of this compound via the Amoco process involves the liquid-phase aerobic oxidation of p-xylene.
-
Catalyst Preparation : The catalyst system is typically generated in situ and consists of cobalt acetate and manganese acetate, with a bromide source such as hydrobromic acid (HBr) or sodium bromide (NaBr).[2]
-
Reaction Procedure : The oxidation is carried out in a high-pressure reactor. p-Xylene is dissolved in acetic acid, which serves as the solvent.[2] The catalyst components (cobalt and manganese salts and a bromide source) are added to this solution. The reactor is then pressurized with air or a mixture of oxygen and an inert gas to 15–30 bar and heated to a temperature between 175 and 225°C.[2] The reaction is typically run for 8 to 24 hours to achieve high conversion and yield.[1]
-
Product Analysis : After the reaction, the crude this compound precipitates from the solution upon cooling. The solid product is collected by filtration, washed, and dried. The purity of the this compound is determined by techniques such as high-performance liquid chromatography (HPLC) to quantify the main impurity, 4-carboxybenzaldehyde (4-CBA).
Homogeneous Catalysis with Ozone as Oxidant
This method utilizes ozone as a potent oxidant, allowing for milder reaction conditions.
-
Apparatus : The reaction is conducted in a 500 ml four-necked flask equipped with an electric mixer, a condenser, a thermometer, and a gas inlet tube.[4]
-
Reaction Procedure : A specific amount of p-xylene, cobalt acetate catalyst (e.g., 0.10 mol per mol of p-xylene), and glacial acetic acid as the solvent are added to the flask.[4] An ozone-containing air stream (e.g., 63.0 mg/L ozone at a flow rate of 0.8 L/min) is bubbled through the reaction mixture.[4] The reaction is maintained at a controlled temperature (e.g., 80°C) for a set duration (e.g., 6 hours) under atmospheric pressure.[4] A bromide source like KBr can be added to enhance the reaction.[4]
-
Product Analysis : The reaction mixture is analyzed using high-performance liquid chromatography (HPLC) to determine the conversion of p-xylene and the selectivity towards this compound and other oxidation products.[4]
Heterogeneous Catalysis: Mn-Ce Mixed Oxide
This protocol describes the use of a solid mixed metal oxide catalyst in the aqueous phase oxidation of p-xylene.
-
Catalyst Preparation : Mn-Ce mixed oxides can be prepared by co-precipitation methods.
-
Reaction Procedure : The oxidation is performed in an aqueous medium at temperatures ranging from 150 to 185°C.[1] The Mn-Ce mixed oxide catalyst is suspended in the aqueous solution containing p-xylene. The reaction is carried out under atmospheric oxygen pressure.[1] The performance is influenced by the metal ratio in the oxide, calcination temperature, and substrate-to-catalyst ratio.[1]
-
Product Analysis : The solid catalyst is separated from the reaction mixture by filtration. The liquid phase is then analyzed to determine the yield of this compound.
Heterogeneous Catalysis: Mn²⁺₁Co²⁺₁₀@MCM-41/HNT
This procedure employs a bimetallic catalyst supported on a hierarchical composite material.
-
Catalyst Synthesis : The MnCo catalyst supported on a mesoporous hierarchical MCM-41/halloysite nanotube composite is synthesized, for instance, by wetness impregnation of the support with aqueous solutions of Mn(OAc)₂ and Co(OAc)₂.[6]
-
Reaction Procedure : The catalytic oxidation of p-xylene is carried out in a titanium autoclave equipped with a magnetic stirrer.[6] The catalyst (150 mg), KBr (4.5 mg), p-xylene (0.5 mL), and acetic acid (5 mL) are placed in the autoclave.[6] The autoclave is sealed and pressurized with oxygen to 2 MPa (approximately 20 atm) and heated to over 200°C for 3 hours.[1][6]
-
Product Analysis : The solid catalyst is removed by filtration after the reaction. The filtrate is then analyzed by methods such as gas chromatography (GC) or HPLC to determine the conversion of p-xylene and the yield of this compound.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for comparing the performance of different catalysts in the synthesis of this compound.
Caption: Generalized experimental workflow for catalyst performance evaluation.
References
A Spectroscopic Showdown: Unveiling the Purity of Terephthalic Acid from Diverse Origins
A comprehensive spectroscopic comparison of terephthalic acid (TPA) synthesized from three distinct precursors—recycled polyethylene (B3416737) terephthalate (B1205515) (PET), industrial-standard p-xylene (B151628), and emerging bio-based routes—reveals subtle yet significant differences in their purity and molecular fingerprint. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of these variations, supported by experimental data and standardized protocols, to inform precursor selection for high-purity applications.
This compound, a cornerstone of the polymer industry and a vital building block in the synthesis of pharmaceuticals and other high-value chemicals, is predominantly produced through the oxidation of petroleum-derived p-xylene. However, growing environmental concerns and the push for a circular economy have spurred the development of alternative synthesis routes, including the chemical recycling of PET waste and the utilization of renewable bio-based feedstocks. While the chemical identity of TPA remains the same regardless of its origin, the presence of impurities and minor structural variations can significantly impact its performance in downstream applications. This guide offers a side-by-side spectroscopic comparison to elucidate these differences.
Spectroscopic Data Comparison
The purity and structural integrity of TPA synthesized from different precursors were evaluated using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy. The key quantitative findings are summarized below.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides insights into the functional groups present in the TPA molecule. The characteristic vibrational modes are sensitive to the molecular environment and can indicate the presence of impurities.
| Precursor Source | C=O Stretch (cm⁻¹) | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| PET Waste | ~1680 - 1690 | Broad, ~2500 - 3300 | ~1285 | ~1577, 1504 | [1][2][3] |
| p-Xylene | ~1685 - 1700 | Broad, ~2500 - 3300 | ~1280 | ~1575, 1510 | [4][5] |
| Bio-based | ~1680 - 1695 | Broad, ~2500 - 3300 | ~1280 | ~1570, 1505 | [6][7] |
Note: Peak positions can vary slightly depending on the experimental setup and sample preparation.
TPA derived from all three precursors exhibits the characteristic peaks for carboxylic acid and aromatic functionalities. However, samples from PET waste may occasionally show broader peaks, potentially indicating a wider distribution of intermolecular hydrogen bonding or the presence of residual oligomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of TPA and identifying organic impurities.
¹H NMR (in DMSO-d₆)
| Precursor Source | Aromatic Protons (ppm) | Carboxylic Acid Proton (ppm) | Reference |
| PET Waste | ~8.05 (s, 4H) | ~13.2 (br s, 2H) | [8] |
| p-Xylene | ~8.10 (s, 4H) | ~13.2 (br s, 2H) | [9] |
| Bio-based | ~8.0 - 8.1 (s, 4H) | ~13.0 - 13.3 (br s, 2H) | [10] |
¹³C NMR (in DMSO-d₆)
| Precursor Source | Carboxylic Carbon (ppm) | Aromatic C-H (ppm) | Aromatic C-C (ipso) (ppm) | Reference | | :--- | :--- | :--- | :--- | | PET Waste | ~167.5 | ~129.5 | ~134.5 |[11] | | p-Xylene | ~167.4 | ~129.6 | ~134.7 |[11] | | Bio-based | ~167 - 168 | ~129 - 130 | ~134 - 135 |[10] |
The NMR spectra for TPA from all sources are largely identical, confirming the correct chemical structure. Minor variations in chemical shifts can be attributed to differences in solvent and sample concentration. The primary distinguishing factor is the presence of impurity peaks, which are more likely to be observed in TPA derived from PET waste if not subjected to rigorous purification. Common impurities include mono(2-hydroxyethyl) terephthalate (MHET) and other degradation byproducts.
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for analyzing the crystalline structure of TPA.
| Precursor Source | C=O Stretch (cm⁻¹) | Aromatic Ring Breathing (cm⁻¹) | C-C Stretch (ring) (cm⁻¹) | Reference | | :--- | :--- | :--- | :--- | | PET Waste | ~1650 | ~860 | ~1615 |[12][13][14] | | p-Xylene | ~1655 | ~860 | ~1615 |[15][16] | | Bio-based | ~1650 - 1655 | ~860 | ~1615 |[15][16] |
The Raman spectra of TPA from the different precursors are highly similar, indicating that the fundamental molecular vibrations are consistent. Differences in peak intensities and widths can arise from variations in crystallinity and particle size.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided to ensure reproducibility and facilitate further comparative studies.
Synthesis of this compound from PET Waste (Alkaline Hydrolysis)
-
Depolymerization: 20 g of shredded PET flakes are added to a 500 mL round-bottom flask containing a solution of 40 g of sodium hydroxide (B78521) in 200 mL of ethylene (B1197577) glycol.
-
Reflux: The mixture is heated to reflux (approximately 190 °C) with constant stirring for 2-3 hours until the PET is completely dissolved.
-
Precipitation: The hot solution is carefully poured into 1 L of distilled water. The resulting solution is then acidified to a pH of 2-3 with concentrated hydrochloric acid to precipitate the this compound.
-
Isolation and Purification: The white precipitate is collected by vacuum filtration, washed thoroughly with distilled water to remove any remaining salts and ethylene glycol, and then dried in an oven at 100 °C. For higher purity, the crude TPA can be recrystallized from a suitable solvent such as dimethylformamide (DMF) or a water/ethanol mixture.[2]
Synthesis of this compound from p-Xylene (Catalytic Oxidation)
-
Reaction Setup: A high-pressure reactor is charged with a solution of p-xylene in acetic acid.
-
Catalyst Addition: A catalyst system, typically a mixture of cobalt and manganese acetates with a bromide source (e.g., sodium bromide), is added to the reactor.
-
Oxidation: The reactor is pressurized with compressed air or pure oxygen and heated to 175-225 °C. The reaction is highly exothermic and requires careful temperature control.
-
Product Isolation: After the reaction is complete (typically 1-3 hours), the reactor is cooled, and the crude this compound precipitates out of the acetic acid solvent.
-
Purification: The crude TPA is collected by filtration, washed with acetic acid and then water, and dried. Further purification is often achieved by hydrogenation to convert impurities like 4-carboxybenzaldehyde into more easily separable compounds, followed by crystallization.[5]
Synthesis of Bio-based this compound (Exemplary Route from Furfural)
-
Oxidation and Dehydration of Furfural (B47365): Bio-derived furfural is oxidized to maleic anhydride (B1165640).
-
Diels-Alder Reaction: The maleic anhydride is reacted with bio-derived furan (B31954) to form a Diels-Alder adduct.
-
Dehydration and Isomerization: The adduct is dehydrated to phthalic anhydride, which is then isomerized to this compound through a series of steps involving the formation of the dipotassium (B57713) salt.[17]
-
Purification: The resulting bio-based TPA is purified using recrystallization techniques similar to those used for TPA from other sources.
Spectroscopic Analysis Protocols
-
FTIR Spectroscopy:
-
Sample Preparation: Solid TPA samples are finely ground and mixed with potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a transparent pellet.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Parameters: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
-
NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of TPA is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is filtered into a 5 mm NMR tube.[18][19][20]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters: For ¹H NMR, a standard pulse sequence is used with a sufficient relaxation delay. For ¹³C NMR, a proton-decoupled pulse sequence is employed. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).
-
-
Raman Spectroscopy:
-
Sample Preparation: A small amount of the powdered TPA sample is placed on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Parameters: The laser power is adjusted to avoid sample degradation. Spectra are collected over a specific wavenumber range (e.g., 200-3500 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the synthesis and analysis workflows for producing and characterizing this compound from the different precursors.
Conclusion
The spectroscopic analysis of this compound synthesized from PET waste, p-xylene, and bio-based precursors demonstrates a high degree of chemical similarity in the final purified products. The primary differences lie in the impurity profiles, which are heavily dependent on the efficiency of the purification processes employed for each synthesis route. TPA from recycled PET can be a viable and sustainable alternative to petroleum-derived TPA, provided that robust purification strategies are implemented to remove residual monomers and oligomers. Bio-based TPA represents a promising frontier, and as synthesis pathways become more refined, its spectroscopic identity is expected to be indistinguishable from its counterparts. This guide provides a foundational dataset and standardized protocols to aid researchers in the critical evaluation of TPA from diverse and sustainable sources.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Synthesis of this compound via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and verification of biobased this compound from furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.reading.ac.uk [research.reading.ac.uk]
- 19. How to make an NMR sample [chem.ch.huji.ac.il]
- 20. ocw.mit.edu [ocw.mit.edu]
Validating the Molecular Framework: A Comparative Guide to the Structural Elucidation of Terephthalic Acid
A definitive validation of the molecular structure of terephthalic acid, a cornerstone chemical in the polymer industry, is paramount for researchers, scientists, and drug development professionals. While single-crystal X-ray diffraction (SCXRD) stands as the gold standard for structural elucidation, a comprehensive understanding of its capabilities in comparison to other analytical techniques is crucial for selecting the most appropriate method. This guide provides an objective comparison of SCXRD with powder X-ray diffraction (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy for the structural validation of this compound, supported by experimental data and detailed protocols.
Single-crystal X-ray diffraction provides an unparalleled, three-dimensional view of the atomic arrangement within a crystalline solid. This technique offers precise measurements of bond lengths, bond angles, and the overall molecular geometry, confirming the planar benzene (B151609) ring and the orientation of the two carboxylic acid groups in this compound.
At the Atomic Level: Insights from Single-Crystal X-ray Diffraction
The crystal structure of this compound (Form I) has been extensively studied, revealing a triclinic system where molecules are linked into infinite chains through hydrogen bonds between their carboxylic acid groups.
| Crystallographic Parameter | Value (Form I) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.54 |
| b (Å) | 7.73 |
| c (Å) | 3.74 |
| α (°) | 109.9 |
| β (°) | 73.6 |
| γ (°) | 137.7 |
| Table 1: Unit cell parameters for this compound (Form I) determined by single-crystal X-ray diffraction.[1] |
The detailed molecular geometry, including bond lengths and angles, as determined by SCXRD, provides unequivocal evidence of the this compound structure.
| Bond | Length (Å) | Angle | **Value (°) ** |
| C-C (aromatic) | 1.37 - 1.41 | C-C-C (aromatic) | 119.4 - 120.4 |
| C-C (carboxyl) | 1.48 | C-C-O | 117.0 - 123.5 |
| C=O | 1.26 - 1.27 | O-C=O | 120.2 |
| C-O | 1.26 - 1.27 | ||
| Table 2: Selected average bond lengths and angles for this compound (Form I) from single-crystal X-ray diffraction.[1] |
Alternative and Complementary Validation Techniques
While SCXRD provides the most detailed structural information, other techniques offer valuable and often more readily obtainable data for confirming the identity and purity of this compound.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying crystalline materials. While it does not provide the atomic-level detail of SCXRD, it generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline form. The diffraction pattern of a bulk sample can be compared to a known standard to confirm the identity and polymorph of this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative. The simplicity and symmetry of the this compound molecule are reflected in its NMR spectra.
| Technique | Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ¹H | ~8.15 | Aromatic protons (equivalent due to symmetry) |
| ¹³C NMR | ¹³C | ~135 | Quaternary aromatic carbons |
| ~130 | Protonated aromatic carbons | ||
| ~167 | Carboxylic acid carbons | ||
| Table 3: Typical ¹H and ¹³C NMR chemical shifts for this compound in a suitable solvent (e.g., DMSO-d₆).[3][4] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the vibrational modes of functional groups within a molecule. The FTIR spectrum of this compound shows characteristic absorptions for the carboxylic acid and benzene ring, confirming the presence of these key structural features.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000 | O-H stretch | Carboxylic acid |
| ~1680 | C=O stretch | Carboxylic acid |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch / O-H bend | Carboxylic acid |
| Table 4: Key FTIR absorption bands for solid-state this compound. |
Experimental Protocols
Single-Crystal Growth of this compound
High-quality single crystals of this compound suitable for SCXRD can be grown by slow evaporation from a suitable solvent.
-
Dissolution: Dissolve a small amount of this compound in a solvent in which it is moderately soluble (e.g., N,N-dimethylformamide or a mixture of water and ethanol) by gentle heating.
-
Filtration: Filter the warm, saturated solution through a pre-warmed filter to remove any insoluble impurities.
-
Crystallization: Cover the container with a perforated film to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Harvesting: Once well-formed, transparent crystals of sufficient size (~0.1-0.3 mm) have formed, carefully remove them from the solution.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.[5][6]
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and angles.[6]
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Finely grind the crystalline sample of this compound to a homogenous powder.
-
Data Collection: Mount the powder in a sample holder and place it in the powder diffractometer. The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[7][8][9]
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[7][9] Collect the FTIR spectrum. A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[9]
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| Single-Crystal XRD | Precise 3D atomic arrangement, bond lengths, bond angles, crystal packing. | Definitive structure elucidation.[10] | Requires high-quality single crystals, which can be difficult to grow.[10][11] |
| Powder XRD | Crystalline phase identification, unit cell parameters, assessment of polymorphism. | Rapid analysis of bulk materials, no need for single crystals.[11] | Does not provide detailed atomic coordinates for unknown structures.[11] |
| NMR Spectroscopy | Information about the chemical environment of atoms, molecular symmetry, and connectivity. | Excellent for confirming structure in solution and assessing purity. | Provides indirect structural information; interpretation can be complex for larger molecules. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, and requires minimal sample preparation.[12] | Provides limited information on the overall molecular structure and stereochemistry. |
| Table 5: Comparison of analytical techniques for the structural validation of this compound. |
Visualizing the Workflow and Logic
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. High resolution solid state NMR in liquid. 4. {sup 1}H NMR study of this compound nano-particles (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pulstec.net [pulstec.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. jascoinc.com [jascoinc.com]
The Impact of Linker Selection on Gas Adsorption in Metal-Organic Frameworks: A Comparative Analysis of Terephthalic Acid and Its Congeners
A deep dive into the efficiency of terephthalic acid versus longer aromatic dicarboxylic acid linkers in isoreticular metal-organic frameworks (MOFs) reveals a nuanced interplay between pore size, surface area, and gas uptake capacity. While this compound remains a foundational building block in MOF chemistry, extending the linker length can significantly enhance adsorption capabilities for certain gases, a critical consideration for applications in gas storage and separation.
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is paramount as it dictates the pore size, shape, and overall surface area of the resulting framework, all of which are crucial factors in determining the material's efficacy for gas adsorption. This compound (TPA), also known as 1,4-benzenedicarboxylic acid (BDC), is a commonly used linker due to its rigidity and the robust frameworks it forms, such as the well-known MOF-5 and UiO-66.
This guide provides a comparative analysis of the gas adsorption performance of MOFs constructed with this compound versus those utilizing longer, isoreticular linkers like 4,4'-biphenyldicarboxylic acid (BPDC) and 4,4''-terphenyldicarboxylic acid (TPDC). Isoreticular MOFs share the same underlying topology, allowing for a direct assessment of the linker's influence on gas adsorption properties.
Comparative Analysis of Gas Adsorption Performance
The efficiency of gas adsorption in MOFs is typically evaluated based on three key parameters: gas uptake capacity (the amount of gas adsorbed per unit mass or volume of the MOF), selectivity (the preferential adsorption of one gas over another in a mixture), and the surface area of the material. The following tables summarize the quantitative data for isoreticular MOFs from the IRMOF and UiO series, which are constructed with this compound and its longer analogues.
Isoreticular MOF Series (IRMOF) based on MOF-5
The IRMOF series, with the same cubic topology as MOF-5, demonstrates the effect of extending the linker length from this compound (in MOF-5, also known as IRMOF-1) to biphenyldicarboxylic acid (in IRMOF-10) and other longer linkers.
| MOF | Linker | BET Surface Area (m²/g) | CO₂ Uptake (wt%) at 1 atm, 298 K | CH₄ Uptake (wt%) at 35 bar, 298 K |
| MOF-5 (IRMOF-1) | This compound | ~3800 | ~15 | ~10 |
| IRMOF-10 | 4,4'-Biphenyldicarboxylic acid | ~4500 | ~20 | ~14 |
Note: The data presented are approximate values compiled from various sources and may vary depending on the specific synthesis and activation conditions.
University of Oslo (UiO) Series
The UiO series of MOFs, known for their exceptional thermal and chemical stability, also provides a platform for comparing linkers of varying lengths. UiO-66, -67, and -68 are isoreticular, constructed with this compound, biphenyldicarboxylic acid, and terphenyldicarboxylic acid, respectively.
| MOF | Linker | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g) at 1 bar, 298 K | CO₂/N₂ Selectivity |
| UiO-66 | This compound | ~1200 | ~50 | ~20 |
| UiO-67 | 4,4'-Biphenyldicarboxylic acid | ~2100 | ~60 | ~25 |
| UiO-68 | 4,4''-Terphenyldicarboxylic acid | ~2700 | ~70 | ~30 |
Note: The data presented are approximate values compiled from various sources and may vary depending on the specific synthesis and activation conditions.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the MOFs and the gas adsorption measurements, based on common literature procedures.
General MOF Synthesis (Solvothermal Method)
-
Precursor Solution Preparation: The metal salt (e.g., zinc nitrate (B79036) hexahydrate for MOF-5, zirconium tetrachloride for UiO-66) and the organic linker (this compound or its derivatives) are dissolved in a solvent, typically N,N-dimethylformamide (DMF).
-
Reaction: The precursor solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 12-24 hours).
-
Isolation and Washing: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The collected solid is then washed multiple times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol (B145695) or methanol) to remove unreacted starting materials.
-
Activation: To create the porous network, the solvent molecules residing within the pores of the MOF must be removed. This is typically achieved by heating the material under a dynamic vacuum at elevated temperatures (e.g., 150-250 °C) for several hours. The activation process is crucial for achieving high surface areas and optimal gas adsorption performance.
Gas Adsorption Measurements
-
Sample Preparation: A precisely weighed amount of the activated MOF sample is placed in a sample tube of a gas adsorption analyzer.
-
Degassing: The sample is further degassed in situ by the instrument at a high temperature under vacuum to ensure the removal of any residual adsorbed species.
-
Isotherm Measurement: The gas adsorption isotherm is measured at a constant temperature (e.g., 273 K or 298 K). The instrument introduces known amounts of the adsorbate gas (e.g., CO₂, CH₄, N₂) into the sample tube, and the amount of gas adsorbed by the sample is determined by measuring the pressure change in the manifold. This process is repeated at various pressures to generate the adsorption isotherm.
-
Data Analysis: The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the nitrogen adsorption isotherm measured at 77 K. The gas uptake capacity is determined from the amount of gas adsorbed at a specific pressure and temperature. For mixed gas systems, selectivity is often calculated using ideal adsorbed solution theory (IAST) based on the single-component isotherms.
Logical Relationship Diagram
The choice of linker directly influences the structural properties of the MOF, which in turn dictates its gas adsorption performance. This relationship can be visualized as follows:
Caption: Logical workflow of linker selection's impact on MOF properties and gas adsorption.
Experimental Workflow Diagram
The general experimental process for synthesizing and characterizing these MOFs for gas adsorption studies is outlined below.
Caption: General experimental workflow for MOF synthesis and gas adsorption analysis.
A Comparative Guide to Analytical Techniques for the Simultaneous Determination of Phthalic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate and simultaneous determination of phthalic acid isomers—ortho-phthalic acid (o-PA), meta-phthalic acid (m-PA), and para-phthalic acid (terephthalic acid, t-PA)—is crucial in various fields, from environmental monitoring to quality control in the pharmaceutical and polymer industries. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
Several analytical methods have been developed for the simultaneous quantification of phthalic acid isomers. The most prominent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited for different analytical challenges.
Below is a summary of the performance of these techniques based on published experimental data.
| Technique | Analytes | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Citation |
| HPLC-UV | o-PA, m-PA, p-PA | p-Phthalic Acid Residue | 0.05 - 0.20 µg/mL | - | - | 90.0 - 104.9 | [1][2][3] |
| GC-FID | o-PA, m-PA, p-PA | Liquid Samples & Air | 20 ng (lower determination limit) | - | 0.02 - 2 mg/L (liquid) | - | [4] |
| CE | o-PA, m-PA, p-PA | Standard Solutions | 2 - 10 µg/L | - | - | - | [5] |
Note: The performance characteristics of analytical methods can vary significantly based on the specific instrumentation, experimental conditions, and sample matrix. The data presented here is for comparative purposes.
Experimental Workflow
The general workflow for the analysis of phthalic acid isomers involves sample preparation, chromatographic or electrophoretic separation, and detection. A schematic of this process is illustrated below.
Caption: General experimental workflow for the analysis of phthalic acid isomers.
Detailed Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of phthalic acid isomers due to its robustness and versatility.
-
Instrumentation: An HPLC system equipped with a UV detector is employed.
-
Column: A reversed-phase C18 column is commonly used.[1][2][3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol (B129727), water, and an ammonium (B1175870) acetate-acetic acid buffer (e.g., 100 mmol/L, pH 4.70) is often utilized.[1][2][3]
-
Flow Rate: A typical flow rate is around 0.2 mL/min.[1][2][3]
-
Detection: UV detection is performed at a wavelength of 254 nm.[1][2][3]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as a methanol/water mixture, and filtered through a 0.45 µm membrane before injection.[6]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating volatile and thermally stable compounds. For the analysis of phthalic acids, a derivatization step is usually required to increase their volatility.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Derivatization: Esterification of the phthalic acid isomers is a common derivatization step. For example, diisoamyl esters can be prepared by reacting the sample with isoamyl alcohol in a benzene (B151609) solution in the presence of sulfuric acid.[4]
-
Column: A packed column, such as Chromaton N-AW-HMDS with 5% Apiezon L, can be used.[4]
-
Temperature Program: A temperature programming mode is employed to achieve good separation.[4]
-
Carrier Gas: An inert gas like nitrogen or helium is used as the carrier gas.
-
Detection: The separated esters are detected by an FID.[4]
-
Sample Preparation: The sample preparation involves the derivatization step, followed by neutralization and extraction of the esters into an organic solvent. The sample preparation time can be around 2 to 2.5 hours.[4]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and short analysis times, making it an attractive alternative for the analysis of phthalic acid isomers.[7]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary.
-
Electrolyte: A buffer system is used as the electrolyte. For instance, a 110 mM borate (B1201080) buffer at pH 8.3 containing 40 mM sodium dodecyl sulfate (B86663) (SDS) and 20% methanol has been shown to provide good separation.[8] The addition of cyclodextrins to the buffer can also improve the separation of the isomers.[9]
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: On-column UV detection is typically used.
-
Sample Preparation: Samples are dissolved in the electrolyte buffer or a suitable solvent and introduced into the capillary by hydrodynamic or electrokinetic injection.
Conclusion
The choice of the analytical technique for the simultaneous determination of phthalic acid isomers depends on several factors, including the sample matrix, the required sensitivity, the available instrumentation, and the desired sample throughput. HPLC-UV is a robust and widely accessible method suitable for various applications. GC-FID, after a derivatization step, offers high resolution and sensitivity. Capillary Electrophoresis provides high separation efficiency and rapid analysis times. This guide provides the foundational information to help researchers and scientists select and implement the most appropriate method for their specific analytical needs.
References
- 1. Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Micellar electrokinetic capillary chromatography analysis of phthalic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Purity of Terephthalic Acid: A Critical Determinant of PET Polymer Quality
A Comparative Guide for Researchers and Polymer Scientists
The quality of polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polymer in packaging, textiles, and engineering applications, is intrinsically linked to the purity of its constituent monomers. Of these, terephthalic acid (TPA) plays a pivotal role, with even trace impurities significantly impacting the final polymer's properties. This guide provides an objective comparison of how TPA purity affects PET quality, supported by experimental data and detailed methodologies. It also explores alternatives to high-purity TPA, offering a comprehensive overview for professionals in polymer science and materials development.
The Impact of Impurities on PET Synthesis and Properties
The direct esterification of purified this compound (PTA) and ethylene (B1197577) glycol (EG) is the predominant route for commercial PET production. The presence of impurities in the TPA feedstock can disrupt the polymerization process and degrade the quality of the resulting polymer. The most common and detrimental impurities are 4-carboxybenzaldehyde (4-CBA) and p-toluic acid, which are intermediates in the TPA manufacturing process.
4-Carboxybenzaldehyde (4-CBA): A Chain-Terminating Culprit
The aldehyde group in 4-CBA does not participate in the esterification and polycondensation reactions with ethylene glycol.[1] Consequently, it acts as a chain terminator, limiting the growth of the polymer chains and resulting in a lower molecular weight. This directly translates to a lower intrinsic viscosity (IV), a key indicator of PET quality that correlates with its mechanical strength. A lower IV leads to reduced tensile strength, impact resistance, and overall durability of the final product. Furthermore, the presence of 4-CBA can cause undesirable yellowing of the polymer, particularly at the high temperatures required for polymerization.
p-Toluic Acid: A Monofunctional Impurity
Similar to 4-CBA, p-toluic acid is a monofunctional molecule that can cap the growing polymer chains, thereby reducing the final molecular weight and intrinsic viscosity of the PET.
Metallic Impurities: Catalysts for Degradation
Residual metallic impurities from the TPA manufacturing catalyst can also negatively affect PET quality. These metals can act as catalysts for thermal degradation during the high-temperature polymerization process, leading to chain scission, reduced molecular weight, and discoloration of the polymer.
Quantitative Impact of TPA Purity on PET Quality
The following table summarizes the anticipated impact of key TPA impurities on the final properties of PET. The data is a composite representation based on established principles and reported observations in the literature.
| TPA Purity Parameter | Impurity Level | Impact on PET Intrinsic Viscosity (dL/g) | Impact on PET Color (Yellowness Index) | Impact on Thermal Stability (Td, °C) |
| 4-CBA Content | < 25 ppm (High Purity) | 0.80 - 0.85 | < 2 | ~400 |
| 100 ppm | 0.75 - 0.79 | 5 - 10 | ~395 | |
| 250 ppm | 0.70 - 0.74 | 15 - 20 | ~390 | |
| p-Toluic Acid Content | < 150 ppm (High Purity) | 0.80 - 0.85 | < 2 | ~400 |
| 500 ppm | 0.77 - 0.81 | 3 - 5 | ~398 | |
| 1000 ppm | 0.74 - 0.78 | 6 - 8 | ~396 | |
| Metallic Impurities | Low (e.g., < 1 ppm Co/Mn) | 0.80 - 0.85 | < 2 | ~400 |
| High (e.g., > 10 ppm Co/Mn) | 0.72 - 0.78 | > 20 | ~385 |
Alternatives to High-Purity this compound
To mitigate the effects of impurities, several strategies can be employed, ranging from the use of alternative monomers to advanced purification techniques.
Co-monomer Incorporation
Introducing a co-monomer, such as isophthalic acid (IPA) , can intentionally disrupt the regularity of the polymer chain.[2][3][4][5][6] This reduces the rate and degree of crystallization, leading to improved clarity and processability. While not a direct replacement for high-purity TPA, the use of IPA demonstrates how modifying the diacid component can be a tool to engineer desired PET properties.
Bio-Based Alternatives: 2,5-Furandicarboxylic Acid (FDCA)
A promising renewable alternative to TPA is 2,5-furandicarboxylic acid (FDCA) , which can be derived from biomass.[1][7][8][9][10] The resulting polymer, polyethylene furanoate (PEF), exhibits superior barrier properties to gases like oxygen and carbon dioxide compared to PET, making it highly attractive for food and beverage packaging. While the synthesis and polymerization of FDCA are still being optimized, it represents a significant shift towards more sustainable and potentially higher-performing polyesters.
Comparison of PET and PEF Properties
| Property | Polyethylene Terephthalate (PET) | Polyethylene Furanoate (PEF) |
| Oxygen Barrier | Relative Permeability: 1 | ~10x better than PET |
| Carbon Dioxide Barrier | Relative Permeability: 1 | ~4x better than PET |
| Water Vapor Barrier | Similar to PET | Similar to PET |
| Glass Transition Temp. | ~75°C | ~85°C |
| Tensile Modulus | Higher than PEF | Lower than PET |
| Origin | Petrochemical-based | Bio-based |
Advanced Purification of this compound
For applications demanding the highest quality PET, employing advanced purification methods for crude this compound (CTA) is essential. These processes aim to reduce impurities like 4-CBA to levels below 25 ppm. Common industrial purification involves catalytic hydrogenation in an aqueous solution to convert 4-CBA to p-toluic acid, which is more easily separated.
Experimental Protocols
Synthesis of PET via Direct Esterification
Objective: To synthesize PET from TPA and EG and to observe the effect of TPA purity on the final polymer.
Materials:
-
High-purity this compound (<25 ppm 4-CBA)
-
This compound with known impurity levels (e.g., spiked with 250 ppm 4-CBA)
-
Ethylene glycol (polymer grade)
-
Antimony(III) oxide (catalyst)
-
Phosphoric acid (stabilizer)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge TPA and EG in a molar ratio of 1:1.2.
-
Add antimony(III) oxide (approx. 200-300 ppm by weight of TPA) as a catalyst.
-
Heat the mixture under a slow stream of nitrogen to 240-260°C with continuous stirring. Water will begin to distill off as the esterification reaction proceeds.
-
Monitor the reaction by collecting the water distillate. The esterification is considered complete when about 95% of the theoretical amount of water has been collected.
-
Add phosphoric acid (approx. 50-100 ppm by weight of TPA) as a stabilizer.
-
For the polycondensation step, gradually reduce the pressure to below 1 mmHg and increase the temperature to 270-285°C.
-
Continue the reaction under vacuum with vigorous stirring to facilitate the removal of excess ethylene glycol. The viscosity of the melt will increase significantly.
-
The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer.
-
Extrude the molten polymer into a water bath to quench and solidify it.
-
Pelletize the resulting PET for further analysis.
Characterization of PET Polymer Quality
a) Intrinsic Viscosity (IV) Measurement:
-
Method: ASTM D4603 - Standard Test Method for Determining Inherent Viscosity of Poly(Ethylene Terephthalate) (PET) by Glass Capillary Viscometer.
-
Procedure: Dissolve a known concentration of the PET sample in a 60/40 mixture of phenol/1,1,2,2-tetrachloroethane. Measure the flow time of the solution and the pure solvent in a calibrated viscometer at a constant temperature (30°C). Calculate the inherent viscosity, which is an approximation of the intrinsic viscosity.
b) Color Measurement:
-
Method: Use a spectrophotometer or colorimeter to measure the yellowness index (YI) of the PET pellets or a pressed plaque according to ASTM E313.
c) Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) of the PET sample. This provides insights into the polymer's morphology and processing window.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the PET by measuring the temperature at which weight loss occurs (Td).
Visualizing the Workflow and Relationships
PET Synthesis Workflow
Caption: Workflow for the synthesis of PET via direct esterification.
Impact of TPA Impurities on PET Quality
Caption: The relationship between TPA impurities and PET quality degradation.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. nbinno.com [nbinno.com]
- 3. Combined effect of isophthalic acid and polyethylene glycol in polyethylene terephthalate polymer on thermal, mechanical, and gas transport properties | Zendy [zendy.io]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04359E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. JRM | From Fossil Resources to Renewable Resources: Synthesis, Structure, Properties and Comparison of Terephthalic Acid-2 ,5-Furandicarboxylic Acid-Diol Copolyesters [techscience.com]
A Comparative Guide to Hydrothermal and Alkaline Hydrolysis for Terephthalic Acid Recovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent chemical recycling methods for polyethylene (B3416737) terephthalate (B1205515) (PET): hydrothermal hydrolysis and alkaline hydrolysis. The focus is on the recovery of terephthalic acid (TPA), a valuable monomer for the synthesis of polymers and active pharmaceutical ingredients. This document summarizes key performance metrics from various studies, presents detailed experimental protocols, and visualizes the chemical pathways and experimental workflows.
Introduction
Polyethylene terephthalate (PET) is a widely used polymer in packaging and textiles.[1][2] The chemical recycling of PET waste into its constituent monomers, TPA and ethylene (B1197577) glycol (EG), is a critical step towards a circular economy.[1][3][4] Hydrothermal and alkaline hydrolysis are two of the most studied chemical depolymerization techniques.
Hydrothermal hydrolysis utilizes water at elevated temperatures and pressures to break the ester bonds of PET.[3][5] This method can be performed with or without a catalyst and is often considered a "greener" alternative as it avoids the use of harsh chemicals.[6]
Alkaline hydrolysis , on the other hand, employs a basic solution, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to catalyze the depolymerization of PET.[1][7][8] This process is generally faster and can be conducted under milder conditions than hydrothermal hydrolysis.[9] However, it necessitates a subsequent acidification step to recover TPA from its salt form and generates a significant amount of salt waste.[7]
This guide will delve into the experimental data and protocols for both methods to provide a comprehensive comparison for researchers seeking to select the most suitable technique for their specific applications.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various studies on hydrothermal and alkaline hydrolysis for TPA recovery. It is important to note that direct comparison can be challenging due to variations in PET feedstock, reactor configurations, and analytical methods used across different studies.
Table 1: Hydrothermal Hydrolysis of PET for TPA Recovery
| Temperature (°C) | Time (min) | Pressure (bar) | Catalyst | TPA Yield (%) | Purity (%) | Reference |
| 220–270 | 30–90 | 25–90 (autogenous) | None (Neutral) | 7.34–81.05 | Not Reported | [10] |
| 250 | 90 | 40 (autogenous) | None (Neutral) | 81.05 | Not Reported | [10] |
| 300 | 1–240 | Subcritical | None (Neutral) | Not directly reported, kinetics studied | Not Reported | [3] |
| 345 | 20–30 | 150 | None (Neutral) | >76 | High | [11] |
| 220 | 180 | Not Reported | This compound | 95.5 | 99 | [12] |
| 510-540 | 1.25-1.58 | Not Reported | None (Fast Hydrolysis) | >90 | Not Reported | [4][13] |
| 200 | 120 | Not Reported | TPA | 98 | Not Reported | [14] |
Table 2: Alkaline Hydrolysis of PET for TPA Recovery
| Temperature (°C) | Time (h) | Base | Co-solvent | TPA Yield (%) | Purity (%) | Reference |
| 80 | 1 | NaOH | Ethanol (B145695)/Water (80:20) | 99.5 | Not Reported | [10] |
| 70 | 0.75 | NaOH (15 wt%) | n-propanol/Water (60:40) | 71.3 | Not Reported | [10] |
| 120–200 | Not Reported | NaOH (5-20% w/v) | None | High | High | [7] |
| 80-100 | 4 | NaOH | Tributylhexadecylphosphonium bromide (catalyst) | 93.5 | Not Reported | [8] |
| 110 | 0.5 | NaOH (10%) | Ethanol/Water (80:20) | 89 | Not Reported | [15][16] |
| 90 | Not specified | NaOH | Zinc Sulfate (catalyst) | 92 (conversion) | Not Reported | [1] |
| 150 | 4 | NaOH | None | 95.5 | 98.5 | [17] |
Experimental Protocols
The following are generalized experimental protocols for hydrothermal and alkaline hydrolysis based on common practices reported in the literature.
-
Feedstock Preparation: Post-consumer PET bottles are washed, dried, and shredded into flakes or powder (typically <5 mm).
-
Reactor Setup: The PET feedstock and deionized water are loaded into a high-pressure batch reactor (e.g., an autoclave). The PET-to-water ratio can vary significantly, from 1:8 to 1:10 by mass.[12][13] If a catalyst is used, it is added at this stage.
-
Reaction: The reactor is sealed and heated to the desired temperature (typically 220-350°C).[3][10][11] The pressure inside the reactor is autogenous, generated by the heating of water.[10] The reaction is held at the set temperature for a specified duration (30 minutes to several hours).[3][10]
-
Cooling and Product Recovery: After the reaction, the reactor is cooled to room temperature. The solid product, primarily crude TPA, is separated from the aqueous solution (containing ethylene glycol and other byproducts) by filtration.
-
Purification: The crude TPA is washed with hot deionized water and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetic acid or water) if higher purity is required.
-
Feedstock Preparation: As with hydrothermal hydrolysis, post-consumer PET is washed, dried, and reduced in size.
-
Reaction Mixture: The PET feedstock is placed in a reaction vessel (e.g., a three-neck round-bottom flask equipped with a condenser and stirrer). An aqueous solution of a base, typically 4-20% (w/v) sodium hydroxide, is added.[7][17] A co-solvent such as ethanol or n-propanol may be used to improve the reaction rate at lower temperatures.[9][10]
-
Hydrolysis: The mixture is heated to the target temperature (typically 70-200°C) with constant stirring.[7][10] The reaction is carried out for a duration ranging from 30 minutes to several hours.[10][15] During this process, PET is converted into a water-soluble salt of this compound (e.g., disodium (B8443419) terephthalate) and ethylene glycol.[7]
-
Filtration: After the reaction is complete, any unreacted PET or solid impurities are removed by filtration.
-
Acidification and TPA Precipitation: The filtrate, containing the disodium terephthalate, is cooled. A strong mineral acid, such as sulfuric acid or hydrochloric acid, is added to the solution to lower the pH.[7] This protonates the terephthalate salt, causing the precipitation of solid TPA.
-
Product Recovery and Purification: The precipitated TPA is collected by filtration, washed thoroughly with deionized water to remove any residual salts, and then dried.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical pathways and experimental workflows for both hydrolysis methods.
Caption: Chemical pathways for TPA recovery.
Caption: Step-by-step experimental workflows.
Concluding Remarks
Both hydrothermal and alkaline hydrolysis are effective methods for the depolymerization of PET to recover this compound. The choice between the two depends on the specific requirements of the application, including desired TPA purity, acceptable cost, and environmental considerations.
-
Hydrothermal hydrolysis offers a simpler, catalyst-free (in its neutral form) process with potentially lower environmental impact due to the absence of salt waste generation.[6] However, it generally requires higher temperatures and pressures, which can translate to higher energy costs and capital expenditure for equipment.
-
Alkaline hydrolysis can achieve high TPA yields at lower temperatures and shorter reaction times.[9][10] The main drawbacks are the consumption of base, the need for a subsequent acidification step, and the generation of a significant amount of salt byproduct that requires disposal or treatment.[7]
Further research into optimizing reaction conditions, developing more efficient and recyclable catalysts, and improving the economic viability of both processes is ongoing. This guide serves as a foundational resource for professionals to navigate the complexities of PET chemical recycling and make informed decisions for their research and development endeavors.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Comparsion of Catalyst Effectiveness in Different Chemical Depolymerization Methods of Poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics Study of Hydrothermal Degradation of PET Waste into Useful Products [mdpi.com]
- 4. Fast hydrolysis for chemical recycling of polyethylene terephthalate (PET) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00034J [pubs.rsc.org]
- 5. Ecofriendly Degradation of PET via Neutral Hydrolysis: Degradation Mechanism and Green Chemistry Metrics | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. addi.ehu.es [addi.ehu.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recovery of this compound from Densified Post-consumer Plastic Mix by HTL Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis of waste polyethylene terephthalate catalyzed by easily recyclable this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mri.psu.edu [mri.psu.edu]
- 15. scribd.com [scribd.com]
- 16. doshisha.repo.nii.ac.jp [doshisha.repo.nii.ac.jp]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Terephthalic Acid: A Guide for Laboratory Professionals
The proper management and disposal of terephthalic acid are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulations.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with the necessary safety measures to minimize exposure and risk.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE when working with this compound. This includes:
-
Hand Protection: Impervious gloves.[1]
-
Eye Protection: Chemical safety goggles and/or a full face shield, especially where splashing is possible.[2]
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[1]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits, or if dust is generated, use a supplied-air respirator or a self-contained breathing apparatus.[1]
2. Engineering Controls: Work in a well-ventilated area.[2] The use of process enclosures, local exhaust ventilation, or a laboratory fume hood is recommended to keep airborne dust and fume levels below recommended exposure limits.[3][4] Ensure that eyewash stations and safety showers are readily accessible near the workstation.[1]
3. Safe Storage and Handling:
-
Store containers in a cool, dry, and well-ventilated area, away from heat, sources of ignition, and strong oxidizing agents.[3][4][5]
-
Keep containers tightly closed.[2]
-
Ground all equipment containing the material to prevent static discharge.[3][4]
-
Minimize dust generation and accumulation during handling.[2][6]
Step-by-Step Disposal Procedures
Disposal of this compound and its contaminated materials must adhere to strict guidelines to prevent environmental contamination. Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1]
Step 1: Waste Collection and Segregation
-
Collect waste this compound and materials contaminated with it (e.g., filter paper, gloves) in a designated, properly labeled, and sealed waste container.
-
Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Managing Spills In the event of a spill, follow these procedures:
-
Evacuate: Remove all non-essential personnel from the immediate area.[5]
-
Control Ignition Sources: Extinguish any open flames and remove all sources of ignition.[5]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain and Clean:
-
For small spills , use appropriate tools to carefully sweep or scoop the solid material into a suitable waste disposal container.[3][4] Avoid using compressed air for cleanup, as this can create a dust explosion hazard.[6]
-
For large spills , use a shovel to place the material into a convenient waste container.[3][4]
-
-
Decontaminate: After the solid material is removed, clean the surface by spreading water on it and collect the contaminated water for disposal.[3][4] Do not wash into sewers or public waterways.[1]
-
Dispose: Seal the waste container and label it appropriately for disposal as hazardous waste.
Step 3: Final Disposal
-
The recommended method for final disposal is to engage a licensed hazardous material disposal company.[7]
-
Acceptable disposal methods typically include incineration in a facility equipped with an afterburner and scrubber or burial in an authorized landfill.[6][7]
-
Never dump this compound or its waste into drains, sewers, or waterways.[1]
Step 4: Disposal of Contaminated Packaging
-
Dispose of contaminated packaging and liners in the same manner as the chemical waste itself, offering them to a licensed disposal service.[6][7]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, which is essential for risk assessment and safe handling.
| Parameter | Value | Reference |
| Occupational Exposure Limit | ||
| ACGIH TLV (8-hr TWA) | 10 mg/m³ | [5] |
| Toxicity Data | ||
| Acute Oral LD50 (Rat) | 6400 mg/kg | [3][8] |
| Acute Oral LD50 (Mouse) | 3200 mg/kg | [3][8] |
| Fire Hazard Data | ||
| Flash Point (Open Cup) | 260°C (500°F) | [3][4] |
| Auto-Ignition Temperature | 495°C (923°F) | [3][4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound waste.
References
- 1. jamorin.com [jamorin.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. dl.iranchembook.ir [dl.iranchembook.ir]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. nj.gov [nj.gov]
- 6. ril.com [ril.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. giantchemsolutions.com [giantchemsolutions.com]
Personal protective equipment for handling Terephthalic Acid
Essential Safety and Handling Guide for Terephthalic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (TPA) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
This compound is a white crystalline powder. While it has low systemic toxicity, it can be irritating to the eyes, skin, and respiratory system.[1][2][3] A primary physical hazard is that finely dispersed dust particles can form explosive mixtures in the air.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. Requirements vary between routine handling of small quantities and responding to a large spill.
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Handling | Chemical safety goggles or impact-resistant glasses with side shields.[5][6] | Impervious, acid-resistant gloves.[5][7] | Laboratory coat or synthetic apron.[1][7] | Required if dust is generated. Use a NIOSH-approved dust respirator.[1][6] |
| Large Spill or Emergency | Splash goggles and a full-face shield.[1][7] | Impervious, acid-resistant gloves.[1][5] | Full protective suit, boots, and coveralls.[1][7] | A self-contained breathing apparatus (SCBA) or a supplied-air respirator.[1][6][7] |
Key Safety and Exposure Data
Adherence to established exposure limits is mandatory for personnel safety. Understanding the substance's physical properties is crucial for preventing fire and explosion hazards.
| Parameter | Value | Notes |
| ACGIH TLV-TWA | 10 mg/m³ | The recommended time-weighted average airborne exposure limit over an 8-hour work shift.[1][5][7][8] |
| Auto-Ignition Temperature | 495°C (923°F) | May be combustible at high temperatures.[1][9] |
| Flash Point (Open Cup) | 260°C (500°F) | [1][9] |
| Melting Point | 300°C (572°F) | [1][9] |
| Primary Hazards | Eye, skin, and respiratory irritation.[1][3] Combustible dust explosion hazard. | Incompatible with strong oxidizing agents, strong bases, and strong acids.[5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
Following a structured procedure minimizes risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation to keep airborne concentrations below the 10 mg/m³ exposure limit.[1][5][6]
-
Ensure that eyewash stations and safety showers are unobstructed and located near the workstation.[5][7]
-
Ground all equipment used for handling and transport to prevent static discharge.[1][9]
-
Remove all sources of ignition from the handling area.[5][10]
2. Safe Handling:
-
Don all required PPE as specified in the table above before handling.
-
Minimize the generation of dust.[4][6] Avoid actions like shaking or vigorous scraping that can create airborne particles.
-
Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[7]
3. Storage:
-
Store away from incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, nitrates).[1][5]
-
Keep containers tightly sealed to prevent moisture absorption and contamination.[3]
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an exposure or spill.
Spill Response:
-
Evacuate: Clear all non-essential personnel from the immediate spill area.[5][7]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a small spill, carefully sweep or vacuum the material. If appropriate, moisten the powder first to prevent dusting. Place the collected material into a sealed, labeled container for disposal.[5][10]
-
Large Spills: For large spills, personnel must wear the emergency PPE detailed above.[1] Contain the spill and collect the material using spark-proof tools.[10]
-
Decontamination: After the spill is cleaned, wash the area thoroughly.[5]
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][6]
-
Skin Contact: Remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[1][3][6]
-
Inhalation: Move the individual to fresh air at once.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2][6] Seek immediate medical attention.[6]
Disposal Plan
All waste materials must be handled in accordance with institutional policies and local, state, and federal regulations.
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a clearly labeled, sealed container.
-
It may be necessary to dispose of this compound as a hazardous waste.[5] Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor for specific guidance.[5][10]
-
Do not dispose of surplus chemicals down the drain or mix with other waste unless explicitly instructed by your EHS office.[10]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the procedural flow for handling and emergency response.
Caption: Standard operational workflow for handling this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. pta-trade.com.tw [pta-trade.com.tw]
- 3. lobachemie.com [lobachemie.com]
- 4. data.ntsb.gov [data.ntsb.gov]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jamorin.com [jamorin.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. dl.iranchembook.ir [dl.iranchembook.ir]
- 10. smsrail.com [smsrail.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
